Phosphonic acid, 1,12-dodecanediylbis-
Description
Structure
3D Structure
Properties
IUPAC Name |
12-phosphonododecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFDRNIALBIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074930 | |
| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-59-1 | |
| Record name | P,P′-1,12-Dodecanediylbis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, 1,12-dodecanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-1,12-dodecanediylbis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"chemical structure of P,P′-1,12-dodecanediylbis[phosphonic acid]"
An In-Depth Technical Guide to P,P′-1,12-dodecanediylbis[phosphonic acid]
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of P,P′-1,12-dodecanediylbis[phosphonic acid], a molecule of significant interest in materials science, surface chemistry, and biomedical engineering. We will delve into its fundamental chemical structure, synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
P,P′-1,12-dodecanediylbis[phosphonic acid] (also known as 1,12-dodecanebisphosphonic acid) is an organophosphorus compound characterized by a bifunctional, amphiphilic structure.[1] It consists of a long, flexible twelve-carbon aliphatic chain (dodecane), which imparts hydrophobic properties, and is terminated at both ends by highly polar phosphonic acid [-PO(OH)₂] groups.[1][2] This unique architecture allows the molecule to act as a robust molecular linker, capable of bridging inorganic surfaces and organic or biological entities.
The phosphonic acid head groups are powerful ligands for a wide range of metal and metal oxide surfaces, enabling the formation of dense, ordered, and highly stable self-assembled monolayers (SAMs).[2][3][4][5] This property is central to its application in surface functionalization, corrosion inhibition, and the fabrication of advanced materials for electronics and medical implants.[1][6] In the context of drug development, long-chain bisphosphonates are explored for their potential in bone-targeted delivery systems, leveraging the strong affinity of the phosphonate moiety for calcium phosphate in hydroxyapatite, the primary mineral component of bone.[7][8][9]
Chemical Structure and Physicochemical Properties
The structural foundation of the molecule is the saturated C₁₂ alkane chain, which provides a defined length and conformational flexibility.[10] The terminal phosphonic acid groups are tetrahedral and can engage in strong multidentate (bidentate or tridentate) binding with surface hydroxyl groups on metal oxides.[11][12]
Caption: Chemical structure of P,P′-1,12-dodecanediylbis[phosphonic acid].
Table 1: Core Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 7450-59-1 | [1][6][13] |
| Molecular Formula | C₁₂H₂₈O₆P₂ | [1][13][14] |
| Molecular Weight | 330.29 g/mol | [1][6][13] |
| Appearance | White solid | [6] |
| Melting Point | 181-187 °C | [6] |
| Synonyms | 1,12-Dodecanebisphosphonic acid, (12-Phosphonododecyl)phosphonic acid | [1][6] |
| SMILES | C(P(=O)(O)O)CCCCCCCCCCCP(=O)(O)O | [1][14] |
| InChI Key | BEPFDRNIALBIKQ-UHFFFAOYSA-N | [1][14] |
| pKa (Predicted) | 2.34 ± 0.10 | [6] |
Synthesis and Characterization
General Synthesis Pathway
The synthesis of α,ω-alkanebisphosphonic acids is typically achieved through a two-step process involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[15][16] This approach offers high yields and purity. The initial step involves the reaction of an α,ω-dihaloalkane (e.g., 1,12-dibromododecane) with a trialkyl phosphite, such as triethyl phosphite. This reaction forms a tetraalkyl phosphonate ester intermediate. The choice of a high-boiling-point phosphite is strategic, as it allows the reaction to be driven to completion at elevated temperatures, ensuring disubstitution. The subsequent dealkylation of the phosphonate ester to the final phosphonic acid is most reliably achieved by refluxing with concentrated hydrochloric acid or by using the milder McKenna reaction (bromotrimethylsilane followed by methanolysis).[15]
Sources
- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 2. Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. (12-Phosphonododecyl)phosphonic acid | 7450-59-1 [chemicalbook.com]
- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Alkane - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK3787: A Selective PPARδ Antagonist
Note to the Reader: The CAS number provided in the topic, 7450-59-1, corresponds to (12-Phosphonododecyl)phosphonic acid, a compound primarily used in materials science. However, the specified audience and the nature of the requested in-depth technical guide strongly suggest an interest in a pharmacological agent. It is highly probable that the intended compound was GSK3787 , a well-researched PPARδ antagonist with the CAS number 188591-46-0 . This guide will focus on GSK3787 to align with the apparent intent of the request for a resource for researchers and drug development professionals.
This guide provides a comprehensive overview of GSK3787, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). We will delve into its chemical properties, mechanism of action, and its applications as a research tool in various disease models, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction to GSK3787: Unraveling a Key Tool for PPARδ Research
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. The δ isoform, PPARδ, has garnered significant interest as a therapeutic target for metabolic diseases and cancer. The development of selective modulators is paramount to understanding its function. GSK3787 has emerged as a critical chemical probe for delineating the physiological and pathophysiological roles of PPARδ. It is a potent and selective antagonist that has been instrumental in advancing our understanding of this receptor.[1][2]
Physicochemical and Pharmacokinetic Profile of GSK3787
A thorough understanding of the physicochemical and pharmacokinetic properties of a compound is fundamental to its application in both in vitro and in vivo studies.
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide | [2] |
| CAS Number | 188591-46-0 | [1][3] |
| Molecular Formula | C₁₅H₁₂ClF₃N₂O₃S | [1] |
| Molecular Weight | 392.78 g/mol | [1] |
| pIC₅₀ | 6.6 | [1][4] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Bioavailability (Mice) | 77 ± 17% (oral) | [4] |
| Half-life (Mice) | 2.7 ± 1.1 hours (oral) | [4] |
GSK3787 exhibits pharmacokinetic properties that make it suitable for in vivo studies in mice.[4] Following oral administration, it demonstrates good exposure and bioavailability.[4]
Mechanism of Action: Selective and Irreversible Antagonism of PPARδ
GSK3787 functions as a selective and irreversible antagonist of PPARδ.[3][4] Its selectivity is a key feature, as it shows no significant affinity for the other PPAR isoforms, PPARα and PPARγ, at concentrations where it potently inhibits PPARδ.[1][4]
The irreversibility of GSK3787's binding is attributed to its covalent modification of a cysteine residue within the ligand-binding domain of PPARδ.[3] This covalent interaction leads to a sustained antagonism of the receptor.
The functional consequence of GSK3787 binding is the inhibition of both basal and ligand-induced PPARδ activity. In the presence of a PPARδ agonist, such as GW0742, GSK3787 effectively antagonizes the agonist-induced expression of PPARδ target genes, including Angiopoietin-like 4 (ANGPTL4) and Adipose Differentiation-Related Protein (ADRP).[2][5] This has been demonstrated in various cell types, including mouse fibroblasts, keratinocytes, and human cancer cell lines.[2][5]
Figure 1: Simplified workflow of PPARδ antagonism by GSK3787.
Experimental Protocols and Applications in Research
GSK3787 serves as an invaluable tool for investigating the multifaceted roles of PPARδ in health and disease.
A common application of GSK3787 is to demonstrate the PPARδ-dependence of a biological effect in cell culture.
Experimental Protocol: Antagonism of Agonist-Induced Gene Expression
-
Cell Culture: Plate cells of interest (e.g., fibroblasts, keratinocytes, or cancer cell lines) in appropriate culture medium and allow them to adhere overnight.[5]
-
Treatment:
-
Pre-treat cells with GSK3787 (e.g., 1 µM) for a specified period (e.g., 1 hour).
-
Add a PPARδ agonist (e.g., 50 nM GW0742) to the culture medium.[3]
-
Include appropriate controls: vehicle-only, agonist-only, and GSK3787-only.
-
-
Incubation: Incubate the cells for a duration sufficient to observe changes in target gene expression (e.g., 6-24 hours).
-
Analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known PPARδ target genes (e.g., ANGPTL4, ADRP).[5]
-
Normalize the expression data to a housekeeping gene.
-
Expected Outcome: A PPARδ agonist should induce the expression of its target genes. Co-treatment with GSK3787 should significantly attenuate this induction, demonstrating that the effect is mediated by PPARδ.
The favorable pharmacokinetic profile of GSK3787 allows for its use in animal models to probe the systemic effects of PPARδ inhibition.[4]
Experimental Protocol: In Vivo Antagonism of PPARδ in Mice
-
Animal Model: Utilize wild-type and, ideally, Pparδ-null mice to confirm receptor-dependent effects.[5]
-
Dosing:
-
Tissue Collection: At a designated time point after treatment, euthanize the animals and collect tissues of interest (e.g., colon, skeletal muscle).
-
Analysis:
Expected Outcome: In wild-type mice, the PPARδ agonist should increase the expression of target genes in specific tissues. Co-administration of GSK3787 should block this effect.[2] These effects should be absent in Pparδ-null mice, confirming the specificity of GSK3787's action.[5]
Figure 2: A generalized workflow for in vivo studies using GSK3787.
Applications in Drug Development and Disease Research
GSK3787's ability to selectively inhibit PPARδ makes it a powerful tool for investigating the therapeutic potential of targeting this receptor.
-
Cancer Research: PPARδ has been implicated in the progression of several cancers. GSK3787 has been used to demonstrate that PPARδ antagonism can inhibit the expression of pro-angiogenic and metabolic genes in cancer cell lines, although it did not affect cell proliferation in some studies.[2][5]
-
Metabolic Diseases: Given PPARδ's role in fatty acid metabolism, GSK3787 is used to dissect its contribution to metabolic homeostasis. Studies have shown its ability to reverse the effects of PPARδ agonists on genes involved in lipid metabolism.[5]
Conclusion and Future Perspectives
GSK3787 is a well-characterized, selective, and irreversible antagonist of PPARδ. Its utility in both in vitro and in vivo settings has been firmly established, providing researchers with a reliable tool to investigate the complex biology of PPARδ. As research into the therapeutic targeting of PPARδ continues, the use of chemical probes like GSK3787 will remain essential for validating novel therapeutic hypotheses and elucidating the intricate signaling pathways governed by this nuclear receptor.
References
-
Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-β/δ antagonist GSK3787. Molecular pharmacology, 78(3), 419–430. [Link]
-
Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. PubMed, 78(3), 419-30. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Frontier of Long-Chain Bisphosphonic Acids: A Technical Guide for Drug Development
Abstract
Long-chain bisphosphonic acids (LC-BPs) represent a pivotal evolution in the chemical and therapeutic landscape of bisphosphonate (BP) drug development. Characterized by the incorporation of extended alkyl or lipophilic side chains, these molecules exhibit distinct physicochemical properties that translate into novel mechanisms of action, altered pharmacokinetic profiles, and a broader spectrum of therapeutic applications beyond traditional bone resorption disorders. This guide provides an in-depth analysis of the synthesis, structure-activity relationships, molecular mechanisms, and emerging therapeutic potential of LC-BPs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. Detailed experimental protocols and comparative data are provided to facilitate further investigation and application in oncology, parasitology, and beyond.
Introduction: Beyond the Bone-Targeting Paradigm
Bisphosphonates, as structural analogues of inorganic pyrophosphate, have long been the cornerstone for treating skeletal disorders like osteoporosis and metastatic bone disease.[1] Their high affinity for hydroxyapatite, the mineral component of bone, ensures targeted delivery and potent inhibition of osteoclast-mediated bone resorption.[2] However, this inherent hydrophilicity also restricts their bioavailability and cellular uptake in non-skeletal tissues, limiting their broader therapeutic application.[3]
The advent of long-chain bisphosphonic acids challenges this paradigm. By appending lipophilic side chains to the core P-C-P scaffold, medicinal chemists have engineered a new class of BPs with enhanced membrane permeability and altered enzymatic targets.[4] This structural modification unlocks the potential to engage intracellular pathways in a variety of cell types, extending their utility to direct anticancer and antiparasitic therapies.[5][6] This guide will dissect the critical features of LC-BPs, offering a comprehensive overview for their scientific exploration and development.
Synthesis and Chemical Diversification
The synthesis of LC-BPs leverages established phosphorus chemistry, but with modifications to accommodate the introduction of long, lipophilic R² side chains. The fundamental P-C-P backbone is typically constructed through reactions involving carboxylic acids, phosphorous acid (H₃PO₃), and phosphorus trichloride (PCl₃) or similar reagents.[7][8]
A common strategy for creating LC-BPs involves the amidation of an existing amino-bisphosphonate, such as alendronate, with a long-chain carboxylic acid. This approach offers a modular and efficient route to a diverse library of lipophilic derivatives.
Representative Experimental Protocol: Synthesis of Lipophilic Alendronate Amide Derivatives
This protocol describes a general procedure for the synthesis of N-acyl derivatives of alendronate, introducing long alkyl chains to enhance lipophilicity.
Materials:
-
Alendronate sodium
-
Long-chain carboxylic acid (e.g., lauric acid, myristic acid, palmitic acid, stearic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve alendronate sodium (1 mmol), NHS (1.2 mmol), DCC (1.2 mmol), and the selected long-chain carboxylic acid (1 mmol) in anhydrous DMF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Stir the mixture at 0°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the lipophilic alendronate derivative can then be purified using appropriate chromatographic techniques, such as reversed-phase HPLC.
Self-Validation: The identity and purity of the synthesized compounds must be rigorously confirmed. This involves a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are essential to confirm the covalent attachment of the alkyl chain and the integrity of the bisphosphonate moiety.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the exact molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical reversed-phase HPLC.
The causal logic behind this synthetic choice is its versatility. The amide bond formation is a robust and well-characterized reaction, and the availability of a wide range of fatty acids allows for the systematic tuning of the R² side chain length and, consequently, the compound's lipophilicity.
Mechanism of Action: Expanding the Target Profile
While traditional nitrogen-containing bisphosphonates (N-BPs) are well-known inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) in osteoclasts, the enhanced lipophilicity of LC-BPs allows them to more effectively penetrate other cell types and engage with a broader range of enzymes in the mevalonate pathway.[11][12]
The primary molecular targets for many LC-BPs are Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) .[13] These enzymes are critical for the production of isoprenoid lipids (FPP and GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[11] The disruption of protein prenylation impairs crucial cellular processes, including signaling, proliferation, and survival, leading to apoptosis in susceptible cells.[14]
The structure-activity relationship (SAR) is profoundly influenced by the R² side chain. Elongation of the alkyl chain can enhance the inhibitory potency against GGPPS, sometimes leading to dual FPPS/GGPPS inhibitors or even GGPPS-selective compounds.[11][13] This dual targeting capability is a key differentiator from many clinically used BPs and is thought to contribute to their enhanced anticancer activity.[13]
Key Experimental Protocol: FPPS/GGPPS Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the IC₅₀ values of LC-BPs against FPPS and GGPPS.[13]
Materials:
-
Purified recombinant human FPPS or GGPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP) for FPPS; FPP for GGPPS
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)
-
Coupled enzyme system for phosphate detection (e.g., purine nucleoside phosphorylase)
-
Spectrophotometer (plate reader)
-
LC-BP compounds for testing
Procedure:
-
Prepare serial dilutions of the LC-BP inhibitors in the reaction buffer.
-
In a 96-well plate, add the enzyme and the LC-BP inhibitor dilutions. Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (GPP and IPP for FPPS; FPP and IPP for GGPPS) and the phosphate detection system components.
-
Monitor the increase in absorbance over time, which is proportional to the rate of phosphate release from the enzymatic reaction.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validation: The assay's robustness is ensured by including positive controls (known inhibitors like zoledronate) and negative controls (no inhibitor). The Z' factor should be calculated to assess assay quality. The causality of inhibition is confirmed by observing a dose-dependent decrease in enzyme activity.
Structure-Activity Relationships and Quantitative Data
The potency of LC-BPs is highly dependent on the structure of the R² side chain. Increasing the chain length and lipophilicity often leads to enhanced cellular activity, but there is a complex interplay between enzyme inhibition, cell permeability, and potential off-target effects.[15]
| Compound Type | R² Side Chain Characteristic | Target Enzyme(s) | Typical IC₅₀ (nM) | Cellular Potency (Tumor Cells) | Reference(s) |
| Standard N-BPs | Short, polar, N-containing | FPPS | Zoledronate: ~3 | Moderate (µM range) | [12] |
| Risedronate: ~17 | |||||
| Lipophilic N-BPs | Long alkyl/alkyloxy chain with a cationic head (e.g., pyridinium) | FPPS & GGPPS | BPH-715 (GGPPS): ~45 | High (nM range) | [11][13] |
| Isoprenoid BPs | Digeranyl | GGPPS | DGBP: ~200 | High (nM range) | [11][16] |
| Fatty Acid-Derived BPs | Long alkyl chains (no nitrogen) | Parasite-specific enzymes | Varies | Effective against parasites | [6] |
Note: IC₅₀ and cellular potency values are approximate and can vary significantly based on the specific cell line and assay conditions.
Pharmacokinetics: Overcoming the Absorption Barrier
A major limitation of traditional BPs is their extremely poor oral bioavailability (<1%) due to their high hydrophilicity.[3][17] They are primarily absorbed via paracellular transport, a low-capacity pathway.[13] By increasing lipophilicity, LC-BPs can potentially shift their absorption mechanism towards transcellular transport, thereby improving oral bioavailability.[4]
While systemic pharmacokinetic data for many novel LC-BPs are still emerging, initial studies on lipophilic alendronate derivatives show significantly improved partition coefficients (Po/w), a key indicator of lipophilicity. However, increased lipophilicity can also lead to altered distribution, with less specific targeting to bone and potentially greater accumulation in other tissues.[13] This shift is advantageous for treating non-skeletal diseases but requires careful toxicological evaluation. The terminal half-life of BPs in bone is exceptionally long, measured in years, due to their incorporation into the mineral matrix and slow release during bone turnover.[3] The pharmacokinetic profile of LC-BPs in bone and other tissues remains an active area of research.
Emerging Therapeutic Applications
The unique properties of LC-BPs have opened up new therapeutic avenues, particularly in oncology and infectious diseases.
Anticancer Therapy
LC-BPs exhibit direct anticancer effects by inhibiting FPPS and/or GGPPS in tumor cells, leading to apoptosis and inhibition of proliferation, adhesion, and invasion.[14][18] Their enhanced lipophilicity allows them to achieve therapeutic concentrations in cancer cells outside the bone microenvironment.[5]
-
Non-Skeletal Tumors: Studies have shown that lipophilic BPs are significantly more potent than traditional BPs like zoledronate in inhibiting the growth of various cancer cell lines, including lung and pancreatic adenocarcinomas.[5] In vivo studies using mouse xenograft models have demonstrated that lipophilic BPs can significantly reduce tumor volume compared to zoledronate.[18]
-
Bone Metastases: While all BPs are effective at managing skeletal-related events, the direct anti-proliferative action of LC-BPs on tumor cells within the bone adds another layer of therapeutic benefit.[19][20]
Antiparasitic Agents
The mevalonate pathway is also essential for the survival of various protozoan parasites, including Trypanosoma, Plasmodium, and Toxoplasma gondii.[6][21] These organisms rely on isoprenoid biosynthesis for producing essential molecules like sterols (e.g., ergosterol) and ubiquinone.[22] The FPPS enzyme in these parasites is sufficiently different from the human ortholog to allow for selective targeting.
Lipophilic BPs have demonstrated potent activity against these parasites, both in vitro and in vivo.[15] Their increased ability to cross parasitic cell membranes is crucial for their efficacy. For example, lipophilic analogs of zoledronate show submicromolar activity against Trypanosoma brucei and have been shown to increase survival in mouse models of the infection.[15][21] This opens a promising avenue for developing new treatments for neglected tropical diseases.[6]
Conclusion and Future Directions
Long-chain bisphosphonic acids represent a significant advancement in medicinal chemistry, transforming a class of bone-targeting drugs into versatile agents with broad therapeutic potential. By rationally modifying the R² side chain to increase lipophilicity, researchers have successfully enhanced cellular uptake and expanded the molecular target profile to include key enzymes in the mevalonate pathway across different species. The potent, direct anticancer and antiparasitic activities observed in preclinical studies underscore the promise of this compound class.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of LC-BPs to ensure their safe and effective delivery to non-skeletal targets. The development of prodrug strategies and advanced formulations, such as nanoparticle-based delivery systems, may further enhance their therapeutic index. As our understanding of the intricate structure-activity relationships continues to grow, long-chain bisphosphonic acids are poised to deliver a new generation of therapies for some of the most challenging diseases in oncology and infectious disease.
References
-
No, J. H., Rao, S. P., Min, J., et al. (2015). In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates. Antimicrobial Agents and Chemotherapy, 59(12), 7558–7568. [Link]
-
No, J. H., Rao, S. P., Min, J., et al. (2015). In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates. Antimicrobial Agents and Chemotherapy. [Link]
-
Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy, 37(6), 656-663. [Link]
-
Sleda, M. A., et al. (2024). Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii. mBio. [Link]
-
de O. F. N., da Silva, C. F., D'Silva, C. F., et al. (2020). Bisphosphonate-Based Molecules as Potential New Antiparasitic Drugs. Molecules, 25(11), 2602. [Link]
-
Zhang, Y., Cao, R., Yin, F., et al. (2009). Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation. Journal of the American Chemical Society. [Link]
-
Xia, Y., et al. (2014). A combination therapy for KRAS-driven lung adenocarcinomas using lipophilic bisphosphonates and rapamycin. Science Translational Medicine, 6(263), 263ra161. [Link]
-
Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy. [Link]
-
Wiemer, A. J., et al. (2009). Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. Molecules, 14(3), 1238-1251. [Link]
-
Giraudo, C., & Gioncarelli, G. (n.d.). Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders. [Link]
-
Park, J., Pandya, V. R., Ezekiel, S. J., & Berghuis, A. M. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 1233. [Link]
-
Lin, J. H. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75-85. [Link]
-
Dunford, J. E., et al. (2001). Inhibition of FPP synthase by bisphosphonates. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tsoumanis, A., et al. (2013). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal. [Link]
-
Wiemer, A. J., et al. (2007). Digeranyl bisphosphonate inhibits geranylgeranyl pyrophosphate synthase. Biochemical and Biophysical Research Communications. [Link]
-
Chen, T., Zhao, D., & Lu, T. (2011). Synthesis and in vivo bioactivity of lipophilic alendronate derivatives against osteoporosis. Drug Development and Industrial Pharmacy. [Link]
-
Ferreira, D. V., et al. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Molecules, 25(12), 2867. [Link]
-
Mao, J., et al. (2016). Anti-Cancer Activity of Polyoxometalate-Bisphosphonate Complexes: Synthesis, Characterization, In Vitro and In Vivo Results. Journal of Medicinal Chemistry. [Link]
-
Wang, K., et al. (2010). Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. ResearchGate. [Link]
-
Das, S., & Crockett, J. C. (2013). Targeting anti-cancer agents to bone using bisphosphonates. Bone, 55(2), 278-286. [Link]
-
Kim, J. H., et al. (2009). Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharma, P., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]
-
Mukkamala, D., et al. (2008). Bisphosphonate Inhibition of a Plasmodium Farnesyl Diphosphate Synthase and a General Method for Predicting Cell-Based Activity from Enzyme Data. Journal of Medicinal Chemistry. [Link]
-
Massey, A. S., et al. (2016). Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA. Molecular Pharmaceutics. [Link]
-
Clézardin, P. (2013). Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. Cancer Research. [Link]
-
Demkowicz, S., et al. (2016). Synthetic Procedures Leading towards Aminobisphosphonates. Molecules, 21(8), 1045. [Link]
-
Mukherjee, S., Song, Y., & Oldfield, E. (2008). NMR Investigations of the Static and Dynamic Structures of Bisphosphonates on Human Bone: a Molecular Model. Journal of the American Chemical Society. [Link]
-
Generali, D., et al. (2016). Bisphosphonates as anticancer agents in early breast cancer: preclinical and clinical evidence. Breast Cancer Research. [Link]
-
de Souza, A. P., & de F. P. Ribeiro, A. (2020). Bisphosphonates: Pharmacokinetics, bioavailability, mechanisms of action, clinical applications in children, and effects on tooth development. Journal of Applied Oral Science. [Link]
-
Papapoulos, S. E. (2020). On the pharmacological evaluation of bisphosphonates in humans. Bone Reports. [Link]
-
Song, Y., et al. (2006). Solid-State NMR, Crystallographic, and Computational Investigation of Bisphosphonates and Farnesyl Diphosphate Synthase-Bisphosphonate Inhibitor Complexes. Journal of the American Chemical Society. [Link]
-
Gonzalez, G., et al. (2007). In vitro and in vivo Equivalence Studies of Alendronate Monosodium Tablets. Arzneimittelforschung. [Link]
-
Cukrowski, I., et al. (2009). Modeling and spectroscopic studies of bisphosphonate–bone interactions. The Raman, NMR and crystallographic investigations of Ca-HEDP complexes. Journal of Molecular Structure. [Link]
-
Cukrowski, I., et al. (2009). Modeling and spectroscopic studies of bisphosphonate-bone interactions. The Raman, NMR and crystallographic investigations of Ca-HEDP complexes. ResearchGate. [Link]
Sources
- 1. Bisphosphonates: Pharmacokinetics, bioavailability, mechanisms of action, clinical applications in children, and effects on tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Activity of Polyoxometalate-Bisphosphonate Complexes: Synthesis, Characterization, In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bisphosphonates as anticancer agents in early breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
A Technical Guide to the Thermal Stability of 1,12-Dodecanediylbis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,12-Dodecanediylbis(phosphonic acid) is a molecule of significant interest in materials science and drug development, prized for its strong interactions with metal oxide surfaces and its potential as a linker or therapeutic agent.[1][2][3] Understanding its thermal stability is paramount for determining its viability in applications that involve elevated temperatures, such as device fabrication, sterilization, or formulation processes. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of 1,12-dodecanediylbis(phosphonic acid), with a focus on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will explore the theoretical underpinnings of its decomposition and provide a detailed, field-proven protocol for its characterization.
Introduction to 1,12-Dodecanediylbis(phosphonic acid) and its Thermal Properties
1,12-Dodecanediylbis(phosphonic acid), with the chemical formula C12H28O6P2, is characterized by a long C12 alkyl chain capped at both ends by phosphonic acid groups.[1][4] This bifunctional structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the phosphonic acid groups) properties, making it an effective surface modifier and cross-linking agent.[1][2] The phosphonic acid moieties are known for their strong chelation with metal ions and their ability to form robust self-assembled monolayers (SAMs) on various substrates.[2][3]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H28O6P2 | [1][4] |
| Molecular Weight | 330.29 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 181-187 °C | [3] |
Principles of Thermal Analysis for Phosphonic Acids
The primary techniques for evaluating the thermal stability of solid materials are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
For phosphonic acids, thermal decomposition is a complex process that can involve dehydration, C-P bond cleavage, and oxidation of the alkyl chain.[6] The specific decomposition pathway is influenced by the molecular structure and the surrounding atmosphere (e.g., inert or oxidative).
Experimental Workflow for Thermal Stability Assessment
The following diagram outlines a robust workflow for the comprehensive thermal analysis of 1,12-dodecanediylbis(phosphonic acid).
Caption: Experimental workflow for the thermal analysis of 1,12-dodecanediylbis(phosphonic acid).
Detailed Experimental Protocol
This protocol provides a self-validating system for the determination of the thermal stability of 1,12-dodecanediylbis(phosphonic acid).
Sample Preparation
-
Drying: Place a sample of 1,12-dodecanediylbis(phosphonic acid) in a vacuum oven at 60 °C for 12 hours to remove any adsorbed water or residual solvents. The phosphonic acid groups are hygroscopic, and this step is crucial for obtaining an accurate baseline.[9]
-
Weighing: Using a microbalance, accurately weigh 5-10 mg of the dried sample into a TGA crucible (alumina or platinum). Record the exact mass.
Thermogravimetric Analysis (TGA)
| Parameter | Setting | Rationale |
| Instrument | Thermogravimetric Analyzer | Measures mass change versus temperature. |
| Atmosphere | Nitrogen (Inert) | To study the intrinsic thermal decomposition without oxidative effects. |
| Flow Rate | 50 mL/min | To ensure a consistent inert environment and purge volatile decomposition products. |
| Temperature Program | 1. Hold at 30 °C for 5 min2. Ramp from 30 °C to 600 °C at 10 °C/min | 1. To allow for thermal equilibration.2. A standard heating rate for screening thermal stability. |
| Data Collected | Mass vs. Temperature, Derivative of Mass vs. Temperature (DTG) | To identify decomposition temperatures and rates. |
Differential Scanning Calorimetry (DSC)
| Parameter | Setting | Rationale |
| Instrument | Differential Scanning Calorimeter | Measures heat flow versus temperature. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative side reactions. |
| Flow Rate | 50 mL/min | To maintain a consistent inert atmosphere. |
| Temperature Program | 1. Hold at 30 °C for 5 min2. Ramp from 30 °C to 400 °C at 10 °C/min | 1. For thermal equilibration.2. To observe melting and decomposition events. |
| Data Collected | Heat Flow vs. Temperature | To identify melting point, enthalpy of fusion, and decomposition temperatures. |
Expected Thermal Decomposition Mechanism and Data Interpretation
Based on the thermal decomposition of other phosphonic acids, a multi-step degradation process is anticipated for 1,12-dodecanediylbis(phosphonic acid).[5][6]
-
Initial Dehydration (if sample is not fully dried): A small mass loss may be observed below 150 °C, corresponding to the loss of adsorbed water.
-
Anhydride Formation: The phosphonic acid groups may undergo intermolecular dehydration to form P-O-P anhydride linkages. This is often observed in the temperature range of 150-250 °C.
-
C-P Bond Cleavage and Alkyl Chain Decomposition: At higher temperatures, typically above 300 °C, the C-P bond is expected to cleave, leading to the breakdown of the dodecane backbone. This will result in a significant mass loss.
-
Formation of a Char Residue: The phosphonic acid groups can promote the formation of a carbonaceous char, which may be stable to high temperatures.
Caption: Hypothesized thermal decomposition pathway for 1,12-dodecanediylbis(phosphonic acid).
Interpreting the Results:
| Thermal Event | Expected Temperature Range (°C) | TGA Observation | DSC Observation |
| Melting | 181-187 | No mass loss | Sharp endothermic peak |
| Anhydride Formation | 150-250 | Gradual mass loss | Broad endotherm or exotherm |
| Decomposition | >300 | Significant mass loss | Sharp exothermic peak |
| Char Formation | >500 | Stable residual mass | - |
The onset temperature of the major mass loss in the TGA curve is a key indicator of the thermal stability of the compound. The DTG curve will show the temperature at which the rate of decomposition is at its maximum. The DSC curve will confirm the melting point and indicate whether the decomposition process is endothermic or exothermic.
Conclusion
While specific experimental data on the thermal stability of 1,12-dodecanediylbis(phosphonic acid) is not widely published, a robust assessment can be performed using standard thermal analysis techniques. This guide provides the scientific rationale and a detailed experimental framework for researchers to conduct a thorough investigation. By following the outlined protocols for TGA and DSC, and by understanding the potential decomposition pathways, professionals in materials science and drug development can confidently characterize the thermal properties of this important molecule, ensuring its effective and safe application.
References
-
Hoffmann, T., Friedel, P., Harnisch, C., Häußler, L., & Pospiech, D. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Analytical and Applied Pyrolysis, 96, 43–53. [Link]
-
ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids | Request PDF. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal gravimetric analysis of phosphonate ester- or phosphoric acid-.... Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (2012). Investigation of thermal decomposition of phosphonic acids. [Link]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). Retrieved January 16, 2026, from [Link]
-
Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. [Link]
-
Sci-Hub. (n.d.). 55. The thermal decomposition of dialkyl alkylphosphonates. Retrieved January 16, 2026, from [Link]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2338–2368. [Link]
-
LookChem. (n.d.). Cas 7450-59-1,(12-Phosphonododecyl)phosphonic acid. Retrieved January 16, 2026, from [Link]
Sources
- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 2. Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1 [smolecule.com]
- 3. Cas 7450-59-1,(12-Phosphonododecyl)phosphonic acid | lookchem [lookchem.com]
- 4. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Enigma of 1,12-Dodecanediylbis(phosphonic acid): A Technical Guide for Researchers
Foreword: Navigating the Complex Solubility Landscape of a Promising Molecule
To the researchers, scientists, and drug development professionals delving into the potential of 1,12-dodecanediylbis(phosphonic acid), this guide serves as a comprehensive resource on a critical, yet sparsely documented, physicochemical property: its solubility. This long-chain bis(phosphonic acid), with its intriguing amphiphilic nature, presents both opportunities and challenges in formulation and application. While the scientific literature is replete with applications of similar molecules in materials science and medicine, a conspicuous gap exists concerning its quantitative solubility data. This guide, therefore, aims to provide a robust framework for understanding, predicting, and experimentally determining the solubility of 1,12-dodecanediylbis(phosphonic acid). We will explore its solubility based on first principles, discuss the critical factors influencing it, and provide detailed protocols for its empirical determination.
Molecular Architecture and its Inherent Influence on Solubility
1,12-Dodecanediylbis(phosphonic acid) (C₁₂H₂₈O₆P₂) is a fascinating molecule characterized by a dualistic nature. Its structure consists of a long, nonpolar dodecane (C₁₂) backbone, which imparts significant hydrophobic character.[1] At either end of this aliphatic chain are highly polar phosphonic acid (-PO(OH)₂) groups, which are hydrophilic and capable of engaging in strong hydrogen bonding and ionization.[1] This unique architecture is the primary determinant of its solubility behavior.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 7450-59-1 |
| Molecular Formula | C₁₂H₂₈O₆P₂ |
| Molecular Weight | 330.3 g/mol [2] |
| Appearance | Typically a viscous liquid or solid, depending on temperature and purity.[3] |
The molecule's extended hydrophobic chain actively resists dissolution in polar solvents like water, while the polar phosphonic acid head groups are incompatible with nonpolar organic solvents. This inherent conflict results in what is generally described as sparing solubility in both aqueous and common organic solvents .
The Critical Role of pH in Aqueous Solubility: A Qualitative Overview
The solubility of 1,12-dodecanediylbis(phosphonic acid) in aqueous media is inextricably linked to the pH of the solution. The phosphonic acid moieties are diprotic, meaning each can donate two protons. The degree of ionization of these acidic groups is governed by their acid dissociation constants (pKa values).
-
In highly acidic solutions (pH < 2): The phosphonic acid groups will be fully protonated (-PO(OH)₂), rendering the molecule in its least soluble form in water.
-
In moderately acidic to neutral solutions (pH 2-7): The first proton will be lost, forming the monoanion (-PO(O⁻)(OH)). This will increase solubility compared to the fully protonated form.
-
In alkaline solutions (pH > 8): Both protons will be lost, resulting in the dianion (-PO(O⁻)₂). In this fully ionized state, the molecule exhibits its highest aqueous solubility due to the strong ion-dipole interactions with water molecules.
The transition from a sparingly soluble acid to a more soluble salt upon deprotonation is a key characteristic that can be leveraged in formulation development.
Solubility in Organic Solvents: A Balance of Polarity and Interactions
Predicting the solubility of 1,12-dodecanediylbis(phosphonic acid) in organic solvents is complex. The general principle of "like dissolves like" provides a starting point for solvent selection.
-
Nonpolar Solvents (e.g., hexane, toluene): The long dodecane chain would favor interaction with these solvents. However, the highly polar and hydrogen-bonding phosphonic acid groups will strongly resist dissolution, leading to very poor solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in hydrogen bonding with the phosphonic acid groups, potentially leading to better solubility than in nonpolar solvents. However, the long hydrophobic tail may limit overall solubility.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phosphonic acid groups. Solubility in short-chain alcohols is likely to be higher than in water at neutral pH, but the hydrophobic chain will still play a limiting role.
Due to the high polarity of the phosphonic acid functional groups, purification of these compounds is often challenging and may necessitate the use of highly polar eluent systems in chromatography or recrystallization from polar solvents.[1]
Experimental Determination of Solubility: A Practical Guide
Given the absence of published quantitative data, experimental determination of the solubility of 1,12-dodecanediylbis(phosphonic acid) is essential for any research or development endeavor. The following section provides a detailed, field-proven protocol based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment:
-
1,12-Dodecanediylbis(phosphonic acid) (ensure purity is characterized)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE-lined septa
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or smaller)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a titration method)
Protocol:
-
Preparation: Add an excess amount of 1,12-dodecanediylbis(phosphonic acid) to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of 1,12-dodecanediylbis(phosphonic acid) in the diluted samples using a validated analytical method.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Analytical Quantification of 1,12-Dodecanediylbis(phosphonic acid)
The choice of analytical method will depend on the available instrumentation and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, direct UV detection can be challenging. Derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying the compound.
-
Titration: For aqueous solutions, potentiometric titration with a standardized base can be used to determine the concentration of the phosphonic acid groups.
Synthesis and Purification of 1,12-Dodecanediylbis(phosphonic acid): A Brief Overview
For researchers who need to synthesize this compound, a common route involves the Michaelis-Arbuzov reaction followed by hydrolysis.
A Generalized Synthetic Pathway:
Sources
A Technical Guide to the Potential Applications of Dodecamethylenedi(phosphonic acid): A Versatile Bifunctional Molecule for Advanced Surface Engineering
Executive Summary
Dodecamethylenedi(phosphonic acid), a long-chain alpha,omega-bis(phosphonic acid), represents a compelling molecular tool for researchers in materials science, corrosion engineering, and drug development. Its structure, featuring two terminal phosphonic acid headgroups separated by a flexible twelve-carbon alkyl chain, imparts a unique combination of robust surface anchoring capabilities and opportunities for secondary functionalization or network formation. This guide synthesizes insights from the broader class of alkylphosphonic acids to forecast the significant potential of this specific molecule. Key application areas explored include the formation of highly stable, insulating self-assembled monolayers (SAMs) on metal oxide surfaces, advanced corrosion inhibition through dense hydrophobic barrier formation, the surface modification of biomedical implants to enhance osseointegration, and its use as a flexible, high-stability linker in the burgeoning field of phosphonate-based metal-organic frameworks (MOFs). This document provides the theoretical underpinnings, detailed experimental protocols, and characterization methodologies to empower researchers to harness the capabilities of dodecamethylenedi(phosphonic acid).
Molecular Profile: Dodecamethylenedi(phosphonic acid)
Structure and Physicochemical Properties
Dodecamethylenedi(phosphonic acid) is characterized by the chemical formula C₁₂H₂₈O₆P₂. Its defining features are the two phosphonic acid [-P(O)(OH)₂] groups at either end of a saturated dodecamethylene (-CH₂-)₁₂ spacer. This bifunctional architecture is central to its utility.
The phosphonic acid headgroup is a superior anchor for a wide range of metal and metal oxide surfaces, including titanium, aluminum, silicon, and their respective oxides.[1][2][3] This affinity stems from its ability to form strong, hydrolytically stable, covalent M-O-P bonds via condensation with surface hydroxyl groups.[3] The phosphonic acid moiety possesses two acidic protons, giving it a complex acid-base chemistry and multiple potential binding modes (monodentate, bidentate, tridentate) with a surface.[4]
The dodecamethylene chain provides a significant hydrophobic character and flexibility. This long alkyl spacer is critical for the formation of densely packed, ordered monolayers driven by van der Waals interactions between adjacent molecules. This packing minimizes defects and creates a formidable barrier to environmental agents.
Table 1: Predicted Physicochemical Properties of Dodecamethylenedi(phosphonic acid)
| Property | Predicted Value / Characteristic | Rationale / Significance |
| Molecular Formula | C₁₂H₂₈O₆P₂ | Confirms elemental composition. |
| Molecular Weight | ~330.28 g/mol | Calculated based on atomic weights. |
| pKₐ₁ | ~1.5 - 2.5 | Typical for the first deprotonation of an alkylphosphonic acid.[4] |
| pKₐ₂ | ~6.0 - 7.5 | Typical for the second deprotonation; influenced by the alkyl chain.[4] |
| Water Solubility | Sparingly soluble | The long C12 chain imparts significant hydrophobicity.[5] |
| Thermal Stability | High | The C-P bond is inherently stable to heat and hydrolysis.[6] |
| Surface Binding | Strong affinity for metal oxides (TiO₂, Al₂O₃, SiO₂, etc.) | Forms robust M-O-P bonds, providing long-term stability.[1][7] |
Core Application: Surface Modification via Self-Assembled Monolayers (SAMs)
The primary application for dodecamethylenedi(phosphonic acid) is the formation of SAMs to precisely control surface properties like wettability, corrosion resistance, and biocompatibility.[1] The bifunctional nature allows it to form either a well-defined monolayer with outward-facing phosphonic acid groups available for further chemistry, or potentially cross-linked, networked films for enhanced barrier properties.
Mechanism of SAM Formation
The formation of phosphonic acid SAMs is a thermodynamically driven process involving the chemisorption of the headgroups onto the substrate. The process is self-limiting, typically resulting in a single molecular layer. The subsequent ordering and densification of the monolayer are driven by the intermolecular van der Waals forces of the long alkyl chains. This ordering is critical for creating a defect-free, insulating film.[8][9]
Experimental Protocol: Formation of a SAM on Titanium
This protocol describes a robust method for creating a dodecamethylenedi(phosphonic acid) SAM on a commercially pure titanium substrate, a common material for biomedical implants.
Materials:
-
Titanium coupons (e.g., 1x1 cm²)
-
Dodecamethylenedi(phosphonic acid)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Acetone, Isopropanol, Deionized (DI) Water
-
Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂) (for Piranha solution, use with extreme caution ) or a UV-Ozone cleaner.
Procedure:
-
Substrate Cleaning (Causality: to ensure a uniform, reactive oxide layer):
-
Sequentially sonicate the titanium coupons in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the coupons under a stream of nitrogen.
-
Activate the surface to generate a high density of hydroxyl (-OH) groups. This is critical for covalent bond formation.
-
Method A (UV-Ozone): Place coupons in a UV-Ozone cleaner for 20 minutes. This is a safer and highly effective method.
-
Method B (Piranha Etch - EXTREME CAUTION): Immerse coupons in a freshly prepared 3:1 mixture of H₂O₂:HCl for 15 minutes. Rinse copiously with DI water and dry with nitrogen.
-
-
-
SAM Deposition (Causality: to allow for chemisorption and self-assembly):
-
Prepare a 1 mM solution of dodecamethylenedi(phosphonic acid) in anhydrous THF or ethanol. Sonication may be required to fully dissolve the acid.
-
Immediately immerse the freshly cleaned and activated titanium coupons in the solution in a sealed container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Deposition Cleaning (Causality: to remove non-covalently bound molecules):
-
Remove the coupons from the solution and rinse thoroughly with fresh solvent (THF or ethanol).
-
Briefly sonicate (1-2 minutes) the coupons in fresh solvent to dislodge any physisorbed molecules.
-
Dry the functionalized coupons with nitrogen.
-
-
Thermal Annealing (Causality: to drive off residual solvent and improve molecular packing/ordering):
-
Place the coupons in an oven at 120-140°C for 24-48 hours.[1] This step significantly enhances the quality and stability of the monolayer.
-
Essential Characterization Techniques
Validating the formation and quality of the SAM is paramount. The following techniques provide a comprehensive picture of the modified surface.
Table 2: Key Techniques for SAM Characterization
| Technique | Information Provided | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Surface wettability and energy.[8][10] | High static water contact angle (>100°) indicating a hydrophobic surface due to the exposed alkyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states.[10][11] | Presence of P 2p signal; high-resolution scan showing a P-O-Ti binding energy peak, confirming covalent attachment. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[8] | A smooth, uniform surface morphology, distinct from the bare substrate. |
| PM-IRRAS / DRIFTS | Molecular orientation and presence of functional groups.[8] | Strong symmetric and asymmetric C-H stretching modes indicating well-ordered, upright alkyl chains. |
Application in Corrosion Inhibition
Dodecamethylenedi(phosphonic acid) is a prime candidate for protecting metals like steel and aluminum from corrosion in aqueous environments.[12] The mechanism relies on the dual action of strong surface chelation by the phosphonate headgroups and the formation of a dense, hydrophobic barrier by the interdigitated alkyl chains, which physically blocks corrosive species like water and chloride ions from reaching the metal surface.[11][12]
Experimental Protocol: Electrochemical Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides quantitative data on the performance of a corrosion-inhibiting film.
Setup:
-
A three-electrode electrochemical cell (working electrode: coated metal sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum mesh).
-
Potentiostat with EIS capability.
-
Corrosive medium (e.g., 3.5 wt% NaCl solution).
Procedure:
-
Sample Preparation: Prepare metal coupons as described in Protocol 2.2. An uncoated, cleaned coupon serves as the control.
-
Cell Assembly: Mount the coupon as the working electrode, ensuring a defined surface area is exposed to the electrolyte.
-
Stabilization: Immerse the cell and allow the open circuit potential (OCP) to stabilize for at least 60 minutes.
-
EIS Measurement:
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.
-
Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).
-
-
Data Analysis:
-
Model the resulting Nyquist and Bode plots using an appropriate equivalent electrical circuit (EEC).
-
Extract the polarization resistance (Rp) value, which is inversely proportional to the corrosion rate. A higher Rp indicates better corrosion protection.
-
Table 3: Representative EIS Data for Steel in 3.5% NaCl
| Sample | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (%) | Interpretation |
| Bare Steel (Control) | 1.5 | - | High corrosion rate. |
| Steel + Dodecamethylenedi(phosphonic acid) SAM | 250 | 99.4 | Excellent corrosion protection due to a stable, insulating film. |
Note: Inhibition Efficiency (%) = [(Rp_inhibitor - Rp_control) / Rp_inhibitor] x 100
Potential in Biomaterials and Biomedical Devices
The modification of implant surfaces is critical for ensuring successful integration with host tissue. Phosphonic acids are particularly promising for modifying titanium implants due to their ability to mimic the phosphate chemistry of bone.[6][7]
-
Enhanced Osseointegration: A SAM of dodecamethylenedi(phosphonic acid) can alter the surface energy and chemistry of a titanium implant to be more favorable for osteoblast adhesion and proliferation, potentially accelerating bone healing.[7]
-
Platform for Drug Delivery: The terminal phosphonic acid groups of a pre-formed SAM can serve as new anchoring points. This allows for the covalent attachment of therapeutic agents, such as anti-inflammatory drugs or bone growth factors, directly onto the implant surface for localized delivery.
-
Improved Biocompatibility: The stable, well-ordered monolayer can act as a barrier, reducing the leaching of metal ions from the implant into the surrounding tissue.[6]
Role as a Linker in Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials with vast potential in gas storage, catalysis, and sensing. Phosphonate-based MOFs are gaining significant attention due to their superior thermal and hydrolytic stability compared to their more common carboxylate-based counterparts.[13][14][15]
Dodecamethylenedi(phosphonic acid) can serve as a long, flexible organic linker. Its use would lead to the formation of novel MOF architectures with unique properties:
-
High Flexibility: The C12 chain can allow the framework to exhibit dynamic "gate-opening" or "breathing" behaviors in response to guest molecules.
-
Hydrophobicity: The alkyl nature of the linker would create hydrophobic pores, which could be advantageous for the selective adsorption of nonpolar molecules or for applications in aqueous environments where framework stability is paramount.[13]
-
Exceptional Stability: The inherent strength of the metal-phosphonate bond would result in MOFs that are robust under harsh chemical and thermal conditions.[14][16]
Conclusion and Future Outlook
Dodecamethylenedi(phosphonic acid) is a molecule of significant technological promise, bridging the gap between surface science, corrosion engineering, biomaterials, and coordination chemistry. While this guide has drawn upon established principles from related phosphonic acids, direct experimental validation of its properties is a rich area for future research. Key avenues for exploration include the optimization of SAM formation on various technologically relevant substrates, the investigation of its performance as a corrosion inhibitor under dynamic industrial conditions, the functionalization of its terminal groups for targeted drug delivery applications, and the synthesis and characterization of novel, flexible phosphonate MOFs. As a versatile molecular building block, dodecamethylenedi(phosphonic acid) offers a robust platform for developing next-generation materials and surface technologies.
References
- DTPMP - Wikipedia. (n.d.).
- Hähner, G., et al. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. PubMed.
- Lopinski, G. P., et al. (n.d.). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Unknown Source.
- Tsai, W.-T., et al. (n.d.). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for m-PEG9-phosphonic acid in Targeted Drug Delivery Systems.
- Lopinski, G. P., et al. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Unknown Source.
- Wang, D., et al. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. PubMed.
- Yokomatsu, T. (n.d.). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. PubMed.
- Armstrong, J. L., et al. (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. Unknown Source.
- ChemicalBook. (2025). N-DODECYLPHOSPHONIC ACID | 5137-70-2.
- National Institutes of Health. (n.d.). CID 158796521 | C24H54O6P2. PubChem.
- Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. PMC - NIH.
- Demel, J. (n.d.). Metal–Organic Frameworks Based on Phosphinates. Unknown Source.
- Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.
- Alov, O., et al. (2020). Phosphonic acid-functionalized poly(amido amine) macromers for biomedical applications. Unknown Source.
- IRO Group Inc. (n.d.). DTPMP, DTPMPA, DETPMP, Diethylenetriamine Pentamethylene Phosphonic acid.
- Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates.
- Sevrain, C., et al. (n.d.). Phosphonic acid: Preparation and applications. Mendeley.
- Unknown. (2021). Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modification of Silica. Unknown Source.
- Unknown. (2025). Surface Modification Using Phosphonic Acids and Esters | Request PDF. ResearchGate.
- National Institutes of Health. (n.d.). Phosphonic acid, P-dodecyl- | C12H27O3P | CID 78816. PubChem.
- Unknown. (n.d.). Summary of the synthetic routes to prepare phosphonic acids detailed in... ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Phosphonous Acid-Functionalized Polymers for Drug Delivery.
- Frey, M., et al. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. MDPI.
- Kluczka, J., & Wolska, J. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI.
- Unknown. (2020). Phosphonate Metal–Organic Frameworks: A Novel Family of Semiconductors. Unknown Source.
- Machalitzky, J., et al. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. MDPI.
- Ataman Kimya. (n.d.). DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID.
- Unknown. (2025). Surface Modification of Titanium with Phosphonic Acid To Improve Bone Bonding: Characterization by XPS and ToF-SIMS | Request PDF. ResearchGate.
- Unknown. (n.d.). Supercapacitors comprising phosphonate and arsonate metal organic frameworks (mofs) as active electrode materials. Google Patents.
- IRO CHEM. (2018). HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor.
- Demel, J., et al. (n.d.). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. PMC - NIH.
- Unknown. (n.d.). Phosphonic acid vs phosphonate metal organic framework influence on mild steel corrosion protection | Request PDF. ResearchGate.
- Unknown. (2025). Surface Modification of Aluminum Flakes with Amino Trimethylene Phosphonic Acid: Studying the Surface Characteristics and Corrosion Behavior of the Pigment in the Epoxy Coating | Request PDF. ResearchGate.
- Wilson, A. D., et al. (n.d.). A preliminary study of experimental polyacid-modified composite resins ('compomers') containing vinyl phosphonic acid. PubMed.
- Unknown. (2025). Pretreatment of industrial phosphoric acid by dolomitic sediment: Optimization using design of experiments. ResearchGate.
Sources
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: Preparation and ... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 6. updates.reinste.com [updates.reinste.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). | Semantic Scholar [semanticscholar.org]
- 10. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Metal–Organic Frameworks Based on Phosphinates – UACH [iic.cas.cz]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3783633A1 - Supercapacitors comprising phosphonate and arsonate metal organic frameworks (mofs) as active electrode materials - Google Patents [patents.google.com]
Methodological & Application
"synthesis of 1,12-dodecanediylbis(phosphonic acid) via Michaelis-Arbuzov reaction"
Application Notes and Protocols for Researchers
Topic: Synthesis of 1,12-Dodecanediylbis(phosphonic acid) via Michaelis-Arbuzov Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1,12-dodecanediylbis(phosphonic acid), a valuable bifunctional molecule used in materials science, surface modification, and as a structural linker. The synthetic strategy is a robust two-step process. The first step involves the formation of a tetraalkyl 1,12-dodecanediylbis(phosphonate) intermediate by reacting 1,12-dihalo-dodecane with a trialkyl phosphite via the Michaelis-Arbuzov reaction.[1][2][3] The second step is the quantitative hydrolysis of the resulting phosphonate ester to yield the final bis(phosphonic acid).[4][5][6] This guide offers detailed, field-tested protocols, explains the causality behind experimental choices, and provides methods for the purification and characterization of both the intermediate and the final product.
Synthetic Overview: A Two-Stage Approach
The synthesis of 1,12-dodecanediylbis(phosphonic acid) is efficiently achieved in two distinct stages. This approach allows for the purification of a stable, organic-soluble intermediate before proceeding to the final, highly polar product, which can be challenging to purify.[6]
-
Stage 1: Michaelis-Arbuzov Reaction. A long-chain α,ω-dihaloalkane (1,12-dibromododecane) is reacted with an excess of a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding tetraalkyl bis(phosphonate) ester. This classic reaction is renowned for its reliability in forming stable carbon-phosphorus bonds.[1][7]
-
Stage 2: Acid-Catalyzed Hydrolysis. The purified tetraalkyl bis(phosphonate) ester is subjected to hydrolysis, typically under strong acidic conditions, to cleave the four ester groups and yield the target 1,12-dodecanediylbis(phosphonic acid).[4][6][8]
Figure 1: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of Tetraethyl 1,12-dodecanediylbis(phosphonate)
Underlying Mechanism: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry.[9] The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the triethyl phosphite on an electrophilic carbon of the 1,12-dibromododecane. This Sₙ2 attack displaces a bromide ion and forms a phosphonium salt intermediate.[1][9] In the second, rate-determining step, the displaced bromide anion attacks one of the ethyl groups on the phosphonium salt in another Sₙ2 reaction. This dealkylation step results in the formation of the stable pentavalent phosphonate ester and a volatile ethyl bromide byproduct.[1][2] Since the starting material is a dihalide, this process occurs at both ends of the dodecane chain.
Figure 2: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol
Causality Note: An excess of triethyl phosphite is used not only to ensure the complete reaction of the dihalide but also to serve as the reaction solvent. The high reaction temperature is necessary to drive the dealkylation of the stable phosphonium intermediate.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,12-Dibromododecane | 328.15 | 10.0 g | 0.0305 | Starting alkyl dihalide |
| Triethyl phosphite | 166.16 | 50 mL (~48.2 g) | 0.290 | Reagent and solvent (Excess) |
| Toluene | - | 50 mL | - | For final purification |
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent side reactions with water.
-
Reagent Addition: Charge the flask with 1,12-dibromododecane (10.0 g, 30.5 mmol) and triethyl phosphite (50 mL, 290 mmol).
-
Reaction: Heat the reaction mixture under a gentle flow of nitrogen to 150-160 °C using a heating mantle. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution (b.p. 38 °C).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and any residual ethyl bromide under reduced pressure using a rotary evaporator.
-
Expert Insight: A Kugelrohr apparatus is highly effective for removing high-boiling impurities under high vacuum.
-
-
Purification:
-
The crude product, a viscous oil, can be purified by column chromatography on silica gel.
-
Alternatively, dissolve the crude oil in a minimal amount of toluene and precipitate it by adding hexane while stirring vigorously. The product should precipitate as a white solid or a dense oil.
-
Decant the solvent and dry the product under high vacuum.
-
Characterization of the Intermediate
-
Appearance: Colorless to pale yellow viscous oil or waxy solid.
-
³¹P NMR (Proton Decoupled): A single peak is expected in the range of δ = +20 to +30 ppm.
-
¹H NMR: The spectrum should show characteristic triplets for the -CH₃ groups of the ethyl esters (~1.3 ppm), a multiplet for the -O-CH₂- groups (~4.1 ppm), and multiplets for the long -CH₂- chain of the dodecane backbone. The signals for the -P-CH₂- groups will appear as a distinct multiplet.
Stage 2: Hydrolysis to 1,12-Dodecanediylbis(phosphonic acid)
Rationale and Method Selection
The conversion of phosphonate esters to phosphonic acids is a critical final step.[8] The most common and cost-effective method is hydrolysis using concentrated hydrochloric acid at reflux.[6] The reaction proceeds via nucleophilic attack of water on the phosphorus center, followed by elimination of ethanol. The process is repeated for all four ester groups. While other methods exist, such as using trimethylsilyl bromide (TMSBr), they are typically reserved for substrates sensitive to harsh acidic conditions.[6][10] For a simple alkyl chain, HCl hydrolysis is highly effective and purification is straightforward.[4][6]
| Reagent/Material | Concentration | Quantity | Notes |
| Tetraethyl 1,12-dodecanediylbis(phosphonate) | - | ~13.8 g (from Stage 1) | Intermediate product |
| Hydrochloric Acid | 37% (conc.) | 100 mL | Reagent and solvent |
| Deionized Water | - | As needed | For recrystallization |
| Acetone | - | As needed | For washing |
Experimental Protocol
Safety Note: This procedure involves heating concentrated hydrochloric acid, which generates corrosive HCl gas. This entire procedure must be performed in a certified chemical fume hood.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude tetraethyl 1,12-dodecanediylbis(phosphonate) from Stage 1 with 100 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction mixture should become a single homogeneous phase as the hydrolysis proceeds.
-
Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove residual HCl, followed by a wash with cold acetone to aid in drying.
-
-
Purification:
-
Trustworthiness Note: The purity of the product is paramount. Due to the high polarity of phosphonic acids, purification by standard chromatography is difficult.[6] Recrystallization is the preferred method.
-
Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water to fully dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.
-
Collect the purified white, crystalline solid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-80 °C.
-
Characterization of the Final Product
-
Appearance: White crystalline solid.[11]
-
Solubility: Poorly soluble in organic solvents but soluble in water and alcohols.[8]
-
³¹P NMR (Proton Decoupled): A single peak is expected, shifted downfield compared to the ester intermediate, typically in the range of δ = +30 to +40 ppm.
-
¹H NMR (in D₂O): The spectrum will be simplified compared to the intermediate. The signals for the ethyl groups will be absent. A broad, exchangeable peak for the acidic P-OH protons will be visible (or absent if exchanged with D₂O). The dodecane chain protons will remain.
-
Molecular Weight: 330.3 g/mol [13]
References
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed. (2021, May 11). PubMed. [Link]
-
Phosphonate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815–2851. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (n.d.). University of New Hampshire. [Link]
-
Chapter 6: Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - Books. (2011, November 4). IntechOpen. [Link]
-
Synthesis of a Novel Bisphosphonic Acid Alkene Monomer | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). MDPI. [Link]
-
A one-pot procedure for the preparation of phosphonic acids from alkyl halides. (n.d.). ResearchGate. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014, July 16). ResearchGate. [Link]
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - ResearchGate. (n.d.). ResearchGate. [Link]
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19). ResearchGate. [Link]
-
Phosphonic acid: preparation and applications - PMC - NIH. (2017, October 20). National Center for Biotechnology Information. [Link]
-
1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) - PubChemLite. (n.d.). PubChem. [Link]
-
Phosphonic acid, P,P'-1,12-dodecanediylbis- - Substance Details - SRS | US EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 12. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes and Protocols for Self-Assembled Monolayers of 1,12-dodecanediylbis(phosphonic acid)
Introduction: The Power of Bifunctional Phosphonic Acids in Surface Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. Among the various classes of molecules capable of forming SAMs, organophosphonic acids have emerged as a robust and versatile platform, particularly for modifying a wide range of metal oxide surfaces.[1][2][3] Their strong binding to these surfaces, often involving the formation of covalent or coordinative bonds, imparts exceptional stability to the resulting monolayers, making them suitable for demanding applications in electronics, biotechnology, and corrosion protection.[1][4][5]
This guide focuses on a particularly interesting molecule for SAM formation: 1,12-dodecanediylbis(phosphonic acid) . With a phosphonic acid group at both ends of a twelve-carbon alkyl chain, this molecule offers unique opportunities for surface functionalization.[6][7][8] Unlike its monofunctional counterparts, 1,12-dodecanediylbis(phosphonic acid) can potentially form looped structures on a single surface or, more intriguingly, bridge two surfaces, opening avenues for creating layered nanoscale architectures and enhancing interfacial adhesion. Its structure, featuring a hydrophobic dodecane backbone and hydrophilic phosphonic acid termini, allows for the creation of surfaces with tailored wettability and chemical reactivity.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,12-dodecanediylbis(phosphonic acid) for the formation of high-quality SAMs. We will delve into the underlying principles, provide detailed experimental protocols, and discuss essential characterization techniques.
I. Foundational Principles: Why Choose 1,12-dodecanediylbis(phosphonic acid)?
The choice of 1,12-dodecanediylbis(phosphonic acid) for SAM formation is underpinned by several key advantages:
-
Strong Surface Binding: The phosphonic acid headgroups form strong, stable bonds with a variety of metal oxide surfaces, including silicon oxide (SiO₂), aluminum oxide (Al₂O₃), titanium oxide (TiO₂), and indium tin oxide (ITO).[1][2] This interaction is often described as a condensation reaction between the P-OH groups of the phosphonic acid and the surface hydroxyl groups (M-OH) of the metal oxide, leading to the formation of M-O-P bonds.[9]
-
Bifunctionality: The presence of two phosphonic acid groups allows for unique assembly motifs. Depending on the deposition conditions and substrate geometry, these molecules can adopt various conformations, including:
-
"Looped" conformation: Both phosphonic acid groups bind to the same surface, creating a stable, well-ordered monolayer with an exposed hydrophobic alkyl chain.
-
"Standing-up" conformation (on porous or rough surfaces): One phosphonic acid group binds to the surface, while the other remains available for further functionalization or interaction with a second surface.
-
Inter-particle/Inter-surface bridging: The molecule can link two separate surfaces or nanoparticles, offering a powerful tool for creating complex nanostructures.
-
-
Tunable Surface Properties: The long dodecyl chain contributes to the formation of a densely packed, ordered monolayer, which can effectively passivate the underlying substrate and provide a barrier against corrosion or unwanted molecular adsorption. The exposed surface of the SAM can be either hydrophobic (if the alkyl chains are outermost) or hydrophilic (if the second phosphonic acid group is exposed), allowing for precise control over surface energy and wettability.
II. Experimental Workflow: From Substrate to Characterized SAM
The successful formation of a high-quality 1,12-dodecanediylbis(phosphonic acid) SAM is a multi-step process that requires careful attention to detail. The following workflow outlines the critical stages:
Caption: Key techniques for the characterization of 1,12-dodecanediylbis(phosphonic acid) SAMs.
A. X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms at the surface.
-
What to look for:
-
The appearance of Phosphorus (P 2p and P 2s) and Carbon (C 1s) peaks after SAM deposition confirms the presence of the phosphonic acid on the surface. [1][10] * High-resolution scans of the P 2p and O 1s regions can provide insights into the binding mechanism of the phosphonic acid to the metal oxide surface. [10][11]The binding energy of the P 2p peak can indicate the formation of P-O-metal bonds.
-
The attenuation of the substrate signals (e.g., Si 2p for silicon oxide) after SAM formation can be used to estimate the thickness of the monolayer.
-
| Element | Core Level | Expected Binding Energy (eV) | Information Gained |
| Phosphorus | P 2p | ~133-134 | Presence of phosphonic acid |
| Carbon | C 1s | ~285 (C-C), ~286-287 (C-P) | Presence of alkyl chain |
| Oxygen | O 1s | ~531-533 | Information on P=O, P-O-H, and P-O-Metal bonds |
| Substrate | e.g., Si 2p | ~103 | Attenuation indicates monolayer formation |
Table 1: Expected XPS binding energies for a 1,12-dodecanediylbis(phosphonic acid) SAM.
B. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the SAM at the nanoscale.
-
What to look for:
-
Imaging the surface before and after SAM deposition can reveal changes in surface morphology. A well-formed SAM should result in a smooth, uniform surface.
-
By creating a scratch in the monolayer (nanoshaving), the thickness of the SAM can be measured, which should correspond to the length of the 1,12-dodecanediylbis(phosphonic acid) molecule in its expected orientation. [12] * Phase imaging can provide information about the homogeneity of the monolayer.
-
C. Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on the surface, which is a direct measure of the surface's wettability and provides information about the surface energy.
-
What to expect:
-
A clean, hydroxylated metal oxide surface is typically hydrophilic, with a low water contact angle.
-
After the formation of a well-ordered 1,12-dodecanediylbis(phosphonic acid) SAM with the alkyl chains exposed, the surface should become significantly more hydrophobic, with a high water contact angle (typically >100°). [13] * If the outer surface exposes the second phosphonic acid group, the surface will remain hydrophilic.
-
| Surface | Expected Water Contact Angle |
| Clean Metal Oxide | < 20° |
| 1,12-dodecanediylbis(phosphonic acid) SAM (alkyl chains exposed) | > 100° |
| 1,12-dodecanediylbis(phosphonic acid) SAM (phosphonic acid exposed) | < 30° |
Table 2: Typical water contact angles for different surface terminations.
IV. Troubleshooting and Considerations
-
Incomplete Monolayer Formation: This can be due to insufficient deposition time, low concentration of the phosphonic acid solution, or a contaminated substrate. Ensure thorough cleaning and consider increasing the deposition time or concentration.
-
Multilayer Formation: Overly concentrated solutions or inadequate rinsing can lead to the formation of multilayers. Optimize the concentration and ensure a rigorous rinsing step, potentially including sonication. [1]* Solvent Choice: The choice of solvent can influence the quality of the SAM. [14][15]Anhydrous solvents are crucial to prevent the premature hydrolysis of the phosphonic acid and to avoid the incorporation of water into the monolayer.
-
Substrate Roughness: The roughness of the substrate can affect the ordering of the SAM. [4][16]Smoother substrates generally lead to more well-ordered monolayers.
V. Conclusion
1,12-dodecanediylbis(phosphonic acid) is a powerful and versatile molecule for the formation of robust and well-defined self-assembled monolayers on a variety of metal oxide surfaces. Its bifunctional nature opens up exciting possibilities for creating novel surface architectures and functionalities. By following the detailed protocols and characterization guidelines presented in this application note, researchers can successfully fabricate and validate high-quality SAMs for a wide range of applications, from advanced electronics to innovative biomedical devices.
VI. References
-
Hanson, E. L., et al. (2011). Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces. Langmuir, 27(17), 10549-10555. [Link]
-
Dubey, M., et al. (2010). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 26(18), 14747-14754. [Link]
-
Dubey, M., et al. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir, 26(18), 14747-14754. [Link]
-
Dubey, M., et al. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Aarhus University. [Link]
-
Hanson, E. L., et al. (2011). Characterizing the Molecular Order of Phosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide Surfaces. Langmuir, 27(17), 10549-10555. [Link]
-
Leggett, G. J., et al. (2006). XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. Surface and Interface Analysis, 38(11), 1441-1449. [Link]
-
Woszczak, M., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials, 13(22), 5209. [Link]
-
Rai, V., et al. (2017). Phosphonic acid anchored tripodal molecular films on indium tin oxide. RSC Advances, 7(5), 2738-2745. [Link]
-
Giza, M., et al. (2008). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. Langmuir, 24(16), 8688-8694. [Link]
-
Klauk, H., et al. (2007). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. Journal of Materials Chemistry, 17(30), 3175-3182. [Link]
-
Gao, W., et al. (1996). Self-assembled monolayers of alkylphosphonic acids on metal oxides. Langmuir, 12(26), 6429-6435. [Link]
-
Bulusu, A., et al. (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. Langmuir, 29(12), 3935-3942. [Link]
-
Arafune, R., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 6(51), 35741-35747. [Link]
-
Schwartz, J., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society, 125(51), 16074-16080. [Link]
-
Arafune, R., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 6(51), 35741-35747. [Link]
-
Bhure, R., et al. (2007). Phosphonate Self-Assembled Monolayers on Aluminum Surfaces. Journal of Nanoscience and Nanotechnology, 7(6), 2009-2016. [Link]
-
Donahue, M. J., et al. (2017). Fabrication of phosphonic acid films on nitinol nanoparticles by dynamic covalent assembly. Materials Science and Engineering: C, 78, 93-99. [Link]
-
Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters. Chemical Reviews, 112(7), 3777-3807. [Link]
-
Donahue, M. J., et al. (2017). Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. Coatings, 7(12), 206. [Link]
-
ResearchGate. (n.d.). The investigated SAM preparation procedures. [Link]
-
Gallas, S., et al. (2018). Surface modification of oxide nanoparticles using phosphonic acids : characterization, surface dynamics, and dispersion in sols and nanocomposites. Journal of Colloid and Interface Science, 516, 449-459. [Link]
-
Lee, J., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. Micromachines, 12(5), 565. [Link]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). [Link]
-
Queffélec, C., et al. (2012). Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews, 112(7), 3777-3807. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosphonic acid, P,P'-1,12-dodecanediylbis-. [Link]
-
Torun, B., et al. (2012). Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces. Langmuir, 28(17), 6919-6927. [Link]
-
Lee, J., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. Micromachines, 12(5), 565. [Link]
-
Dubey, M., et al. (2010). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 26(18), 14747-14754. [Link]
-
Textor, M., et al. (2004). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Biomaterials, 25(18), 4275-4286. [Link]
-
Imura, T., et al. (2014). Monolayer behavior of binary systems of lactonic and acidic forms of sophorolipids: thermodynamic analyses of Langmuir monolayers and AFM study of Langmuir-Blodgett monolayers. Journal of Oleo Science, 63(1), 51-59. [Link]
-
Zoń, J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Metal-Organic Frameworks. [Link]
Sources
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 7. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 11. Phosphonic acid anchored tripodal molecular films on indium tin oxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00892H [pubs.rsc.org]
- 12. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
"surface modification of titanium oxide with 1,12-dodecanediylbis(phosphonic acid)"
Application Note & Protocol
Topic: Surface Modification of Titanium Oxide with 1,12-Dodecanediylbis(phosphonic acid)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The functionalization of titanium and its native oxide (TiO₂) surfaces is a cornerstone of advanced materials science, particularly in the development of biomedical implants, biosensors, and drug delivery platforms. This guide provides a comprehensive protocol for the surface modification of titanium oxide using 1,12-dodecanediylbis(phosphonic acid). Phosphonic acids exhibit a remarkable affinity for metal oxide surfaces, forming robust, hydrolytically stable self-assembled monolayers (SAMs) through strong P-O-Ti covalent bonds.[1][2][3] The use of a bis(phosphonic acid) with a C12 alkyl spacer allows for the formation of a well-defined, oriented monolayer, potentially creating looped structures on a single surface or bridges between nanoparticles, thereby enhancing monolayer stability and presenting a unique surface chemistry for further functionalization. This document details the underlying binding mechanisms, a step-by-step experimental protocol, and essential characterization techniques for validating the surface modification.
Scientific Rationale and Mechanism
The successful application of titanium-based biomaterials often hinges on controlling the interactions at the material-biology interface.[4] While the native titanium oxide layer provides general inertness and biocompatibility, tailored surface modifications are necessary to elicit specific biological responses, such as enhanced osseointegration or resistance to bacterial adhesion.[5][6]
Why Phosphonic Acids? Phosphonic acids have emerged as superior alternatives to silane-based chemistries for modifying TiO₂ for several reasons:
-
High Stability: The resulting phosphonate-metal bond is highly resistant to hydrolysis under physiological conditions, a critical advantage over some silane linkages.[2]
-
Simple Processing: The formation of high-quality SAMs does not typically require harsh surface pre-conditioning (e.g., strong acid etching), preserving the integrity of the underlying substrate.[4]
-
Strong Adhesion: The phosphonic acid headgroup (-PO₃H₂) readily reacts with the hydroxyl groups (-OH) present on the native TiO₂ surface, leading to the formation of stable, covalent P-O-Ti bonds.[3][7]
The Role of 1,12-dodecanediylbis(phosphonic acid) The choice of this specific molecule, with two phosphonic acid groups separated by a twelve-carbon chain, is deliberate.[8] This bifunctional nature allows for unique monolayer architectures. The molecule can anchor to the surface using both phosphonate headgroups, forming a stable, looped conformation. This structure enhances the packing density and thermal stability of the monolayer compared to its mono-phosphonic acid counterparts.
Binding Modes to the TiO₂ Surface The interaction between the phosphonic acid headgroup and the TiO₂ surface can occur via several binding modes, primarily monodentate, bidentate, and tridentate linkages.[9][10] The prevalence of each mode depends on factors like the crystalline phase of TiO₂ (anatase or rutile), surface hydration, and steric hindrance.[11][12] For many applications, a combination of bidentate and tridentate binding is preferred as it confers the highest stability to the monolayer.[12]
Experimental Guide
This section provides a detailed protocol for the preparation of TiO₂ surfaces and their subsequent modification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Titanium Substrates | Grade 2, polished wafers or foils | N/A | Substrate for modification |
| 1,12-dodecanediylbis(phosphonic acid) | ≥97% | CymitQuimica, Sigma-Aldrich | Surface modifying agent[8] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for SAM formation[5] |
| Isopropanol | ACS Grade | Fisher Scientific | Cleaning/Rinsing |
| Acetone | ACS Grade | Fisher Scientific | Cleaning/Degreasing |
| Deionized (DI) Water | Type 1, 18.2 MΩ·cm | N/A | Rinsing |
| Nitrogen or Argon Gas | High Purity | N/A | Drying and inert atmosphere |
Experimental Workflow Diagram
Detailed Protocol
Part A: Substrate Preparation Causality: This step is critical to remove organic contaminants and ensure a pristine oxide surface, allowing for uniform monolayer formation.
-
Place the titanium substrates in a glass beaker.
-
Add enough acetone to fully submerge the substrates. Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Decant the acetone. Submerge the substrates in isopropanol and sonicate for another 15 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates completely under a stream of high-purity nitrogen or argon gas. Use immediately for the best results.
Part B: Surface Modification (SAM Formation) Causality: This procedure, adapted from established immersion methods, facilitates the covalent attachment and self-assembly of the phosphonic acid molecules onto the TiO₂ surface.[1][5] Elevated temperature provides the activation energy for the condensation reaction.
-
Prepare a 1 mM solution of 1,12-dodecanediylbis(phosphonic acid) in anhydrous THF in a three-neck flask or a sealable glass vessel.
-
Note: The concentration can be optimized, but 0.5-1.0 mM is a common starting point.[6]
-
-
Place the cleaned, dry titanium substrates into the solution. Ensure they are fully submerged and not overlapping.
-
Heat the solution to 60-70°C under an inert atmosphere (e.g., with a nitrogen blanket and reflux condenser) and let it react for 24 hours with gentle stirring.[5]
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the competitive adsorption of water, which can interfere with SAM formation.
-
Part C: Post-Modification Cleaning Causality: This step removes any physisorbed (non-covalently bonded) molecules, ensuring that only the chemisorbed monolayer remains.
-
Remove the substrates from the reaction solution.
-
Rinse them thoroughly with fresh, clean THF to remove the bulk of the reaction solution.
-
Place the substrates in a beaker with fresh THF and sonicate for 1-2 minutes. This gentle sonication is effective at dislodging loosely bound multilayers without damaging the monolayer.
-
Dry the modified substrates under a stream of high-purity nitrogen gas.
-
Store in a clean, dry environment (e.g., a desiccator) prior to characterization or use.
Characterization and Validation
Verifying the presence and quality of the monolayer is a mandatory step for reproducible results.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state | Appearance of a Phosphorus (P 2p) peak around 133-134 eV. An increase in the Carbon (C 1s) signal and a corresponding attenuation of the Titanium (Ti 2p) and Oxygen (O 1s) signals from the underlying substrate.[1][4] |
| Water Contact Angle (WCA) Goniometry | Surface wettability / hydrophobicity | A significant increase in the static water contact angle compared to the clean, hydrophilic TiO₂ surface (typically <20°). The C12 alkyl chain should render the surface highly hydrophobic (WCA >100°).[6] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | The surface should remain smooth, with no evidence of large-scale aggregation. A change in surface roughness (Ra) may be observed, but it should be minimal, indicating a uniform monolayer. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular fragments from the surface | Detection of characteristic fragments of the phosphonic acid molecule, such as those containing P-C bonds and SiPOₓ⁻ or TiPOₓ⁻ fragments, confirming covalent attachment.[2] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle / Incomplete Monolayer | 1. Incomplete cleaning of the substrate. 2. Water contamination in the solvent. 3. Insufficient reaction time or temperature. | 1. Repeat the cleaning protocol meticulously. 2. Use fresh anhydrous solvent and maintain an inert atmosphere. 3. Increase reaction time to 36h or temperature to 70-75°C. |
| Evidence of Multilayers (Hazy Appearance, High AFM Roughness) | 1. Solution concentration is too high. 2. Inadequate post-modification rinsing. | 1. Reduce the phosphonic acid concentration to 0.1-0.5 mM. 2. Increase the duration or intensity of the post-modification sonication step in fresh solvent. |
| Poor Reproducibility | 1. Inconsistent substrate quality. 2. Aging of the phosphonic acid solution. | 1. Use substrates from the same batch and with a consistent polishing finish. 2. Always prepare the phosphonic acid solution fresh before use. |
References
- Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces. (n.d.). Document Server@UHasselt.
- Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (n.d.). PMC.
- Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. (n.d.).
- Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. (n.d.). NIH.
- Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2025).
- Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (n.d.).
- Phosphonic Acid Adsorbates Tune the Surface Potential of TiO2 in Gas and Liquid Environments. (2014).
- Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. (2025).
- Surface Modification of Titanium with Phosphonic Acid To Improve Bone Bonding: Characterization by XPS and ToF-SIMS. (2025).
- Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces: Assignments of experimental IR and NMR spectra based on DFT/PBC calculations. (n.d.). Document Server@UHasselt.
- Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces: Assignments of experimental IR and NMR spectra based on DFT/PBC calculations. (2025).
- Schematic representation of binding modes between phosphonic acid SAMs... (n.d.).
- Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO2 surface. (2023). CNR-IRIS.
- CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid]. (n.d.). CymitQuimica.
- Surface functionalization of titanium dioxide nanoparticles with alkanephosphonic acids for transparent nanocomposites. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. researchgate.net [researchgate.net]
- 11. Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces: Assignments of experimental IR and NMR spectra based on DFT/PBC calculations | Document Server@UHasselt [documentserver.uhasselt.be]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,12-dodecanediylbis(phosphonic acid) as a Bifunctional Linker for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Functionalization
In the fields of nanomedicine, diagnostics, and materials science, the performance of a nanoparticle is intrinsically linked to its surface chemistry. Unmodified nanoparticles often lack the necessary stability, biocompatibility, and targeting capabilities for advanced applications.[1][2] Bifunctional linkers are molecular bridges that address this challenge by anchoring to the nanoparticle surface while presenting a second functional group for the attachment of targeting ligands, therapeutic agents, or imaging probes.[3]
Among the various classes of anchoring agents, phosphonic acids have emerged as a superior choice for modifying metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zirconia).[4][5][6] Their ability to form strong, stable, multidentate bonds with metal oxide surfaces provides a durable foundation for further functionalization, often outperforming more common linkers like carboxylic acids and silanes.[4][6][7]
This guide focuses on 1,12-dodecanediylbis(phosphonic acid) , a symmetrical α,ω-bifunctional linker. Its structure consists of a 12-carbon aliphatic chain terminated at both ends by a phosphonic acid group.[8][9] This unique structure allows it to act as a robust bridge, either by anchoring both ends to a single nanoparticle for enhanced stability or by linking two different entities together. The long dodecyl chain provides a hydrophobic spacer, which can be critical for influencing the dispersibility of the functionalized nanoparticles.[8][10]
Physicochemical Properties & Rationale for Use
Understanding the properties of 1,12-dodecanediylbis(phosphonic acid) is key to designing effective functionalization protocols.
| Property | Value / Description | Rationale for Application |
| Chemical Formula | C₁₂H₂₈O₆P₂ | The structure provides two phosphonic acid heads for strong surface binding.[8][9] |
| Molecular Weight | 330.30 g/mol | Essential for calculating molar ratios in functionalization reactions.[8][11] |
| Appearance | White to off-white solid | Soluble in appropriate solvents for reaction setup. |
| Melting Point | 181-187 °C | Indicates high thermal stability.[11] |
| Anchoring Group | Phosphonic Acid (-PO(OH)₂) | Forms highly stable, multidentate (bidentate or tridentate) covalent bonds with metal oxide surfaces (M-O-P).[4][5][6][12] This provides superior stability compared to the often weaker, monodentate binding of carboxylic acids.[4] |
| Backbone | 12-carbon alkyl chain | A long, flexible, and hydrophobic spacer. This chain length can be used to control inter-particle distance and influences the dispersibility of the coated nanoparticles in various solvents.[10] |
| Functionality | Bifunctional (α,ω-diphosphonic acid) | Can form a stable looped conformation on a single nanoparticle surface or act as a linker between two nanoparticles or a nanoparticle and a functionalized surface. |
Mechanism of Action: The Phosphonate Anchor
The effectiveness of 1,12-dodecanediylbis(phosphonic acid) as a linker is rooted in the robust interaction between its phosphonic acid head groups and metal oxide surfaces. This binding is significantly more stable than that of carboxylic acids, particularly in aqueous or physiological environments.[6][7][13]
The primary binding mechanism is a condensation reaction between the P-OH groups of the linker and the M-OH (metal-hydroxyl) groups on the nanoparticle surface.[5][6] This results in the formation of strong, covalent M-O-P bonds. A secondary mechanism involves the coordination of the phosphoryl oxygen (P=O) to Lewis acid sites on the metal oxide surface.[5]
The phosphonic acid group can adopt several binding modes, including monodentate, bidentate, and tridentate configurations.[5] The multidentate (bidentate and tridentate) modes are responsible for the exceptional stability of the resulting functionalized nanoparticle.[4][5]
Sources
- 1. Constructing bifunctional nanoparticles for dual targeting: improved grafting and surface recognition assessment of multiple ligand nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. updates.reinste.com [updates.reinste.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 9. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 10. Shell‐by‐Shell Functionalization of Inorganic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Protocol for the Formation and Characterization of 1,12-dodecanediylbis(phosphonic acid) Self-Assembled Monolayers on Metal Oxide Surfaces
Abstract
This guide provides a comprehensive, field-proven protocol for the formation of self-assembled monolayers (SAMs) using 1,12-dodecanediylbis(phosphonic acid) on various metal oxide substrates, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). Phosphonic acid-based SAMs are renowned for their high thermal and chemical stability, owing to the formation of robust, covalent bonds with metal oxide surfaces.[1][2][3] This protocol is specifically designed for researchers and professionals in materials science, nanotechnology, and drug development who require precisely functionalized surfaces. We delve into the causal mechanisms behind each experimental step, from critical substrate preparation to post-deposition annealing, and detail rigorous characterization techniques to validate the formation of a high-quality monolayer. Unique considerations for a bis-functional phosphonic acid are discussed, providing a framework for creating surfaces with tailored chemical functionalities.
Part 1: Foundational Principles
The Chemistry of Phosphonate-Oxide Binding
The formation of a phosphonic acid SAM on a metal oxide surface is a two-stage process involving initial physisorption followed by a thermally-driven chemisorption. The process relies on the presence of hydroxyl (-OH) groups on the metal oxide surface.
-
Physisorption: Initially, the phosphonic acid molecules hydrogen-bond to the hydroxylated surface. Intermolecular van der Waals forces between the dodecyl chains contribute to a preliminary ordering.[1]
-
Chemisorption (Covalent Bonding): Upon thermal annealing, a condensation reaction occurs between the P-OH groups of the acid and the M-OH groups of the surface, eliminating water and forming strong, covalent P-O-M linkages.[1][4][5] This step is critical for creating a hydrolytically and thermally stable monolayer.[1][2]
The phosphonate headgroup can bind to the surface in several configurations—monodentate, bidentate, or tridentate—which influences the packing density and stability of the resulting monolayer.[6][7][8]
Unique Considerations for a Bis-Phosphonic Acid
Unlike simple alkylphosphonic acids (like ODPA) which present a chemically inert methyl group, 1,12-dodecanediylbis(phosphonic acid) possesses a reactive phosphonic acid headgroup at both ends of its C₁₂ alkyl chain.[9][10] This bifunctionality presents a unique opportunity and a challenge. The primary goal of this protocol is to promote a "standing-up" orientation, where one phosphonic acid group binds to the substrate, leaving the second, terminal phosphonic acid group exposed. This creates a surface rich in functional anchor points for subsequent chemical modification, such as the attachment of biomolecules or nanoparticles. Controlling deposition parameters like concentration and time is key to avoiding a "lying-down" or looped configuration where both headgroups bind to the same surface.
Part 2: Experimental Workflow and Visualization
The overall process for forming a high-quality bis(phosphonic acid) SAM is a sequential, multi-step procedure that demands careful attention to cleanliness and controlled conditions. The workflow is designed to first prepare an ideal reactive surface, then assemble the monolayer, and finally validate its formation and quality.
Figure 1: High-level experimental workflow for SAM formation and characterization.
Part 3: Detailed Experimental Protocols
Protocol 1: Substrate Preparation
Causality: This is the most critical stage. A pristine, uniformly hydroxylated surface is essential for the formation of a dense, well-ordered monolayer. Organic contaminants will create defects, and a lack of hydroxyl groups will prevent covalent bond formation.
Materials:
-
Metal oxide substrates (e.g., Si wafers with native oxide, TiO₂-coated wafers, Al₂O₃ substrates)
-
Acetone (ACS grade or higher)
-
Isopropanol (IPA, ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen (N₂) gas, filtered
-
Beakers, tweezers
-
Sonicator
-
UV-Ozone cleaner or Piranha solution setup
Procedure:
-
Degreasing: a. Place substrates in a beaker with acetone. b. Sonicate for 15 minutes. c. Using clean tweezers, transfer substrates to a beaker with IPA and sonicate for 15 minutes. d. Rinse thoroughly with DI water.
-
Surface Hydroxylation (Choose one method): a. (Recommended) UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 20 minutes. This method is highly effective and avoids wet chemical waste. b. (Alternative) Piranha Etch: Extreme caution required. Piranha solution is highly corrosive and explosive if mixed with organic solvents. Prepare a 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂. Immerse substrates for 15-20 minutes.
-
Final Rinse and Dry: a. Rinse the now hydrophilic substrates copiously with DI water. b. Dry thoroughly under a stream of high-purity nitrogen gas. c. Use the substrates immediately for SAM deposition to prevent atmospheric contamination.
Protocol 2: Solution-Phase SAM Deposition
Causality: A dilute solution ensures that molecules adsorb individually to the surface, promoting the formation of a monolayer rather than aggregates or multilayers. Anhydrous solvent minimizes water competition for surface sites. A long immersion time allows the system to reach thermodynamic equilibrium, resulting in a more ordered film.
Materials:
-
1,12-dodecanediylbis(phosphonic acid)
-
Anhydrous ethanol
-
Volumetric flask, glass deposition vials with caps
-
Cleaned, dried substrates
Procedure:
-
Prepare a 1 mM solution of 1,12-dodecanediylbis(phosphonic acid) in anhydrous ethanol. Ensure the solid is fully dissolved.
-
Place the freshly cleaned substrates into the deposition vials.
-
Fill the vials with the phosphonic acid solution, ensuring the substrates are fully submerged.
-
Cap the vials and let them stand at room temperature for 24 hours.
Protocol 3: Post-Deposition Rinsing and Annealing
Causality: Rinsing removes any non-adsorbed (physisorbed) molecules from the surface. The subsequent thermal annealing step drives the condensation reaction, converting the hydrogen-bonded monolayer into a robust, covalently-bonded film, which dramatically enhances its stability.[1][4]
Materials:
-
Anhydrous ethanol
-
Nitrogen (N₂) gas line
-
Oven or hotplate capable of reaching 150°C (can be done in ambient air or under N₂)
Procedure:
-
Remove substrates from the deposition solution.
-
Rinse thoroughly with fresh anhydrous ethanol to wash away excess molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Place the substrates in an oven pre-heated to 150°C.
-
Anneal for 3 to 24 hours. A longer annealing time generally ensures more complete covalent bond formation.[4]
-
Allow the substrates to cool to room temperature before characterization.
Part 4: Quality Control and Characterization
This section outlines the key techniques to validate the successful formation of the SAM.
Characterization by Contact Angle Goniometry
This is a rapid, surface-sensitive technique to assess the change in surface energy.[11][12][13]
-
Principle: A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle it makes with the solid is measured.[14][15] A clean, hydroxylated metal oxide is highly hydrophilic (low contact angle). A successfully formed monolayer will alter this property.
-
Expected Results: Unlike a SAM terminated with a hydrophobic alkyl chain (which would yield a water contact angle >110°), the 1,12-dodecanediylbis(phosphonic acid) SAM exposes a hydrophilic phosphonic acid group. Therefore, a successful "standing-up" monolayer is expected to be moderately hydrophilic.
| Surface State | Expected Water Contact Angle | Rationale |
| Clean Hydroxylated Oxide | < 20° | High-energy surface with abundant -OH groups. |
| Annealed bis(phosphonic acid) SAM | 60° - 80° | Surface energy is lowered by the alkyl chains, but the exposed phosphonic acid headgroups maintain a degree of hydrophilicity. |
Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS provides definitive confirmation of the elemental composition of the surface layer.[1]
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is specific to each element and its chemical state.
-
Expected Results: The detection of a phosphorus signal confirms the presence of the phosphonic acid on the surface. High-resolution scans can provide information on the P-O-M bonding.
| Element | XPS Signal | Expected Binding Energy (eV) | Interpretation |
| Phosphorus | P 2p | ~134 eV | Confirms the presence of the phosphonate monolayer.[16] |
| Carbon | C 1s | ~285 eV | Confirms the presence of the C₁₂ alkyl backbone.[17] |
| Oxygen | O 1s | ~531-532 eV | Signal arises from the metal oxide, P=O, and P-O-M bonds. Deconvolution can reveal bonding states.[16] |
| Substrate | e.g., Ti 2p, Al 2p | Substrate-specific | The signal from the underlying substrate will be attenuated (weakened) by the presence of the monolayer. |
Characterization by Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical information about the SAM.[18][19]
-
Principle: A sharp tip on a cantilever is scanned across the surface. Deflections of the cantilever are used to create a 3D map of the surface topography.[20][21]
-
Expected Results: A high-quality SAM should be very smooth, with a root-mean-square (RMS) roughness similar to the underlying substrate. The presence of large aggregates or pinholes indicates a poor-quality film. AFM can also be used in a "scratching" mode to remove a portion of the SAM and measure its thickness, which should be consistent with a molecular monolayer.[18]
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<50°) | 1. Incomplete SAM formation. 2. Contaminated substrate or solution. 3. Insufficient annealing. | 1. Increase immersion time. 2. Re-clean substrates rigorously; use fresh, anhydrous solvent. 3. Increase annealing time or temperature (up to 180°C). |
| Hazy or Visibly Uneven Film | 1. Solution concentration too high. 2. Water contamination in solvent. 3. Inadequate rinsing. | 1. Reduce phosphonic acid concentration (e.g., to 0.1 mM). 2. Use freshly opened anhydrous solvent. 3. Sonicate briefly in fresh solvent during the rinsing step. |
| AFM Shows Large Aggregates | 1. Multilayer formation. 2. Poor solubility of phosphonic acid. 3. Insufficient rinsing after deposition. | 1. Lower the solution concentration. 2. Ensure molecule is fully dissolved before immersion. 3. Improve rinsing protocol, possibly with sonication. |
| XPS Shows No Phosphorus Signal | 1. Failed SAM deposition. 2. Substrate surface is not reactive (not hydroxylated). | 1. Repeat entire protocol, ensuring all steps are followed. 2. Verify effectiveness of hydroxylation step (surface should be hydrophilic). Use UV-Ozone or Piranha. |
References
- Hanson, E. L., et al. (2003). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100).
- Molecular Vista. (n.d.). Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage.
-
ResearchGate. (n.d.). The formation and stability of self-assembled monolayers of octadecylphosphonic acid on titania. Available at:[Link]
-
MDPI. (2020). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. Available at:[Link]
-
ACS Publications. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. The Journal of Physical Chemistry C. Available at:[Link]
-
ResearchGate. (n.d.). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. Available at:[Link]
-
Solid State Physics and Polymer Lab. (2009). Formation of alkane-phosphonic acid self-assembled monolayers on alumina: an in situ SPR study. Available at:[Link]
-
Thissen, P., et al. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. Langmuir, 26(1), 156-64. Available at:[Link]
-
ResearchGate. (2009). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. Available at:[Link]
-
MDPI. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Available at:[Link]
-
Schwartz, J., et al. (n.d.). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. Available at:[Link]
-
ACS Omega. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. Available at:[Link]
-
Kyoto University Research Information Repository. (n.d.). Stability of a phosphonic acid monolayer on aluminum in liquid environments. Available at:[Link]
-
DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Available at:[Link]
-
ACS Publications. (n.d.). Molecular Anchors for Self-Assembled Monolayers on ZnO: A Direct Comparison of the Thiol and Phosphonic Acid Moieties. The Journal of Physical Chemistry C. Available at:[Link]
-
ACS Publications. (n.d.). An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[6]resorcinarene Adsorbates on Au(111). Langmuir. Available at:[Link]
-
ResearchGate. (2011). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions. Available at:[Link]
-
PMC. (n.d.). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. Available at:[Link]
-
Hanson, E. L., et al. (2003). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Journal of the American Chemical Society, 125(52), 16074-16080. Available at:[Link]
-
ResearchGate. (n.d.). Schematic representation of binding modes between phosphonic acid SAMs and titanium dioxide. Available at:[Link]
-
ResearchGate. (n.d.). XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. Available at:[Link]
-
Langmuir. (n.d.). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Available at:[Link]
-
UHasselt Document Server. (2017). Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces. Available at:[Link]
-
ResearchGate. (2021). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. Available at:[Link]
-
Scilit. (n.d.). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Available at:[Link]
-
PMC. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. Available at:[Link]
-
Nanosensors. (n.d.). How to Choose AFM Tips for Monolayers and Self-Assemblies. Available at:[Link]
-
Surface Science Western. (n.d.). Contact Angle Goniometry. Available at:[Link]
-
Nanoscience Instruments. (n.d.). Tensiometry / Goniometry. Available at:[Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Available at:[Link]
-
ACS Publications. (n.d.). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir. Available at:[Link]
-
ResearchGate. (n.d.). Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis. Available at:[Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Available at:[Link]
-
PubChemLite. (n.d.). 1,12-dodecanediylbis(phosphonic acid). Available at:[Link]
-
RSC Publishing. (n.d.). Multifunctional phosphonic acid self-assembled monolayers on metal oxides. Available at:[Link]
Sources
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 9. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 10. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 11. dataphysics-instruments.com [dataphysics-instruments.com]
- 12. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 13. nanoscience.com [nanoscience.com]
- 14. nanoscience.com [nanoscience.com]
- 15. brighton-science.com [brighton-science.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scilit.com [scilit.com]
- 21. How to Choose AFM Tips for Monolayers and Self-Assemblies [spmtips.com]
Application Notes and Protocols: 1,12-Dodecanediylbis(phosphonic acid) for Advanced Dental Implant Surface Bio-functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Osseointegration
The long-term success of dental implants is critically dependent on rapid and stable osseointegration, a process governed by the intricate interactions at the bone-implant interface. While titanium and its alloys, such as Ti-6Al-4V, are the materials of choice due to their bulk mechanical properties and general biocompatibility, their surfaces are bio-inert. This necessitates surface modification strategies to transform them into bioactive platforms that can actively promote and guide bone formation.
Self-assembled monolayers (SAMs) of organophosphonates have emerged as a highly promising approach for the surface functionalization of titanium implants.[1] The phosphonic acid headgroup forms strong, hydrolytically stable bonds with the native titanium oxide (TiO₂) layer, while the tail group can be tailored to modulate surface properties or to act as an anchor for bioactive molecules.[1]
This guide focuses on the application of 1,12-dodecanediylbis(phosphonic acid) , a long-chain α,ω-bis(phosphonic acid), for the surface treatment of dental implants. Its unique bifunctional nature, with a phosphonic acid group at each end of a twelve-carbon alkyl chain, offers distinct advantages for creating a robust and versatile bioactive interface.
The Rationale for 1,12-Dodecanediylbis(phosphonic acid) in Dental Implantology
The choice of 1,12-dodecanediylbis(phosphonic acid) is predicated on its molecular architecture, which is ideally suited for creating a stable and functionalizable surface layer on titanium implants. One of the phosphonic acid headgroups strongly anchors the molecule to the titanium oxide surface, while the second, distal phosphonic acid group remains available for further chemical modification. This "free" phosphonic acid moiety can be leveraged to immobilize a variety of bioactive molecules, including peptides, growth factors, and drugs, to enhance the biological performance of the implant.
The long dodecyl chain provides a well-ordered and hydrophobic barrier, which can influence protein adsorption and cellular interactions at the implant surface. This ordered structure is crucial for presenting the terminal functional groups in a consistent and accessible manner for subsequent bio-functionalization.
Part 1: Synthesis of 1,12-Dodecanediylbis(phosphonic acid)
A common and effective method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation to yield the phosphonic acid.
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This protocol outlines the synthesis of 1,12-dodecanediylbis(phosphonic acid) from 1,12-dibromododecane.
Materials:
-
1,12-dibromododecane
-
Triethyl phosphite
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Phosphonate Ester Formation:
-
In a round-bottom flask, dissolve 1,12-dibromododecane in a minimal amount of toluene.
-
Add a twofold molar excess of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak and the appearance of the diethyl phosphonate peak.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and any unreacted triethyl phosphite under reduced pressure using a rotary evaporator. The resulting product is tetraethyl 1,12-dodecanediylbis(phosphonate).
-
-
Hydrolysis to Phosphonic Acid:
-
To the crude tetraethyl 1,12-dodecanediylbis(phosphonate), add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours to ensure complete hydrolysis of the ester groups.
-
After cooling, the product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous phase with a nonpolar solvent to remove any organic impurities.
-
The aqueous solution containing the 1,12-dodecanediylbis(phosphonic acid) can be concentrated under reduced pressure to yield the final product. The product can be further purified by recrystallization from water or an appropriate solvent mixture.
-
Part 2: Surface Modification of Titanium Implants
The formation of a self-assembled monolayer of 1,12-dodecanediylbis(phosphonic acid) on a titanium surface is a straightforward process that results in a stable and well-organized molecular layer.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
Materials:
-
Titanium or Ti-6Al-4V substrates (e.g., disks or implant screws)
-
1,12-dodecanediylbis(phosphonic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, ethanol, and deionized water for cleaning
-
Sonicator
-
Oven or vacuum oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the titanium substrates by sequential sonication in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or in an oven at 60°C.
-
For enhanced reactivity, the surface can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1 mM) of 1,12-dodecanediylbis(phosphonic acid) in anhydrous THF.
-
Immerse the cleaned and dried titanium substrates in the phosphonic acid solution.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After the immersion period, remove the substrates from the solution and rinse thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of nitrogen.
-
-
Thermal Annealing (Optional but Recommended):
-
To enhance the stability and ordering of the monolayer, the coated substrates can be annealed in an oven or vacuum oven at a temperature of 100-120°C for 12-24 hours.
-
Part 3: Characterization of the Modified Surface
A comprehensive characterization of the 1,12-dodecanediylbis(phosphonic acid) modified surface is essential to confirm the successful formation of the SAM and to understand its properties.
Key Characterization Techniques:
-
Contact Angle Goniometry: To assess the change in surface wettability. The formation of a hydrophobic alkyl chain monolayer will significantly increase the water contact angle compared to the clean, hydrophilic titanium oxide surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of phosphorus (P 2p) and an increased carbon (C 1s) signal, along with the attenuation of the titanium (Ti 2p) and oxygen (O 1s) signals from the underlying substrate, confirms the presence of the organic monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the phosphonic acid and alkyl chain. The P=O and P-O-H stretching vibrations can confirm the presence of the phosphonic acid groups.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and uniformity of the SAM.
| Parameter | Unmodified Ti | 1,12-Dodecanediylbis(phosphonic acid) Modified Ti |
| Water Contact Angle | Typically < 20° | Expected to be > 90° |
| XPS P 2p Signal | Absent | Present |
| XPS C 1s Signal | Low (adventitious carbon) | Significantly increased |
| XPS Ti 2p Signal | Strong | Attenuated |
Part 4: Bio-functionalization of the Modified Surface
The terminal phosphonic acid groups of the 1,12-dodecanediylbis(phosphonic acid) SAM provide a versatile platform for the covalent attachment of bioactive molecules to elicit specific cellular responses. A prime example is the immobilization of peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is known to promote osteoblast adhesion.[2]
Protocol 3: Immobilization of RGD Peptide
This protocol describes the coupling of a cysteine-terminated RGD peptide (RGDC) to the phosphonic acid-modified surface.
Materials:
-
1,12-Dodecanediylbis(phosphonic acid) modified titanium substrates
-
Zirconium(IV) tert-butoxide
-
Maleimido-alkylcarboxylate linker
-
RGDC peptide
-
Anhydrous THF
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of the Terminal Phosphonic Acid:
-
Immerse the 1,12-dodecanediylbis(phosphonic acid) modified substrates in a solution of zirconium(IV) tert-butoxide in anhydrous THF. This step forms a surface zirconium complex with the terminal phosphonic acid groups.
-
Rinse the substrates with fresh THF to remove excess zirconium alkoxide.
-
-
Attachment of the Linker:
-
Immerse the zirconium-activated substrates in a solution of a maleimido-alkylcarboxylate linker in an appropriate solvent. The carboxylate group of the linker will coordinate with the surface zirconium complex.
-
Rinse the substrates to remove any unreacted linker.
-
-
Coupling of the RGDC Peptide:
-
Prepare a solution of the RGDC peptide in a suitable buffer (e.g., PBS at pH 6.5-7.5).
-
Immerse the maleimide-functionalized substrates in the peptide solution. The thiol group of the cysteine residue in the RGDC peptide will react with the maleimide group on the surface via a Michael addition reaction, forming a stable covalent bond.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Rinse the substrates extensively with buffer and deionized water to remove any non-covalently bound peptide.
-
Dry the bio-functionalized substrates under a stream of nitrogen.
-
Logical Workflow for Surface Modification and Bio-functionalization
Caption: Workflow for creating a bioactive dental implant surface.
Part 5: Expected Biological Response and Data Presentation
The bio-functionalization of titanium surfaces with 1,12-dodecanediylbis(phosphonic acid) and subsequent immobilization of bioactive molecules is anticipated to significantly enhance the biological response, leading to improved osseointegration.
In Vitro Assessment
-
Osteoblast Adhesion and Proliferation: Surfaces modified with RGD peptides are expected to show increased adhesion and proliferation of osteoblasts compared to unmodified titanium. This can be quantified using cell counting assays (e.g., MTT assay) and visualized by scanning electron microscopy (SEM).
-
Osteogenic Differentiation: The differentiation of osteoblasts can be assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and by quantifying the deposition of a mineralized matrix using Alizarin Red S staining.
In Vivo Evaluation
-
Osseointegration: Animal studies are crucial for evaluating the in vivo performance of the modified implant surface. Key parameters to measure include:
-
Bone-to-Implant Contact (BIC): Histomorphometric analysis of undecalcified bone sections to quantify the percentage of the implant surface in direct contact with bone.
-
Bone Area Fraction Occupancy (BAFO): Measurement of the amount of bone in the threads of the implant.
-
Removal Torque Analysis: A biomechanical test to measure the force required to remove the implant from the bone, providing an indication of the strength of osseointegration.
-
Representative Data from Similar Long-Chain Bisphosphonate Systems
Due to a lack of specific published quantitative data for 1,12-dodecanediylbis(phosphonic acid), the following table presents representative data from studies on other long-chain bisphosphonate-modified titanium surfaces to illustrate the expected improvements.
| Parameter | Unmodified Control | Bisphosphonate-Modified | Fold Increase |
| Osteoblast Adhesion (cells/mm²) | ~1500 | ~2500 | ~1.7x |
| Alkaline Phosphatase Activity (U/mg protein) | ~0.5 | ~1.2 | ~2.4x |
| Bone-to-Implant Contact (BIC) % (in vivo) | ~45% | ~65% | ~1.4x |
| Removal Torque (Ncm) (in vivo) | ~30 | ~50 | ~1.7x |
Note: This data is illustrative and compiled from various studies on similar systems. Actual results for 1,12-dodecanediylbis(phosphonic acid) may vary.
Signaling Pathway for RGD-Mediated Osteoblast Adhesion
Caption: RGD-integrin binding initiates osteoblast adhesion.
Conclusion and Future Directions
The use of 1,12-dodecanediylbis(phosphonic acid) as a surface modification agent for dental implants represents a significant advancement in the field of bioactive materials. The ability to create a stable, well-ordered self-assembled monolayer with a readily functionalizable terminal group opens up a myriad of possibilities for tailoring the implant surface to promote specific biological responses. The immobilization of RGD peptides is a well-established strategy to enhance osteoblast adhesion and subsequent osseointegration.
Future research in this area could explore the co-immobilization of multiple bioactive signals, such as growth factors like Bone Morphogenetic Protein-2 (BMP-2) alongside adhesion peptides, to create a more sophisticated, multi-functional implant surface. Additionally, the long-chain bisphosphonate nature of the linker itself may have intrinsic therapeutic benefits by locally inhibiting osteoclast activity and further promoting a net positive bone balance at the implant site. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers to explore these exciting avenues in the quest for the next generation of dental implants.
References
-
Auernheimer, J., et al. (2005). Titanium implant materials with improved biocompatibility through coating with phosphonate-anchored cyclic RGD peptides. Chembiochem, 6(11), 2034-40. [Link]
-
Aresti, A., et al. (2021). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. Biomedicines, 9(11), 1663. [Link]
-
Ho, W.-K., et al. (2006). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Langmuir, 22(7), 3007-3013. [Link]
-
Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters. Chemical reviews, 112(7), 3777-3807. [Link]
-
Schwartz, J., et al. (2009). Self-assembled Monolayers of r,ω-Diphosphonic Acids on Ti Enable Complete or Spatially Controlled Surface Derivatization. Princeton University. [Link]
Sources
The Role of 1,12-Dodecanediylbis(phosphonic acid) in Organic Electronics: Application Notes and Protocols
Introduction: A Bifunctional Approach to Interfacial Engineering
In the realm of organic electronics, the interface between the inorganic electrode and the organic active layer is a critical determinant of device performance, efficiency, and longevity. The ability to precisely engineer these interfaces at the molecular level is paramount. 1,12-Dodecanediylbis(phosphonic acid), hereafter referred to as DDBPA, has emerged as a compelling molecular tool for this purpose. This bifunctional molecule, characterized by a C12 alkyl chain flanked by phosphonic acid groups at both ends, offers unique advantages for the surface modification of metal oxide electrodes commonly used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The phosphonic acid moieties serve as robust anchoring groups to metal oxide surfaces such as indium tin oxide (ITO) and zinc oxide (ZnO), forming stable, self-assembled monolayers (SAMs).[1][2] The long dodecyl chain provides a well-defined, insulating spacer, while the bifunctional nature of DDBPA presents intriguing possibilities for creating crosslinked or layered structures, potentially enhancing the mechanical and thermal stability of the interface.[3] This guide provides an in-depth exploration of the applications of DDBPA in organic electronics, complete with detailed protocols for its implementation and characterization.
Core Principles: Why Phosphonic Acids?
Phosphonic acids are favored for surface modification in organic electronics for several key reasons:
-
Strong Binding Affinity: The phosphonate headgroup forms strong, covalent-like bonds with a variety of metal oxide surfaces, leading to the formation of robust and stable monolayers.[2]
-
Tunable Surface Properties: By modifying the terminal group of the phosphonic acid molecule, it is possible to systematically tune the work function and surface energy of the electrode.[1][4] This allows for the optimization of energy level alignment at the electrode-organic interface, facilitating efficient charge injection or extraction.[5]
-
Defect Passivation: SAMs can passivate surface trap states on metal oxides, reducing non-radiative recombination and improving device efficiency and stability.[1][3]
The bifunctional nature of DDBPA offers an additional advantage. The two phosphonic acid groups can potentially bind to adjacent sites on a single surface, leading to a more densely packed and stable monolayer, or they can bridge different components, opening avenues for creating robust multilayer structures.
Application I: Work Function Modification of Transparent Conductive Oxides
The alignment of the electrode's work function with the frontier molecular orbitals of the organic semiconductor is crucial for minimizing charge injection barriers. DDBPA SAMs can be employed to systematically tune the work function of common transparent conductive oxides like ITO and ZnO.
Mechanism of Work Function Tuning
The change in work function upon SAM formation is primarily attributed to the interface dipole created by the adsorbed molecules. This dipole has two main contributions: the dipole of the molecule itself and the dipole induced by the chemical bond formation between the phosphonic acid and the metal oxide surface. The long, non-polar dodecyl chain of DDBPA primarily serves to distance any terminal functional groups from the surface, but the primary effect on the work function for an unsubstituted alkyl chain is the formation of a dipole at the phosphonate-metal oxide bond.
Protocol for DDBPA SAM Formation on ITO
This protocol details the solution-phase deposition of a DDBPA SAM on an ITO substrate.
Materials:
-
1,12-Dodecanediylbis(phosphonic acid) (DDBPA)
-
Indium tin oxide (ITO) coated glass substrates
-
2-Propanol (IPA), Acetone, Deionized (DI) water (semiconductor grade)
-
Ammonia solution (28-30%)
-
Hydrogen peroxide (30%)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Hot plate
-
Spin coater
-
UV-Ozone cleaner (optional)
-
Glovebox (optional, for inert atmosphere processing)
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Decon 90 or similar), DI water, acetone, and IPA for 15 minutes each.
-
Rinse thoroughly with DI water between each sonication step.
-
Dry the substrates with a stream of high-purity nitrogen.
-
For enhanced cleaning and surface activation, treat the substrates with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or a standard RCA clean (SC-1: 5:1:1 DI water:H₂O₂:NH₄OH at 75 °C for 15 min, followed by SC-2: 6:1:1 DI water:H₂O₂:HCl at 75 °C for 15 min). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, a UV-Ozone treatment for 15-20 minutes can be used to remove organic residues and hydroxylate the surface.
-
-
DDBPA Solution Preparation:
-
Prepare a dilute solution of DDBPA in a suitable solvent. A common starting concentration is 1-5 mM in anhydrous ethanol or THF. The choice of solvent can influence the quality of the SAM, with less polar solvents sometimes yielding more ordered films on sensitive surfaces like ZnO.
-
Ensure the DDBPA is fully dissolved. Gentle warming or sonication may be necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried ITO substrates in the DDBPA solution. The immersion time can vary from 1 to 24 hours. A longer immersion time generally leads to a more ordered and densely packed monolayer.
-
The deposition is typically carried out at room temperature. Some protocols suggest gentle heating (e.g., 40-60 °C) to potentially accelerate monolayer formation, but this should be optimized.
-
For a more controlled deposition, spin-coating can be employed. Apply the DDBPA solution to the ITO substrate and spin at a moderate speed (e.g., 2000-4000 rpm) for 30-60 seconds. This method is faster but may result in a less ordered monolayer compared to immersion.
-
-
Post-Deposition Treatment:
-
After deposition, thoroughly rinse the substrates with the pure solvent (ethanol or THF) to remove any physisorbed molecules.
-
Dry the substrates with a stream of high-purity nitrogen.
-
A post-deposition annealing step (e.g., 100-120 °C for 10-15 minutes in a vacuum or inert atmosphere) can be beneficial for improving the order and stability of the SAM.
-
Characterization
The successful formation of a DDBPA SAM and its effect on the ITO work function can be verified using various surface science techniques:
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | A significant increase in the water contact angle indicates the formation of a hydrophobic alkyl monolayer on the hydrophilic ITO surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of phosphorus (P 2p peak) and changes in the O 1s and In 3d/Sn 3d core level spectra, providing information on the binding of the phosphonic acid to the ITO surface. |
| Ultraviolet Photoelectron Spectroscopy (UPS) | Directly measures the work function of the modified ITO surface by determining the secondary electron cutoff. |
| Atomic Force Microscopy (AFM) | Assesses the surface morphology and roughness of the SAM-modified ITO. A smooth, uniform surface is indicative of a well-formed monolayer. |
Application II: Interlayer in Organic Photovoltaics (OPVs)
In inverted OPV architectures, a layer with a high work function is required to efficiently extract holes from the photoactive layer. DDBPA SAMs on ITO can serve as an effective hole-transporting layer (HTL), replacing commonly used materials like PEDOT:PSS, which can be acidic and detrimental to the long-term stability of the device.
Workflow for Inverted OPV Fabrication with DDBPA Interlayer
Caption: Key OFET performance metrics improved by a DDBPA interlayer.
Advanced Application: Crosslinking and Multilayer Formation
The bifunctional nature of DDBPA opens up the possibility of forming crosslinked or multilayer structures. For instance, one phosphonic acid group can bind to a metal oxide surface, while the other remains available for further reactions. This could be exploited to:
-
Create robust, crosslinked monolayers: By reacting the top phosphonic acid groups with a suitable crosslinking agent.
-
Build up multilayer assemblies: Through layer-by-layer deposition with intermediate metal ion coordination.
These advanced applications are still an active area of research but hold significant promise for creating highly stable and functional interfaces in organic electronic devices.
Conclusion and Future Outlook
1,12-Dodecanediylbis(phosphonic acid) is a versatile molecule for interfacial engineering in organic electronics. Its ability to form robust self-assembled monolayers on a variety of metal oxide surfaces allows for the precise tuning of electrode work functions, passivation of surface defects, and improvement of the dielectric-semiconductor interface. The protocols provided in this guide offer a starting point for researchers to explore the potential of DDBPA in enhancing the performance and stability of OLEDs, OPVs, and OFETs. Future research will likely focus on leveraging the bifunctional nature of DDBPA to create novel, highly stable interfacial architectures for next-generation organic electronic devices.
References
- Smolecule. (n.d.). Phosphonic acid, 1,12-dodecanediylbis-.
- Fei, C., Zhang, Y., et al. (2026). Limiting phosphonic acid interlayer–perovskite reactivity to stabilize perovskite solar modules. Science.
- Kedem, N., Blumstengel, S., Henneberger, F., Cohen, H., Hodes, G., & Cahen, D. (2014). Morphology-, synthesis- and doping-independent tuning of ZnO work function using phenylphosphonates. Physical Chemistry Chemical Physics, 16(18), 8310-8319.
- (n.d.).
- (2025). Conjugated Bisphosphonic Acid Self-Assembled Monolayers for Efficient and Stable Inverted Perovskite Solar Cells. Journal of the American Chemical Society.
- (n.d.). Dipole Moments Regulation of Biphosphonic Acid Molecules For Self-Assembled Monolayers Boosts The Efficiency of Organic Solar Cells Exceeding 19.7%. Scribd.
- (n.d.).
- (n.d.). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. RSC Publishing.
- (n.d.). A Comparative Study of the Electro-Assisted Grafting of Mono- and Bi-Phosphonic Acids on Nitinol. MDPI.
- (n.d.). 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2). PubChemLite.
- (n.d.). Formation kinetics and stability of phosphonate self-assembled monolayers on indium–tin oxide. ResearchGate.
- (2026). Conjugated Bisphosphonic Acid Self-Assembled Monolayers for Efficient and Stable Inverted Perovskite Solar Cells. ResearchGate.
- (2025). Conjugated Bisphosphonic Acid Self-Assembled Monolayers for Efficient and Stable Inverted Perovskite Solar Cells. PubMed.
- (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100).
- (n.d.). Preparation of phosphonic acid derivatives. Google Patents.
- (n.d.). Preparation of phosphonic acid derivatives. Google Patents.
- (n.d.). An In-Depth Technical Guide to Self-Assembled Monolayers with Phosphonic Acids. Benchchem.
- (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. MDPI.
- (n.d.). (12-Phosphonododecyl)phosphonic acid. LookChem.
- (2017). Phosphonic acid: preparation and applications. ResearchGate.
- (2012). Transition metal oxides for organic electronics: energetics, device physics and applications. PubMed.
- (n.d.). Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. MDPI.
- (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. PMC.
- (n.d.). The formation and stability of self-assembled monolayers of octadecylphosphonic acid on titania. ResearchGate.
Sources
- 1. Phosphonic acid Lewis base doping for trap passivation and stability enhancement in high-efficiency inverted perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limiting phosphonic acid interlayer-perovskite reactivity to stabilize perovskite solar modules. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Fabricating Biomimetic Calcium-Phosphate Layers Using 1,12-Dodecanediylbis(phosphonic acid) as a Molecular Nucleation Template
Authored by: Gemini, Senior Application Scientist
Abstract
Biomimetic calcium-phosphate (CaP) coatings are critical for enhancing the osseointegration of metallic implants used in orthopedic and dental applications.[1][2] These coatings mimic the mineral component of natural bone, promoting favorable cell-material interactions.[3][4] A significant challenge lies in creating a stable, uniform, and bioactive interface between the inorganic CaP layer and the inert metal surface. This guide details a robust methodology for fabricating biomimetic CaP layers on titanium (Ti) and its alloys by first functionalizing the surface with a self-assembled monolayer (SAM) of 1,12-dodecanediylbis(phosphonic acid). The bifunctional nature of this molecule—with phosphonic acid head groups that exhibit a strong affinity for metal oxides and a long alkyl chain—provides a highly organized and stable template that directs the nucleation and growth of a bone-like apatite layer from a supersaturated solution like Simulated Body Fluid (SBF).[1][5] We provide foundational principles, step-by-step protocols for SAM formation and CaP deposition, and comprehensive methods for physicochemical characterization.
Part I: Foundational Principles & Mechanism
The Rationale for Biomimetic Mineralization
Metallic implants, such as those made from Ti6Al4V, are chosen for their mechanical strength and corrosion resistance but are biologically inert, which can delay or prevent direct bonding with host bone tissue.[1] Creating a surface layer of calcium phosphate, the primary inorganic constituent of bone, can transform this bio-inert surface into a bioactive one.[2][4] The biomimetic approach, pioneered by Kokubo et al., involves immersing a substrate in a solution that mimics the ionic composition of human blood plasma (Simulated Body Fluid or SBF) at physiological temperature and pH.[6] This low-temperature process allows for the deposition of a low-crystalline, bone-like apatite layer, and importantly, enables the incorporation of sensitive biological molecules like growth factors or drugs.[4][6]
The Critical Role of the Phosphonic Acid SAM
Spontaneous CaP precipitation on an untreated metal surface from SBF can be slow, non-uniform, and poorly adherent.[7] To overcome this, a molecular nucleation agent is required. Phosphonic acids have emerged as superior alternatives to silanes for functionalizing metal oxide surfaces due to their formation of highly stable, hydrolytically resistant phosphonate bonds (e.g., Ti-O-P).[1][5]
1,12-dodecanediylbis(phosphonic acid) is an ideal candidate for this purpose. Its structure consists of:
-
Two Phosphonic Acid Head Groups (-PO(OH)₂): These groups exhibit a strong affinity for the native oxide layer (e.g., TiO₂) on metals, forming robust, covalent-like bonds in a bidentate or tridentate fashion.[1][8]
-
A 12-Carbon Alkyl Chain (- (CH₂)₁₂ -): This spacer provides a flexible, ordered, and hydrophobic backbone for the self-assembled monolayer.
The formation of the SAM creates a surface with a high density of phosphonate groups. These negatively charged moieties act as powerful chelation sites for Ca²⁺ ions from the SBF solution. This localized increase in calcium concentration at the interface creates a high degree of supersaturation, which is the thermodynamic driving force for the nucleation of an initial, amorphous calcium phosphate (ACP) phase.[9][10] This ACP precursor then undergoes a phase transformation, often through an octacalcium phosphate (OCP) intermediate, to form a more stable, crystalline hydroxyapatite (HAp)-like layer.[2]
Workflow Overview
The entire process can be visualized as a sequential, multi-stage workflow designed to build the biomimetic layer from the substrate up.
Caption: High-level workflow for fabricating biomimetic CaP layers.
Part II: Experimental Protocols
Protocol 1: Substrate Preparation (Titanium Alloy Example)
Causality: This protocol is designed to clean the substrate of organic contaminants and ensure a uniform, hydroxylated native oxide layer (TiO₂), which is essential for consistent phosphonic acid binding.[3]
Materials:
-
Titanium alloy (e.g., Ti6Al4V) coupons/discs
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen or Argon gas source
-
Ultrasonic bath
Procedure:
-
Place the Ti6Al4V substrates in a beaker.
-
Add acetone to completely submerge the substrates.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Decant the acetone and rinse thoroughly with DI water.
-
Add isopropanol to submerge the substrates and sonicate for another 15 minutes.
-
Decant the isopropanol and rinse thoroughly with DI water (3x).
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Store the cleaned substrates in a desiccator or use them immediately for SAM formation.
Protocol 2: Formation of the 1,12-Dodecanediylbis(phosphonic acid) SAM
Causality: This protocol utilizes a simple immersion method to form a densely packed, self-assembled monolayer. Tetrahydrofuran (THF) is used as a solvent to ensure solubility of the long-chain phosphonic acid.[11]
Materials:
-
Cleaned Ti6Al4V substrates
-
1,12-dodecanediylbis(phosphonic acid)[12]
-
Anhydrous Tetrahydrofuran (THF)
-
Clean glass vials with caps
-
Oven
Procedure:
-
Prepare a 1 mM solution of 1,12-dodecanediylbis(phosphonic acid) in anhydrous THF in a clean glass vial.
-
Place the cleaned and dried Ti6Al4V substrates into the vial, ensuring they are fully submerged in the solution.
-
Loosely cap the vial and let it stand at room temperature for 24 hours to allow for SAM formation.
-
After 24 hours, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
To enhance bond stability, anneal the SAM-coated substrates in an oven at 110°C for 12-24 hours.[11]
-
Allow to cool to room temperature before proceeding.
Protocol 3: Biomimetic Calcium-Phosphate Deposition
Causality: A 5-times concentrated Simulated Body Fluid (5x SBF) is used to accelerate the apatite formation process, which could otherwise take weeks in a standard 1x SBF solution.[3][6] The solution is prepared by carefully mixing two separate stock solutions to prevent premature precipitation. The physiological temperature (37°C) mimics in vivo conditions.[6]
Materials & Reagents:
-
SAM-functionalized substrates
-
Sterile, sealed containers (e.g., 50 mL polypropylene tubes)
-
Incubator set to 37°C
-
Reagents for 5x SBF (see Table 1)
Table 1: Reagent Composition for 1000 mL of 5x SBF
| Reagent | Molecular Formula | Amount (g) |
|---|---|---|
| Sodium Chloride | NaCl | 39.965 |
| Sodium Bicarbonate | NaHCO₃ | 1.775 |
| Potassium Chloride | KCl | 1.115 |
| Di-potassium hydrogen phosphate trihydrate | K₂HPO₄·3H₂O | 1.140 |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | 1.525 |
| Calcium Chloride Dihydrate | CaCl₂·2H₂O | 1.840 |
| Sodium Sulfate | Na₂SO₄ | 0.355 |
| TRIS buffer | (CH₂OH)₃CNH₂ | 30.300 |
| 1M Hydrochloric Acid | HCl | ~20 mL |
Procedure:
-
Prepare 5x SBF: a. In a 1000 mL beaker, dissolve all reagents listed in Table 1 except CaCl₂·2H₂O in approximately 800 mL of DI water. b. Add the TRIS buffer and stir until fully dissolved. c. Adjust the pH to 7.4 at 37°C using 1M HCl. d. Add the CaCl₂·2H₂O and stir until dissolved. e. Top up the final volume to 1000 mL with DI water and verify the pH is still 7.4. The solution should be clear. Use immediately.
-
Immersion: a. Place one SAM-functionalized substrate into each sterile container. b. Add a sufficient volume of the freshly prepared 5x SBF to completely submerge the substrate (e.g., 30 mL for a small disc). c. Seal the container and place it in an incubator at 37°C. d. Incubate for 24-48 hours. The solution may become slightly turbid as CaP precipitates.
-
Finalization: a. After the incubation period, gently remove the substrates from the SBF solution. b. Rinse them carefully with DI water to remove non-adherent precipitates and soluble salts. c. Dry the coated substrates in a desiccator or under a gentle stream of nitrogen. The surface should have a white, frosty appearance.
Part III: Characterization and Validation
To validate the successful fabrication of the biomimetic layers, a multi-technique characterization approach is mandatory.
Validating the SAM Formation
-
Contact Angle Goniometry: The bare titanium surface is hydrophilic. After SAM formation, the surface should become more hydrophobic due to the exposed alkyl chains, leading to a significant increase in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): High-resolution scans of the P 2p region should confirm the presence of phosphorus, indicative of the phosphonate head groups bound to the surface.
Characterizing the Calcium-Phosphate Layer
Caption: Key techniques for characterizing the final CaP coating.
-
Scanning Electron Microscopy (SEM): Reveals the surface morphology. A successful coating will show a uniform layer of interconnected, plate-like or needle-like crystals, characteristic of biomimetically grown apatite.[6]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Provides elemental composition. The analysis should detect Calcium (Ca), Phosphorus (P), and Oxygen (O). The atomic Ca/P ratio is a critical parameter; a ratio between 1.50 and 1.67 is indicative of hydroxyapatite.[2][6]
-
X-ray Diffraction (XRD): Identifies the crystalline phase of the coating. The diffraction pattern should exhibit broad peaks corresponding to the standard diffraction pattern of low-crystalline hydroxyapatite.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical nature of the coating. The spectrum should show characteristic absorption bands for phosphate (PO₄³⁻) groups (typically around 565, 603, and 1000-1100 cm⁻¹) and may also show the presence of carbonate (CO₃²⁻) groups, which are common in biological apatite.
Table 2: Summary of Expected Characterization Outcomes
| Technique | Parameter | Expected Outcome |
|---|---|---|
| SEM | Morphology | Uniform coverage with plate-like or needle-like nanocrystals. |
| EDS | Ca/P Ratio | 1.50 - 1.67.[6] |
| XRD | Crystalline Phase | Broad peaks matching the JCPDS card for Hydroxyapatite. |
| FTIR | Functional Groups | Strong vibrational modes for PO₄³⁻; possible secondary peaks for CO₃²⁻. |
Part IV: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No visible coating after SBF immersion | 1. Incomplete SAM formation. 2. Substrate contamination. 3. SBF solution prepared incorrectly. | 1. Verify SAM formation with contact angle or XPS. 2. Repeat substrate cleaning protocol rigorously. 3. Prepare fresh SBF, ensuring correct reagent order and pH. |
| Patchy, non-uniform coating | 1. Uneven SAM coverage. 2. Localized contamination on the substrate. | 1. Ensure complete submersion during SAM protocol. 2. Improve cleaning procedure; avoid touching surfaces. |
| Coating easily delaminates | 1. Poor SAM-substrate adhesion. 2. Insufficient annealing of the SAM. | 1. Ensure substrate oxide layer is pristine. 2. Increase annealing time or temperature slightly (e.g., 120°C for 24h). |
| EDS shows incorrect Ca/P ratio (<1.5) | 1. Premature removal from SBF. 2. SBF pH is too low. | 1. Increase immersion time in SBF to allow phase conversion to HAp. 2. Re-calibrate pH meter and verify SBF pH is exactly 7.4. |
References
-
Lüthen, F., et al. (2021). Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility. National Center for Biotechnology Information. Available at: [Link]
-
Costa, N., & Maquis, P. M. (1998). Biomimetic processing of calcium phosphate coating. PubMed. Available at: [Link]
-
Tavares, H. S., et al. (2015). Characterization of Calcium Phosphate Coating Produced by Biomimetic Method. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2018). Biomimetic Calcium Phosphate Coating as a Drug Delivery Vehicle for Bone Tissue Engineering: A Mini-Review. MDPI. Available at: [Link]
-
Childs, S. E., et al. (2020). Development of a facile fluorophosphonate-functionalised titanium surface for potential orthopaedic applications. PubMed Central. Available at: [Link]
-
Kattiyaman, S., et al. (2021). Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications. PubMed Central. Available at: [Link]
-
Jonietz, F., et al. (2009). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. National Center for Biotechnology Information. Available at: [Link]
-
Dey, A. (2012). Mechanisms and Additive Effects in the Early Stages of Calcium Phosphate Nucleation. Uppsala University. Available at: [Link]
-
Aresti-Allende, A., et al. (2021). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. ResearchGate. Available at: [Link]
-
Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. ResearchGate. Available at: [Link]
-
Aresti-Allende, A., et al. (2021). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. MDPI. Available at: [Link]
-
de Oliveira, P. T., et al. (2020). Phosphatidylserine controls calcium phosphate nucleation and growth on lipid monolayers: A physicochemical understanding of matrix vesicle-driven biomineralization. PubMed. Available at: [Link]
-
Lee, H. (2010). Development of Bidentate Phosphonic Acid Based Self-Assembled Monolayers on Silver. Florida State University Libraries. Available at: [Link]
-
An, B., et al. (2022). Phosphorylated and Phosphonated Low-Complexity Protein Segments for Biomimetic Mineralization and Repair of Tooth Enamel. PubMed Central. Available at: [Link]
-
Kim, H., & Kim, H. (2014). Biomimetic Mineralization of Biomaterials Using Simulated Body Fluids for Bone Tissue Engineering and Regenerative Medicine. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2023). Biomimetic calcium phosphate coating on medical grade stainless steel improves surface properties and serves as a drug carrier for orthodontic applications. PubMed. Available at: [Link]
-
Leite, A. J., & Reis, R. L. (2010). Biomimetic Ca-P coatings incorporating bisphosphonates produced on starch-based degradable biomaterials. PubMed. Available at: [Link]
-
Ngankam, P. A., et al. (2013). Biomimetic layer-by-layer templates for calcium phosphate biomineralization. ResearchGate. Available at: [Link]
-
Habraken, W. J. E. M., et al. (2013). Ion-association complexes unite classical and non-classical theories for the biomimetic nucleation of calcium phosphate. PURE. Available at: [Link]
-
Tay, F. R., & Pashley, D. H. (2009). Biomimetic Analogs for Collagen Biomineralization. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1,12-dodecanediylbis(phosphonic acid). Available at: [Link]
-
Zhang, L., et al. (2008). Mineralization Mechanism of Calcium Phosphates under Three Kinds of Langmuir Monolayers. ResearchGate. Available at: [Link]
-
Dubey, M., et al. (2011). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). National Center for Biotechnology Information. Available at: [Link]
-
Vahdati, A. (2020). Biomimetic Mineralization. ResearchGate. Available at: [Link]
-
Samaddar, P., et al. (2016). Calcium phosphate nanoparticles: a study of their synthesis, characterization and mode of interaction with salmon testis DNA. Royal Society of Chemistry. Available at: [Link]
-
Raman, A., et al. (2006). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. PubMed. Available at: [Link]
-
Dubey, M., et al. (2010). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). PubMed. Available at: [Link]
-
Klauk, H., et al. (2007). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Development of a facile fluorophosphonate-functionalised titanium surface for potential orthopaedic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic Mineralization of Biomaterials Using Simulated Body Fluids for Bone Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. Phosphatidylserine controls calcium phosphate nucleation and growth on lipid monolayers: A physicochemical understanding of matrix vesicle-driven biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,12-Dodecanediylbis(phosphonic acid)
Welcome to the technical support center for the synthesis of 1,12-dodecanediylbis(phosphonic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you improve your reaction yields and final product purity.
The synthesis of 1,12-dodecanediylbis(phosphonic acid) is typically a two-stage process: first, a Michaelis-Arbuzov reaction to form the phosphonate ester intermediate, followed by a challenging hydrolysis step to yield the final di-acid. This guide is structured to address specific issues that can arise in each of these critical stages, as well as in the final purification.
Section 1: The Michaelis-Arbuzov Reaction - Synthesis of Tetraethyl 1,12-dodecanediylbis(phosphonate)
The first stage involves the reaction of 1,12-dihalododecane with an excess of triethyl phosphite to form tetraethyl 1,12-dodecanediylbis(phosphonate). While a robust reaction, achieving high yields and purity requires careful control of conditions.
Workflow for Michaelis-Arbuzov Reaction
Caption: General workflow for the Michaelis-Arbuzov synthesis of the bis(phosphonate) ester.
Frequently Asked Questions & Troubleshooting
Q1: My Michaelis-Arbuzov reaction is sluggish or shows low conversion. What are the common causes?
A1: Low conversion is typically linked to three factors: reagent reactivity, temperature, or impurities.
-
Reagent Reactivity: The reactivity of the alkyl halide is critical. The order is R-I > R-Br > R-Cl[1]. We strongly recommend using 1,12-dibromododecane or 1,12-diiodododecane for efficient conversion. 1,12-dichlorododecane will react much more slowly and require higher temperatures, which can lead to side reactions.
-
Reaction Temperature: This reaction requires significant thermal energy. A temperature of 150-160 °C is typically necessary when running the reaction neat (without solvent). Insufficient heating will result in a slow reaction rate. Ensure your reaction vessel is well-insulated and the temperature is monitored directly in the reaction mixture.
-
Reagent Purity: Ensure your 1,12-dihalododecane is pure. The presence of monofunctional or other impurities will lead to a complex product mixture. Triethyl phosphite should be freshly distilled or from a recently opened bottle, as it can oxidize over time.
Q2: I'm observing multiple spots on my TLC plate besides the starting material and desired product. What are these byproducts?
A2: The most common byproduct is the mono-phosphonate, where only one end of the dodecane chain has reacted. This arises from incomplete reaction. To mitigate this, consider the following:
-
Excess Triethyl Phosphite: Use a significant excess of triethyl phosphite (typically 3-5 equivalents) to drive the reaction to completion and favor the formation of the bis-phosphonate product.
-
Reaction Time: Ensure the reaction is run for a sufficient duration. Monitor the reaction by TLC or GC until the mono-phosphonate intermediate is fully converted to the desired bis-phosphonate product.
Another potential issue is a side reaction where the ethyl bromide byproduct (generated in the reaction) competes with the 1,12-dibromododecane for reaction with the triethyl phosphite[2]. Using a large excess of the phosphite helps, and because ethyl bromide is volatile at the reaction temperature, it tends to be driven out of the reaction mixture, minimizing this side reaction[2].
Q3: Is a solvent necessary for the Michaelis-Arbuzov reaction?
A3: Not usually. This reaction is most often performed "neat" by heating the mixture of the alkyl dihalide and triethyl phosphite. This provides the highest concentration of reactants and avoids potential side reactions with a solvent. If a solvent is required for specific process reasons, a high-boiling, inert solvent like xylene or diphenyl ether can be used, but this may require adjusting reaction times and temperatures.
Section 2: Hydrolysis - From Phosphonate Ester to Phosphonic Acid
This is often the most challenging step in the synthesis. Cleavage of the stable phosphonate ethyl esters requires harsh conditions, and achieving complete hydrolysis without product degradation is key to obtaining a high yield.
Troubleshooting Incomplete Hydrolysis
Caption: Decision tree for troubleshooting the phosphonate ester hydrolysis step.
Frequently Asked Questions & Troubleshooting
Q4: My hydrolysis with concentrated HCl is incomplete, even after prolonged reflux. How can I drive it to completion?
A4: Incomplete hydrolysis is a very common issue[3][4][5]. The P-O-C bond in ethyl phosphonates is notoriously stable.
-
Acid Choice: While concentrated hydrochloric acid (37%, ~12 M) is widely used, hydrobromic acid (48%) is often more effective for cleaving alkyl esters[3]. Consider switching to HBr under reflux.
-
Reaction Time & Temperature: These reactions are slow. A reflux time of 12-24 hours is standard[6][7]. Ensure you are at a full, vigorous reflux to maintain the necessary temperature.
-
Water Content: The reaction is a hydrolysis, so the presence of water is essential. Do not use anhydrous acid solutions. The commercially available concentrated aqueous solutions are correct for this purpose.
Q5: I am concerned about product degradation under harsh acidic conditions. Is there a milder alternative for the hydrolysis step?
A5: Yes. The most effective and widely used alternative to strong acid hydrolysis is the McKenna reaction , which uses bromotrimethylsilane (TMSBr)[6][7].
The reaction proceeds in two steps:
-
Silylation: The phosphonate ester is treated with TMSBr in a solvent like dichloromethane (DCM) at room temperature. This cleaves the ethyl groups to form a silyl phosphonate intermediate.
-
Alcoholysis/Hydrolysis: The intermediate is then quenched with methanol or water, which rapidly hydrolyzes the silyl esters to yield the final phosphonic acid.
This method avoids high temperatures and strong acids, often resulting in cleaner reactions and higher yields. However, TMSBr is highly moisture-sensitive and corrosive, so it must be handled under an inert atmosphere with appropriate safety precautions.
| Parameter | Method 1: Concentrated HCl Reflux | Method 2: TMSBr Dealkylation |
| Reagents | Concentrated HCl (37%) or HBr (48%) | Bromotrimethylsilane (TMSBr), Methanol |
| Temperature | High (Reflux, >100 °C) | Room Temperature (or mild heat) |
| Reaction Time | Long (12 - 24 hours) | Shorter (2 - 12 hours) |
| Pros | Inexpensive, simple setup. | High efficiency, clean conversion, mild conditions. |
| Cons | Harsh conditions, potential for degradation, often incomplete. | Reagent is expensive, moisture-sensitive, and corrosive. |
Q6: After hydrolysis, I have a very polar, water-soluble product. How do I effectively isolate it from the aqueous acid?
A6: Isolation is straightforward but requires care. The most common method is to remove the excess acid and water under reduced pressure (rotary evaporation).
-
After the reaction is complete, cool the solution.
-
Concentrate the solution using a rotary evaporator. To remove the last traces of water, you can perform an azeotropic distillation by adding toluene and evaporating again[7].
-
The crude product will be a solid or a viscous, sticky oil. This crude material can then be taken for purification.
Section 3: Purification and Characterization
Purifying 1,12-dodecanediylbis(phosphonic acid) can be difficult due to its high polarity and tendency to be hygroscopic.
Frequently Asked Questions & Troubleshooting
Q7: My final product is a sticky, hygroscopic goo that is difficult to handle. How can I obtain a crystalline solid?
A7: This is a known challenge with long-chain phosphonic acids[8].
-
Recrystallization: This is the best method. A common technique is to dissolve the crude solid in a minimum amount of hot water or methanol, and then precipitate the product by slowly adding a less polar solvent like acetone, ethanol, or isopropanol while cooling[8].
-
Lyophilization (Freeze-Drying): If recrystallization fails, dissolving the product in tert-butanol and lyophilizing can sometimes yield a more manageable, fluffy solid compared to the sticky residue left from water[8].
-
Salt Formation: You can convert the acid to a salt (e.g., by adding sodium hydroxide or dicyclohexylamine) which may have better crystallization properties[8]. The pure acid can then be regenerated if needed.
Q8: What is the best way to confirm the structure and purity of my final product?
A8: A combination of spectroscopic methods is essential.
-
³¹P NMR: This is the most definitive technique. You should see a single peak in the phosphonic acid region (typically 20-30 ppm), and the peak corresponding to the phosphonate ester intermediate should be completely gone.
-
¹H NMR: The disappearance of the characteristic triplet and quartet signals from the ethyl ester groups (~1.3 and 4.1 ppm, respectively) is a clear indicator of complete hydrolysis.
-
¹³C NMR: Similar to ¹H NMR, the signals for the ethyl carbons will disappear upon successful hydrolysis.
-
Mass Spectrometry (MS): ESI-MS (in negative mode) should show the expected molecular ion for [M-H]⁻ or [M-2H]²⁻, confirming the correct molecular weight[9].
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Tetraethyl 1,12-dodecanediylbis(phosphonate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,12-dibromododecane (1.0 eq).
-
Add triethyl phosphite (4.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-160 °C.
-
Maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexanes) or GC-MS.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step if sufficiently pure.
Protocol 2: Hydrolysis using Concentrated HCl
-
Place the crude tetraethyl 1,12-dodecanediylbis(phosphonate) (1.0 eq) in a round-bottom flask.
-
Add concentrated hydrochloric acid (37%, a large excess by volume, e.g., 10-20 mL per gram of ester).
-
Heat the mixture to a vigorous reflux for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of the product should form.
-
Remove the water and excess HCl by rotary evaporation. For final drying, add toluene and evaporate again to remove residual water azeotropically[7].
-
The resulting white solid is the crude 1,12-dodecanediylbis(phosphonic acid). Proceed with purification by recrystallization.
References
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][3]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link][4]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link][5]
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (A similar mechanism is discussed in the provided search result: Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1949.) [Link][2]
-
ResearchGate. (n.d.). Optimization of the Michaelis-Arbuzov reaction. [Link][11]
-
ResearchGate. (n.d.). Optimization of the S N Ar-Arbuzov reaction conditions for 6d→4d. [Link][12]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). [Link][9]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2339–2365. [Link][6]
-
Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. PMC - NIH. [Link][7]
-
J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link][1]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link][8]
-
Carbonneau, C., et al. (2002). Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. Journal of Materials Chemistry, 12, 540-544. [Link][13]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,12-Dodecanediylbis(phosphonic acid)
Welcome to the dedicated technical support guide for the purification of 1,12-dodecanediylbis(phosphonic acid) (DDPA). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Due to its unique amphiphilic nature—possessing a long, hydrophobic C12 alkyl chain and two highly polar phosphonic acid head groups—DDPA presents specific purification hurdles that require nuanced approaches.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,12-dodecanediylbis(phosphonic acid) a sticky, waxy solid or a viscous oil instead of a crystalline powder?
A: This is the most common issue encountered with long-chain bisphosphonic acids. The phenomenon arises from a combination of factors:
-
Hygroscopicity: The polar phosphonic acid groups readily absorb atmospheric moisture, leading to a gummy or oily consistency.[3] Proper handling under an inert atmosphere and thorough drying are crucial.
-
Amphiphilic Nature: The molecule's structure, with a non-polar "tail" and two polar "heads," can lead to the formation of amorphous aggregates or glasses rather than well-ordered crystal lattices.[1]
-
Residual Solvents: Trapped solvent molecules, particularly water or polar organic solvents, can disrupt crystallization and contribute to the sticky texture.[3]
-
Impurities: The presence of synthetic by-products or unreacted starting materials can act as "crystal poisons," inhibiting the formation of a proper crystal structure.
Q2: What is the best general approach to start with for purifying crude DDPA?
A: For solid crude products, recrystallization is typically the most effective and scalable first approach.[4] Due to the compound's dual hydrophobic/hydrophilic nature, a mixed-solvent system is almost always necessary. A common and effective strategy involves dissolving the compound in a minimal amount of a polar solvent that engages the phosphonic acid groups (like water or methanol) and then inducing precipitation by adding a less polar solvent in which the alkyl chain is insoluble (like acetone or acetonitrile).[3]
Q3: Is column chromatography a viable option for purifying DDPA?
A: While possible, it is often challenging. The high polarity of the phosphonic acid moieties causes the compound to bind very strongly to standard silica gel.[4][5] This can lead to poor recovery and significant tailing of the product peak. If chromatography is necessary, consider the following:
-
Use Highly Polar Eluents: You will need a very polar mobile phase, such as a mixture of chloroform/methanol/water, to elute the compound.[4][5]
-
Purify the Precursor: A highly effective strategy is to purify the dialkyl phosphonate ester precursor of DDPA before the final hydrolysis step.[4] These esters are significantly less polar and behave much more predictably on a standard silica gel column. After purification, the ester can be hydrolyzed to the pure phosphonic acid using methods like refluxing in concentrated HCl or treatment with bromotrimethylsilane (TMSBr).[4][5]
-
Reversed-Phase Chromatography: Preparative reversed-phase HPLC (RP-HPLC) using a C18 column can also be used, though it is often less scalable for large quantities.[5]
Troubleshooting Guide
Problem 1: My compound will not crystallize from any solvent system I've tried.
Solution:
-
Convert to a Salt: This is a powerful technique when the free acid is difficult to crystallize. Phosphonic acids can be converted to their corresponding salts (e.g., sodium, triethylammonium, or dicyclohexylammonium salts), which often have vastly different solubility profiles and a higher propensity to form well-defined crystals.[3] You can form a sodium salt by carefully adjusting the pH of an aqueous solution to ~4.5 with NaOH, which may induce crystallization of the monosodium salt.[3]
-
Lyophilization (Freeze-Drying): If crystallization fails, dissolving the product in a solvent like tert-butanol (tBuOH) or water and then lyophilizing can yield a fine, fluffy powder instead of a sticky residue.[3] Note that this removes solvent but does not remove chemical impurities.
-
Check for Impurities: Analyze your crude material by NMR or HPLC. The presence of significant impurities may be inhibiting crystallization. A preliminary purification step, like a liquid-liquid extraction or filtration through a small plug of silica, might be necessary to remove gross contaminants before attempting recrystallization.
Problem 2: During recrystallization, the product "oils out" instead of precipitating as a solid.
Solution:
-
Reduce the Rate of Cooling: Oiling out often occurs when the solution is cooled too quickly, causing the compound to separate as a liquid phase before it has time to form crystals. Try letting the solution cool slowly to room temperature and then placing it in the refrigerator.
-
Adjust Solvent Ratio: The solvent ratio may be off. Try adding slightly more of the solvent in which the compound is more soluble (the "good" solvent) to the hot solution to ensure it is fully dissolved before cooling.
-
Use Seeding: If you have a small amount of pure, solid DDPA, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Problem 3: My product yield is very low after purification.
Solution:
-
Optimize Recrystallization: You may be using too much solvent, causing a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material. After filtering the crystals, you can try to concentrate the mother liquor to recover a second crop of crystals, although this second crop may be of lower purity.
-
Check for Decomposition: Phosphonic acids are generally stable, but harsh conditions could cause degradation. If you are using column chromatography, your compound might be decomposing on the silica gel.[6] Test for stability by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[6]
-
Incomplete Hydrolysis: If you are preparing DDPA from its ester, ensure the hydrolysis reaction has gone to completion. Incomplete hydrolysis will leave you with a mixture of the desired acid and the partially hydrolyzed ester, complicating purification and lowering the yield of the final product. Monitor the reaction by ³¹P NMR.
Detailed Experimental Protocols
Protocol 1: Purification by Mixed-Solvent Recrystallization
This protocol is the recommended starting point for purifying solid, crude DDPA.
-
Dissolution: In a flask, add the crude DDPA. Add a minimal amount of hot deionized water (or methanol) dropwise while stirring and heating until the solid just dissolves. The goal is to create a concentrated solution.
-
Precipitation: While the solution is still hot, slowly add a counter-solvent such as acetone or acetonitrile until the solution becomes faintly cloudy (turbid).[3] This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of the hot primary solvent (water/methanol) until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4°C) for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of the cold counter-solvent (acetone or acetonitrile) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a desiccator over P₂O₅, to remove all traces of water and solvent.[4]
Protocol 2: Purification via Sodium Salt Formation
This method is useful if the free acid fails to crystallize or remains oily.
-
Dissolution: Dissolve the crude DDPA in a suitable amount of deionized water. Gentle heating may be required.
-
pH Adjustment: While stirring, slowly add a 1M aqueous NaOH solution dropwise. Monitor the pH of the solution with a pH meter.
-
Precipitation: Continue adding NaOH until the pH reaches approximately 4.3-4.5. The monosodium salt of the bisphosphonic acid is often least soluble at this pH and may begin to precipitate.[3]
-
Crystallization: If precipitation does not occur immediately, cool the solution in an ice bath and continue stirring. If necessary, you can attempt to induce precipitation by adding a water-miscible organic solvent like ethanol or isopropanol.[3]
-
Isolation and Drying: Collect the solid salt by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under high vacuum.
-
(Optional) Conversion back to Free Acid: The purified salt can be used directly or converted back to the free acid by dissolving it in water and passing it through a column packed with a strong acid ion-exchange resin.
Visualizing the Purification Workflow
A logical approach is key to selecting the appropriate purification strategy.
Caption: Decision workflow for purifying DDPA.
Data Summary: Purity Assessment Techniques
Assessing the purity of the final product is a critical step. Due to the lack of a strong UV chromophore, direct detection can be challenging.
| Technique | Principle & Application | Stationary Phase | Common Mobile Phase / Conditions | Detection | Reference |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | An ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with the anionic phosphonate, allowing retention on a non-polar column. | C18 or C8 | Acetonitrile/Water or Methanol/Water with an ion-pairing reagent and buffer. | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). | [7][8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent for highly polar compounds. It works by partitioning the analyte between a polar stationary phase and a mobile phase with a high organic solvent concentration. | Bare silica, amide, or zwitterionic columns. | High concentration of acetonitrile (>80%) with an aqueous buffer (e.g., ammonium formate). | ELSD, CAD, MS. | [8] |
| ³¹P NMR Spectroscopy | Provides direct information about phosphorus-containing compounds. The chemical shift and peak integration can be used to identify and quantify the desired product and any phosphorus-containing impurities. | N/A | Sample dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD). | NMR Detector. | [9] |
| ¹H & ¹³C NMR Spectroscopy | Confirms the structure of the C12 alkyl chain and the absence of organic impurities. | N/A | Sample dissolved in a suitable deuterated solvent. | NMR Detector. |
References
-
Montchamp, J.L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306–2354. [Link]
-
ResearchGate. (2023). Purification of bisphosphonics? [Online discussion]. [Link]
-
Request PDF. (n.d.). Determination of Bisphosphonates by Ion-pair HPLC. ResearchGate. [Link]
-
Lapko, V. N., Miller, P. S., Sheldon, C. E., Nachi, R., & Kafonek, C. J. (2014). Quantitative analysis of bisphosphonates in biological samples. Bioanalysis, 6(21), 2931–2950. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Online discussion]. [Link]
-
Request PDF. (n.d.). Synthesis of a Novel Bisphosphonic Acid Alkene Monomer. ResearchGate. [Link]
-
Rahbar, N., & Al-Ahdali, D. A. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and HPLC. Journal of Food and Drug Analysis, 26(4), 1303-1311. [Link]
-
Samsel, E. G. (2007). Process for manufacturing bisphosphonic acids. Semantic Scholar. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Montchamp, J.L. (2014). Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosphonic acid, P,P'-1,12-dodecanediylbis-. Substance Details - SRS. [Link]
- Woodward, G., et al. (2001). Preparation of phosphonic acid derivatives. U.S.
Sources
- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 2. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6215013B1 - Preparation of phosphonic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stable 1,12-Dodecanediylbis(phosphonic Acid) Monolayers
Welcome to the technical support center for the formation of 1,12-dodecanediylbis(phosphonic acid) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the formation of 1,12-dodecanediylbis(phosphonic acid) monolayers, offering potential causes and actionable solutions.
Issue 1: Incomplete Monolayer or Low Surface Coverage
Question: My characterization data (e.g., low water contact angle, low phosphorus signal in XPS) suggests the monolayer is patchy and has not fully covered the substrate. What went wrong?
Answer: Incomplete monolayer formation is a frequent challenge stemming from several critical factors. The quality of the substrate, the deposition conditions, and the purity of the reagents all play a crucial role.[1]
Potential Causes and Solutions:
-
Substrate Contamination: The presence of organic residues or particulate matter on the substrate surface is a primary inhibitor of the self-assembly process.[1] A pristine, high-energy surface is essential for the phosphonic acid head groups to access and bind to the surface oxide.
-
Solution: Implement a rigorous, multi-step substrate cleaning protocol. A proven method involves sequential sonication in high-purity solvents (e.g., acetone, then isopropanol, then deionized water) followed by drying under a stream of inert gas like nitrogen or argon.[1] For many oxide substrates (e.g., SiO₂, TiO₂, Al₂O₃), a final treatment with oxygen plasma or a UV-Ozone cleaner immediately before deposition is highly effective for removing final traces of organic contaminants and creating a reactive, hydroxylated surface.[1][2]
-
-
Suboptimal Deposition Time: Monolayer formation is not instantaneous. It is a time-dependent process involving initial adsorption followed by molecular reorganization to achieve a densely packed, ordered state.[3][4]
-
Solution: The optimal deposition time can vary significantly based on solvent, concentration, and temperature. It is advisable to conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the point at which surface coverage plateaus.[3] While initial adsorption can be rapid, achieving a well-ordered, high-quality SAM may require up to 48 hours.[3][4]
-
-
Incorrect Reagent Concentration: The concentration of the 1,12-dodecanediylbis(phosphonic acid) solution directly influences the kinetics of monolayer formation.
-
Solution: While a higher concentration might seem to accelerate coverage, it can paradoxically lead to the formation of disordered, aggregated multilayers rather than a pristine monolayer.[1] A typical starting concentration is in the range of 0.1 mM to 1 mM.[1][2] It is recommended to optimize this parameter for your specific molecule-substrate system.
-
Issue 2: Formation of Disordered Multilayers
Question: AFM and ellipsometry indicate a film thickness greater than a theoretical monolayer, and the layer appears disorganized. Why am I getting multilayers instead of a SAM?
Answer: The formation of multilayers or aggregates is typically caused by solution-phase aggregation of the phosphonic acid molecules or excessively high concentrations. The choice of solvent is particularly critical in preventing this issue.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent must not only dissolve the phosphonic acid but also mediate its interaction with the substrate. Solvents with high dielectric constants can sometimes disrupt SAM formation.[5]
-
Solution: Select a solvent that fully dissolves the 1,12-dodecanediylbis(phosphonic acid) at the desired concentration but minimizes intermolecular aggregation. Anhydrous solvents like ethanol, isopropanol, or tetrahydrofuran (THF) are common choices.[1][2] For certain metal oxide surfaces like ZnO, non-polar solvents such as toluene have been shown to be preferable to prevent dissolution of the substrate and the formation of undesired byproducts.[6] Studies have shown that solvents with low dielectric constants often produce higher density, more stable monolayers because they do not disrupt the SAM formation process.[5]
-
-
Presence of Water: Trace amounts of water in the solvent can lead to premature hydrolysis and aggregation of the phosphonic acid in solution, which can then deposit onto the surface as clumps rather than an ordered monolayer.
-
Solution: Use anhydrous solvents and handle them in a low-humidity environment (e.g., a glovebox or under an inert gas flow) when preparing the deposition solution.
-
Issue 3: Poor Monolayer Stability (Hydrolytic & Thermal)
Question: My monolayer appears well-formed initially, but it degrades after exposure to aqueous environments or moderate heating. How can I improve its stability?
Answer: The stability of a phosphonic acid monolayer is fundamentally linked to the nature of the bond between the phosphonic acid headgroup and the substrate's metal oxide surface. While generally more robust than thiol-on-gold SAMs, their stability can be compromised by incomplete covalent bond formation.[7][8]
Potential Causes and Solutions:
-
Incomplete Covalent Bonding: As-deposited phosphonic acid molecules may initially be only physisorbed or hydrogen-bonded to the surface.[7] Covalent M-O-P bonds (where M is a surface metal atom) are required for maximum stability.
-
Solution: Implement a post-deposition thermal annealing step. Heating the substrate after monolayer formation provides the energy needed to drive the condensation reaction between the P-OH groups of the acid and the M-OH groups on the surface, forming robust covalent linkages.[7][9] A typical annealing procedure is to heat the coated substrate in an oven or on a hotplate at 120-150°C for several hours to 48 hours.[7][9][10] Annealing at 150°C for 3 hours has been identified as an optimal condition for enhancing hydrolysis resistance on aluminum oxide.[9]
-
-
Substrate-Dependent Stability: The stability of the monolayer is highly dependent on the underlying substrate. For instance, phosphonate monolayers show excellent stability on Al₂O₃, TiO₂, and HfO₂ but may be less stable on other surfaces.[11][12]
-
Solution: If stability is a primary concern, choose a substrate known to form strong bonds with phosphonic acids. Aluminum oxide, titanium oxide, silicon oxide, zirconium oxide, and hafnium oxide are excellent candidates.[7][13] The specific crystal face of the substrate can also influence stability.[12][14]
-
-
Alkyl Chain Length: For n-alkylphosphonic acids, monolayers formed from molecules with longer alkyl chains (12-18 carbons) exhibit greater stability.[11][15] The dodecane (C12) chain in your molecule is well-suited for forming stable films.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 1,12-dodecanediylbis(phosphonic acid) binding to a surface?
The binding occurs at the phosphonic acid head groups, which have a strong affinity for metal oxide surfaces. The process involves the formation of covalent bonds between phosphorus and surface metal atoms via oxygen bridges (M-O-P). This is typically a condensation reaction where water is eliminated. The phosphonate head group can bind to the surface in mono-, bi-, or tridentate configurations, contributing to the high stability of the resulting monolayer.[16][17]
Q2: How does the bifunctional (two phosphonic acid groups) nature of 1,12-dodecanediylbis(phosphonic acid) affect monolayer formation?
The presence of two phosphonic acid groups at either end of the C12 chain allows for two primary modes of interaction. In a typical SAM on a planar substrate, one phosphonic acid group will bind to the surface, leaving the second group exposed at the monolayer-air interface. This creates a surface rich in phosphonic acid moieties, which can be used for subsequent layer-by-layer assembly or for binding specific molecules. Alternatively, on porous materials or nanoparticles, the molecule could potentially bridge between two surfaces or particles.
Q3: Why is post-deposition annealing so critical for stability?
As-deposited films may be held to the surface by weaker forces like hydrogen bonds.[7] Thermal annealing provides the necessary activation energy to convert these weaker interactions into strong, covalent M-O-P bonds.[7][9] This process significantly enhances both the thermal and hydrolytic stability of the monolayer.[8][9][18] Studies have shown that phosphonate monolayers on some oxide surfaces can be thermally stable up to ~500°C after proper annealing.[8][19]
Q4: Which characterization techniques are essential for confirming a high-quality monolayer?
A multi-technique approach is recommended for comprehensive characterization:
-
Water Contact Angle (WCA) Goniometry: A simple, powerful tool to assess surface coverage and hydrophobicity. A high WCA (typically >100° for a well-packed alkyl chain monolayer) indicates a dense, ordered film.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information. It can confirm the presence of phosphorus on the surface and be used to investigate the P-O-M binding environment.[7][10]
-
Atomic Force Microscopy (AFM): Visualizes the surface morphology. It can be used to confirm surface smoothness, identify defects or aggregates, and measure film thickness via scratch tests.[20]
-
Spectroscopic Ellipsometry: A non-destructive optical technique for precise measurement of film thickness, which can be compared to the theoretical length of the molecule.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the conformational order of the alkyl chains. The position of the methylene stretching frequencies (ν(CH₂)) is sensitive to the packing density.[3][9]
Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | Metal Oxides (Al₂O₃, TiO₂, SiO₂, ZrO₂, HfO₂) | These surfaces possess native hydroxyl groups essential for covalent bond formation with phosphonic acids.[7][13] |
| PA Concentration | 0.1 - 1.0 mM in anhydrous solvent | Balances efficient surface coverage with minimizing solution-phase aggregation and multilayer formation.[1][2] |
| Deposition Time | 12 - 48 hours | Allows for both initial adsorption and subsequent molecular reorganization into a well-ordered monolayer.[3][4] |
| Annealing Temp. | 120 - 150 °C | Drives the condensation reaction to form covalent M-O-P bonds, enhancing stability.[7][9] |
| Annealing Time | 3 - 48 hours | Duration depends on temperature and substrate; 3 hours at 150°C is a good starting point for stability.[7][9] |
| Expected WCA | > 100° (for upward-oriented alkyl chains) | A high contact angle is indicative of a densely packed, hydrophobic monolayer surface. |
| Expected Thickness | ~1.8 - 2.2 nm | Consistent with a monolayer of C12 chains at a slight tilt angle relative to the surface normal.[20] |
Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning
-
Place substrates in a beaker with acetone. Sonicate for 15 minutes.
-
Using clean tweezers, transfer substrates to a new beaker with isopropanol. Sonicate for 15 minutes.
-
Transfer substrates to a new beaker with high-purity deionized water. Sonicate for 15 minutes.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen or argon gas.
-
Immediately before deposition, treat the substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to ensure a reactive, organic-free surface.[1]
Protocol 2: Monolayer Deposition via Solution Immersion
-
Prepare a 0.5 mM solution of 1,12-dodecanediylbis(phosphonic acid) in anhydrous ethanol or THF in a clean glass container.
-
Immediately after cleaning (Protocol 1, Step 5), immerse the activated substrates into the phosphonic acid solution.
-
Seal the container to prevent solvent evaporation and contamination. Let it stand at room temperature for 24-48 hours.
-
After deposition, remove the substrates and rinse them thoroughly with the pure solvent (ethanol or THF) to remove any physisorbed molecules.
-
Dry the substrates again under a stream of nitrogen gas.
Protocol 3: Post-Deposition Thermal Annealing for Enhanced Stability
-
Place the dried, coated substrates from Protocol 2 on a clean hotplate or in a laboratory oven.
-
Heat the substrates to 140°C in air.[7]
-
Maintain this temperature for at least 3 hours. For maximum stability, this can be extended up to 48 hours.[7][9]
-
Allow the substrates to cool to room temperature slowly before removal for characterization.
Visualizations
Experimental Workflow
Caption: Workflow for stable phosphonic acid monolayer formation.
Phosphonic Acid Binding to Metal Oxide Surface
Caption: Binding modes of phosphonic acid to a hydroxylated surface.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common monolayer issues.
References
-
Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (n.d.). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir. Retrieved from [Link]
-
Nakamura, K., Takahashi, T., Hosomi, T., Yamaguchi, Y., Tanaka, W., Liu, J., Kanai, M., Nagashima, K., & Yanagida, T. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega. Retrieved from [Link]
-
Volmer, M., Tarek, E., Hähner, G., & Himmel, H.-J. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Dubey, M., Weidner, T., Gamble, L. J., & Castner, D. G. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Retrieved from [Link]
-
Volmer, M., Tarek, E., Hähner, G., & Himmel, H.-J. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. The Journal of Physical Chemistry C. Retrieved from [Link]
-
(n.d.). Stability of a phosphonic acid monolayer on aluminum in liquid environments. Kyoto University Research Information Repository. Retrieved from [Link]
-
Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (n.d.). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir. Retrieved from [Link]
-
Hanson, E. L., Schwartz, J., Nickel, B., Koch, N., & Danisman, M. F. (n.d.). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. Retrieved from [Link]
-
(n.d.). Investigating phosphonate monolayer stability on ALD oxide surfaces. ResearchGate. Retrieved from [Link]
-
Gao, W., Dickinson, L., Grozinger, C., Morin, F. G., & Reven, L. (n.d.). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir. Retrieved from [Link]
-
Sharma, S., Veenstra, M., van der Tuuk, A., & Zuilhof, H. (n.d.). Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. Langmuir. Retrieved from [Link]
-
Gawalt, E. S., Avaltroni, M. J., & Schwartz, J. (n.d.). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Langmuir. Retrieved from [Link]
-
Krupa, D., Pańczyk, M., Gołda-Cępa, M., & Kotarba, A. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials. Retrieved from [Link]
-
Chen, Y.-T., Chen, H., & Chen, S.-F. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Coatings. Retrieved from [Link]
-
Wojtecki, R. J., Friz, A. M., & Arkles, B. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega. Retrieved from [Link]
-
Thissen, P., Valtiner, M., & Grundmeier, G. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. Langmuir. Retrieved from [Link]
-
(n.d.). Effects of metal oxide surface doping with phosphonic acid monolayers on alcohol dehydration activity and selectivity. OSTI.GOV. Retrieved from [Link]
-
Sharma, S., Veenstra, M., van der Tuuk, A., & Zuilhof, H. (n.d.). Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. Wageningen University & Research. Retrieved from [Link]
-
Fritz, S. E., Frisch, J., Chen, X., Pape, I., & Koch, N. (n.d.). Effects of self-assembled monolayer structural order, surface homogeneity and surface energy on pentacene morphology and thin film transistor device performance. PMC. Retrieved from [Link]
-
Thissen, P., Valtiner, M., & Grundmeier, G. (n.d.). (PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Gawalt, E. S., Avaltroni, M. J., & Schwartz, J. (n.d.). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. NIH. Retrieved from [Link]
-
Knesting, K. M., Niederhausen, J., & Armstrong, N. R. (2011). Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces. Langmuir. Retrieved from [Link]
-
(n.d.). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. ResearchGate. Retrieved from [Link]
-
(n.d.). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Semanticscholar.org. Retrieved from [Link]
-
Dubey, M., Weidner, T., Gamble, L. J., & Castner, D. G. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Aarhus University. Retrieved from [Link]
-
Himmelspach, A., Hayoz, P., & Ginger, D. S. (2016). Effect of Time and Deposition Method on Quality of Phosphonic Acid Modifier Self-Assembled Monolayers on Indium Zinc Oxide. National Laboratory of the Rockies. Retrieved from [Link]
-
Wilson, J. H., & Schwartz, J. (2014). Investigating phosphonate monolayer stability on ALD oxide surfaces. INIS-IAEA. Retrieved from [Link]
-
Yilmaz, D. E., van der Vegt, N. F. A., & Baimuratov, A. S. (n.d.). Trivalent Rare Earth Adsorption at Phosphonic Acid Monolayers. PMC. Retrieved from [Link]
-
(n.d.). Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide. University of Washington. Retrieved from [Link]
-
(n.d.). 1,12-dodecanediylbis(phosphonic acid). PubChem. Retrieved from [Link]
-
(n.d.). The formation and stability of self-assembled monolayers of octadecylphosphonic acid on titania. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.wur.nl [research.wur.nl]
- 20. princeton.edu [princeton.edu]
Technical Support Center: Preventing Aggregation of Nanoparticles with 1,12-Dodecanediylbis(phosphonic acid)
Welcome to the technical support center for utilizing 1,12-dodecanediylbis(phosphonic acid) as a stabilizing agent for nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific understanding and practical knowledge to overcome common challenges in your experimental work.
I. Core Principles of Nanoparticle Stabilization with 1,12-Dodecanediylbis(phosphonic acid)
1,12-Dodecanediylbis(phosphonic acid), often abbreviated as DDBPA, is a bifunctional organic molecule featuring two phosphonic acid head groups separated by a twelve-carbon alkyl chain.[1] This unique structure makes it an effective stabilizing agent for a variety of nanoparticles, particularly metal oxides.[2][3]
The primary mechanism of stabilization involves the strong binding of the phosphonic acid groups to the nanoparticle surface, forming a self-assembled monolayer (SAM).[4] The long dodecyl chains then extend away from the surface, creating a protective organic layer. This layer provides steric hindrance, a physical barrier that prevents nanoparticles from coming into close enough contact to aggregate due to attractive van der Waals forces.[4][5]
Mechanism of Action: A Closer Look
The interaction between the phosphonic acid head groups and the metal oxide surface is a critical aspect of stabilization. This binding can occur through several coordination modes, including monodentate, bidentate, and tridentate linkages.[6][7] Multidentate binding is generally stronger and leads to more stable and robust coatings.[6] The bisphosphonate nature of DDBPA allows for potentially stronger surface anchoring compared to monophosphonate counterparts.[6]
Caption: Mechanism of nanoparticle stabilization by DDBPA.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of nanoparticles with 1,12-dodecanediylbis(phosphonic acid).
Issue 1: Persistent Nanoparticle Aggregation After Coating
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle dispersion after the coating procedure.
-
Dynamic Light Scattering (DLS) measurements show a large hydrodynamic diameter and a high polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM) images reveal clusters of nanoparticles instead of well-dispersed individual particles.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Surface Coverage | Insufficient DDBPA molecules on the nanoparticle surface leave exposed areas, allowing for direct particle-particle contact and aggregation. | 1. Increase DDBPA Concentration: Gradually increase the molar ratio of DDBPA to nanoparticles in the reaction mixture. 2. Optimize Reaction Time: Extend the reaction time to allow for complete self-assembly of the monolayer. Monitor the dispersion stability at different time points. 3. Elevate Temperature: Gently heating the reaction mixture can sometimes promote the formation of a more ordered and densely packed monolayer.[6] |
| Poor Ligand Binding | The binding affinity of phosphonic acids is sensitive to the pH of the surrounding medium.[6] An inappropriate pH can lead to weak interactions and desorption of the stabilizing agent. | 1. Adjust pH: For metal oxide nanoparticles, a slightly acidic to neutral pH is often optimal for phosphonic acid binding. Perform a pH titration to find the isoelectric point of your nanoparticles and work at a pH that promotes strong ligand-surface interaction. |
| Solvent Incompatibility | The choice of solvent affects both the solubility of DDBPA and its interaction with the nanoparticle surface.[8] A poor solvent can lead to incomplete dissolution of the ligand or hinder its access to the surface. | 1. Solvent Screening: Test a range of solvents. While polar solvents like ethanol or methanol are common, less polar solvents like toluene have been shown to sometimes produce more well-defined SAMs on certain metal oxides.[8] 2. Use of Co-solvents: A mixture of solvents can sometimes improve the solubility of DDBPA while maintaining good dispersion of the nanoparticles. |
| Presence of Water | Trace amounts of water can hydrolyze the bonds between the phosphonic acid and the nanoparticle surface, leading to ligand desorption and subsequent aggregation, especially in non-aqueous dispersions. | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. 2. Perform Reactions Under Inert Atmosphere: Conduct the coating procedure under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Issue 2: Poor Dispersibility in a New Solvent
Symptoms:
-
Successfully coated nanoparticles aggregate when transferred to a different solvent for subsequent applications.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Solvent-Induced Desorption | The stability of the phosphonic acid monolayer can be solvent-dependent.[6] A new solvent may disrupt the binding equilibrium, leading to ligand detachment. | 1. Gradual Solvent Exchange: Instead of abrupt transfer, perform a gradual solvent exchange through dialysis or repeated centrifugation and redispersion with increasing concentrations of the new solvent. |
| Hydrophobic/Hydrophilic Mismatch | The long dodecyl chain of DDBPA imparts a hydrophobic character to the nanoparticle surface.[1] Transferring to a highly polar solvent like water can be challenging. | 1. Surface Modification: Consider co-functionalization with a more hydrophilic phosphonic acid to create a mixed monolayer with improved dispersibility in polar media. |
Issue 3: Inconsistent Characterization Results
Symptoms:
-
Conflicting data from different characterization techniques (e.g., DLS suggests large aggregates, while TEM shows individual particles).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Sample Preparation Artifacts | The process of preparing samples for characterization can induce aggregation. For instance, drying a sample for TEM can cause particles to cluster.[9] | 1. Optimize TEM Sample Prep: Prepare TEM grids from very dilute dispersions and allow them to dry slowly. Consider cryo-TEM to observe the particles in their native, solvated state. 2. Corroborate with Multiple Techniques: Use a combination of techniques to get a comprehensive picture. For example, supplement DLS and TEM with Small-Angle X-ray Scattering (SAXS) for in-situ size and shape analysis. |
| DLS Measurement Issues | DLS is highly sensitive to the presence of a small number of large aggregates, which can skew the results to indicate a larger average particle size than is representative of the bulk sample. | 1. Filter Samples: Filter the dispersion through an appropriate syringe filter before DLS measurement to remove any large dust particles or aggregates. 2. Analyze Distribution Data: Pay attention to the size distribution data, not just the average hydrodynamic diameter. The presence of multiple peaks can indicate a polydisperse sample or the presence of aggregates. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 1,12-dodecanediylbis(phosphonic acid) to use?
A1: The optimal concentration is highly dependent on the specific surface area and concentration of your nanoparticles. As a starting point, calculate the theoretical amount of DDBPA needed to form a complete monolayer on the nanoparticle surface. You can then experiment with concentrations ranging from a slight deficit to a significant excess to determine the ideal ratio for your system.
Q2: How can I confirm that the nanoparticles are successfully coated with DDBPA?
A2: Several characterization techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the P-O-metal bond and the C-H stretches of the dodecyl chain.[3]
-
Thermogravimetric Analysis (TGA): A weight loss step corresponding to the decomposition of the organic coating at elevated temperatures indicates successful functionalization.[10]
-
X-ray Photoelectron Spectroscopy (XPS): The presence of phosphorus signals in the XPS spectrum of the purified nanoparticles confirms the presence of the phosphonic acid ligand.[11]
-
Zeta Potential Measurement: Successful coating with DDBPA should alter the surface charge of the nanoparticles, which can be quantified by measuring the zeta potential.[10]
Q3: Can 1,12-dodecanediylbis(phosphonic acid) be used to stabilize nanoparticles in aqueous solutions?
A3: While the long alkyl chain of DDBPA imparts hydrophobicity, it can be used for aqueous dispersions, particularly for nanoparticles that have a strong affinity for the phosphonate head groups.[11] However, for long-term stability in biological media or high ionic strength solutions, co-functionalization with a more hydrophilic ligand, such as a PEGylated phosphonic acid, may be necessary.[12]
Q4: How does the stability of DDBPA-coated nanoparticles compare to other common stabilizing agents?
A4: Phosphonic acids generally form more robust and thermally stable bonds with metal oxide surfaces compared to carboxylic acids.[13] The bidentate nature of DDBPA can offer enhanced stability over monodentate phosphonic acids.[6] However, the choice of the best stabilizing agent will always depend on the specific nanoparticle material, the intended application, and the solvent system.
IV. Experimental Protocols
Protocol 1: General Procedure for Nanoparticle Functionalization with 1,12-Dodecanediylbis(phosphonic acid)
This protocol provides a general framework. Optimization of concentrations, reaction time, and temperature is recommended for each specific nanoparticle system.
Materials:
-
Nanoparticle dispersion in a suitable solvent (e.g., ethanol, toluene)
-
1,12-dodecanediylbis(phosphonic acid) (DDBPA)
-
Anhydrous solvent for DDBPA dissolution
-
Ultrasonic bath or probe sonicator
-
Centrifuge
Procedure:
-
Prepare DDBPA Solution: Dissolve the desired amount of DDBPA in a minimal amount of anhydrous solvent. Gentle heating or sonication may be required to aid dissolution.
-
Nanoparticle Dispersion: Disperse the nanoparticles in the reaction solvent using ultrasonication to break up any initial agglomerates.
-
Reaction: Add the DDBPA solution dropwise to the stirring nanoparticle dispersion.
-
Incubation: Allow the reaction to proceed under constant stirring for a predetermined time (e.g., 12-24 hours) at a controlled temperature.
-
Purification: After the reaction, purify the functionalized nanoparticles to remove excess, unbound DDBPA. This is typically done by repeated cycles of centrifugation and redispersion in fresh solvent.
-
Final Dispersion: After the final wash, redisperse the coated nanoparticles in the desired solvent for storage or further use.
Caption: Workflow for nanoparticle functionalization with DDBPA.
Protocol 2: Characterization of DDBPA-Coated Nanoparticles by FTIR
Procedure:
-
Sample Preparation: Prepare three samples: (1) pure DDBPA, (2) uncoated nanoparticles, and (3) purified DDBPA-coated nanoparticles. For solid samples, prepare KBr pellets. For liquid dispersions, cast a film on a suitable substrate (e.g., silicon wafer).
-
Data Acquisition: Acquire the FTIR spectra for all three samples over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
In the spectrum of the coated nanoparticles, look for the appearance of C-H stretching vibrations from the dodecyl chain (around 2850-2950 cm⁻¹).[3]
-
Observe changes in the P=O and P-O-H regions. The formation of a P-O-metal bond will alter the vibrational modes of the phosphonate group.[3]
-
Compare the spectrum of the coated nanoparticles to the spectra of the pure ligand and the uncoated nanoparticles to confirm the presence of the organic coating.
-
V. References
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Phosphonic Acid Layers on Nanoparticles. Retrieved from
-
Smolecule. (n.d.). Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1. Retrieved from
-
Figshare. (2016). Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles. Retrieved from
-
CymitQuimica. (n.d.). CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid]. Retrieved from
-
MDPI. (2017). Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. Retrieved from
-
ResearchGate. (2004). Synthesis of Phosphonic Acids with the Semicarbazide Group for the Functionalization of Metal Oxide and Zeolite Nanoparticles. Retrieved from
-
ResearchGate. (n.d.). NMR Characterization of Phosphonic Acid Capped SnO2 Nanoparticles. Retrieved from
-
MDPI. (n.d.). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Retrieved from
-
Royal Society of Chemistry. (n.d.). Phosphonate-stabilized silver nanoparticles: one-step synthesis and monolayer assembly. Retrieved from
-
ACS Publications. (n.d.). Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. Retrieved from
-
Tesi di dottorato. (n.d.). Derivatization of Metal Oxide with Bis-phosphonic Acids: A Straightforward Approach for Tailoring the Superficial Properties of the Nanoparticles for Drug Delivery Purposes. Retrieved from
-
ResearchGate. (n.d.). Bonding of phosphonic acids to metal oxide surface. Retrieved from
-
SpringerLink. (n.d.). De-Aggregation and Surface Modification. Retrieved from
-
ResearchGate. (n.d.). Stability of Self-Assembled Monolayers on Titanium and Gold. Retrieved from
-
SpringerLink. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Retrieved from
-
Guidechem. (n.d.). Phosphonic acid, 1,12-dodecanediylbis- CAS NO.7450-59-1. Retrieved from
-
National Institutes of Health. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. Retrieved from
-
ACS Publications. (n.d.). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. Retrieved from
-
Weizmann Institute of Science. (n.d.). PHOSPHONATE-STABILIZED SILVER NANOPARTICLES AND THEIR BINDING PROPERTIES. Retrieved from
-
CD Bioparticles. (2019). How To Modify The Surface Of Nanoparticles. Retrieved from
-
National Institutes of Health. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. Retrieved from
-
ACS Publications. (n.d.). Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating. Retrieved from
-
National Institutes of Health. (n.d.). Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies. Retrieved from
-
ACS Publications. (n.d.). Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis – A Marriage of Convenience or Necessity?. Retrieved from
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2). Retrieved from
-
LookChem. (n.d.). Cas 7450-59-1,(12-Phosphonododecyl)phosphonic acid. Retrieved from
-
National Institutes of Health. (n.d.). Progress in the development of stabilization strategies for nanocrystal preparations. Retrieved from
-
National Institutes of Health. (2017). Phosphonic acid: preparation and applications. Retrieved from
-
ChemRxiv. (n.d.). Mapping out the aqueous surface chemistry of metal oxide nanocrystals; carboxylate, phosphonate and catecholate ligands. Retrieved from
-
National Institutes of Health. (n.d.). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. Retrieved from
-
Google Patents. (n.d.). US6215013B1 - Preparation of phosphonic acid derivatives. Retrieved from
-
ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from
-
MDPI. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Retrieved from
-
PubMed. (2018). Synthesis of phosphonic acid silver-graphene oxide nanomaterials with photocatalytic activity through ultrasonic-assisted method. Retrieved from
Sources
- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 2. Derivatization of Metal Oxide with Bis-phosphonic Acids: A Straightforward Approach for Tailoring the Superficial Properties of the Nanoparticles for Drug Delivery Purposes [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. Buy Phosphonic acid, 1,12-dodecanediylbis- | 7450-59-1 [smolecule.com]
- 5. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. Phosphonate-stabilized silver nanoparticles: one-step synthesis and monolayer assembly - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 1,12-Dodecanediylbis(phosphonate) Esters
Welcome to the technical support center for the hydrolysis of 1,12-dodecanediylbis(phosphonate) esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this chemical transformation and achieve successful synthesis of 1,12-dodecanediylbis(phosphonic acid).
Introduction: The Critical Deprotection Step
The conversion of 1,12-dodecanediylbis(phosphonate) esters to their corresponding bis(phosphonic acid) is a crucial final step in the synthesis of various compounds, including those with applications as surfactants, corrosion inhibitors, and in materials science.[1] The choice of deprotection strategy is paramount and depends heavily on the nature of the ester groups (e.g., methyl, ethyl, tert-butyl) and the presence of other functional groups in the molecule. The direct carbon-phosphorus bond in phosphonates provides stability against enzymatic and some chemical hydrolysis, making the deprotection a chemically demanding step.
This guide will focus on two primary and robust methods for this transformation:
-
Classical Acidic Hydrolysis: Utilizing strong mineral acids.
-
The McKenna Reaction: A milder approach using bromotrimethylsilane (TMSBr).
We will explore the underlying mechanisms, provide detailed protocols, and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for hydrolyzing my 1,12-dodecanediylbis(phosphonate) ester?
A1: The two most common and effective methods are acidic hydrolysis and the McKenna reaction.[2][3][4] Acidic hydrolysis typically involves refluxing the ester with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[5][6][7] The McKenna reaction is a two-step process that first converts the phosphonate ester to a silyl ester using bromotrimethylsilane (TMSBr), followed by solvolysis with an alcohol (like methanol) or water to yield the phosphonic acid.[8][9][10]
Q2: Which method should I choose for my compound?
A2: The choice depends on the stability of your molecule.
-
Acidic Hydrolysis is harsh and best suited for substrates that lack acid-sensitive functional groups.[2][5]
-
The McKenna Reaction is significantly milder and is the preferred method for complex molecules with acid-labile groups such as esters, acetals, or some protecting groups.[6][10]
Q3: What is the mechanism of the McKenna reaction?
A3: The McKenna reaction proceeds in two distinct steps. First, the oxygen of the phosphonate group attacks the silicon atom of TMSBr, leading to the formation of a bis(trimethylsilyl) phosphonate intermediate and an alkyl bromide. In the second step, this silyl ester is readily hydrolyzed by a protic solvent like methanol or water to give the final phosphonic acid.[8][9][10]
Q4: Can I use chlorotrimethylsilane (TMSCl) instead of TMSBr? It's much cheaper.
A4: While TMSCl is less expensive, it is also less reactive than TMSBr.[6] Standard conditions often result in incomplete or no reaction. However, complete dealkylation with TMSCl can be achieved under more forcing conditions, such as elevated temperatures (130-140 °C) in a sealed reaction vessel, often with a solvent like chlorobenzene.[5][6] Another approach is to use TMSCl in combination with a bromide salt like lithium bromide, which generates the more reactive TMSBr in situ.[11]
Troubleshooting Guide
Problem 1: Incomplete Hydrolysis with Concentrated HCl
| Potential Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Increase the reflux time and ensure vigorous reflux is maintained. Monitor the reaction progress using ³¹P NMR spectroscopy. | The hydrolysis of phosphonate esters is a two-step process, and the cleavage of the second ester group is often the rate-determining step.[12] Ensuring sufficient energy input and time is crucial for driving the reaction to completion. |
| Poor Solubility of the Starting Material | Consider adding a co-solvent like dioxane or acetic acid to improve the solubility of the long-chain bis(phosphonate) ester in the aqueous acidic medium. | For the hydrolysis to occur, the substrate must have adequate contact with the acidic aqueous phase. The long dodecyl chain imparts significant hydrophobicity. |
| Ester Steric Hindrance | For bulkier esters (e.g., isopropyl, tert-butyl), acidic hydrolysis may be very slow. Consider switching to the McKenna reaction. | The rate of acidic hydrolysis can be influenced by the steric bulk of the alkyl groups on the ester.[13] Bulky groups can hinder the nucleophilic attack of water on the phosphorus center or the SN2 attack on the alkyl carbon. |
Problem 2: Incomplete Deprotection with the McKenna Reaction (TMSBr)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Degraded TMSBr Reagent | Use a fresh bottle of TMSBr or distill the reagent before use. Ensure the reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon). | TMSBr is highly sensitive to moisture and can decompose, reducing its efficacy.[10] |
| Insufficient TMSBr Stoichiometry | For your bis(phosphonate) ester, ensure you are using at least 4 equivalents of TMSBr, plus an excess to account for any trace water. | Each phosphonate ester group requires two equivalents of TMSBr for complete conversion to the bis(trimethylsilyl) phosphonate.[14] |
| Reaction Temperature Too Low | While often performed at room temperature, some less reactive esters (like diethyl) may benefit from gentle heating (e.g., 35-50 °C).[9] | Increasing the temperature can accelerate the rate of silylation, especially for more sterically hindered or less reactive phosphonate esters. |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution | Scientific Rationale |
| Cleavage of Other Functional Groups (Acidic Hydrolysis) | If your molecule contains acid-labile groups (e.g., t-butyl esters, acetals), acidic hydrolysis is not a suitable method. Switch to the milder McKenna reaction. | Concentrated, hot mineral acids will readily cleave many common protecting groups and sensitive functionalities.[2][5] |
| Cleavage of Other Functional Groups (McKenna Reaction) | The HBr generated in situ from the reaction of TMSBr with trace water can cleave highly acid-sensitive groups like t-butyl esters.[9] To mitigate this, ensure anhydrous conditions. For the final hydrolysis step, using methanol is generally milder than water.[8] The addition of a non-nucleophilic base during the silylation step can also be considered to scavenge any generated acid. | While the McKenna reaction is mild, side reactions can occur. Careful control of reaction conditions is key to maintaining selectivity. |
| P-C Bond Cleavage | This is a rare side reaction, but can occur with certain aromatic phosphonates under harsh acidic conditions, particularly those with electron-donating groups on the aromatic ring.[14] For an aliphatic chain like 1,12-dodecanediyl, this is highly unlikely. | The P-C bond is generally very stable. Cleavage typically requires specific electronic activation that is not present in your substrate. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Tetraethyl 1,12-dodecanediylbis(phosphonate)
-
To a round-bottom flask equipped with a reflux condenser, add the tetraethyl 1,12-dodecanediylbis(phosphonate) (1.0 eq).
-
Add concentrated hydrochloric acid (37%, ~12 M) in sufficient volume to ensure stirring (e.g., 10-20 mL per gram of substrate).[7][14]
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by taking small aliquots, removing the acid under vacuum, and analyzing the residue by ³¹P NMR.
-
After completion, allow the reaction to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure (rotoevaporation).
-
The resulting crude 1,12-dodecanediylbis(phosphonic acid) can be purified by recrystallization, typically from water or an alcohol/water mixture.
Protocol 2: McKenna Reaction for Tetraethyl 1,12-dodecanediylbis(phosphonate)
-
Dissolve the tetraethyl 1,12-dodecanediylbis(phosphonate) (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen).[10]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add bromotrimethylsilane (TMSBr) (≥ 4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.[8] Monitor the reaction by ³¹P NMR until the starting material is fully converted to the silylated intermediate.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Carefully add methanol to the residue at 0 °C.[10] Stir for 30-60 minutes to effect solvolysis.
-
Remove the methanol under reduced pressure to yield the crude 1,12-dodecanediylbis(phosphonic acid). Purify as needed.
Visualizing the Workflow
Caption: Decision workflow for selecting the appropriate hydrolysis method.
Chemical Transformation Overview
Caption: General reaction scheme for the hydrolysis of bis(phosphonate) esters.
References
- US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents. (n.d.).
-
David, G., et al. (2015). Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein Journal of Organic Chemistry, 11, 219–226. [Link]
- BenchChem. (n.d.). A Head-to-Head Battle for Phosphonate Deprotection: Acidic Hydrolysis vs. the McKenna Reaction.
-
Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(19), 5793. [Link]
-
Malvi, H. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219–246. [Link]
-
Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1386–1395. [Link]
- BenchChem. (n.d.). Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups.
- Morita, T., Okamoto, Y., & Sakurai, H. (1981). Dealkylation Reaction of Acetals, Phosphonate, and Phosphate Esters with Chlorotrimethylsilane/Metal Halide Reagent in Acetonitrile, and Its Application to the Synthesis of Phosphonic Acids and Vinyl Phosphates. Bulletin of the Chemical Society of Japan, 54(1), 267-273.
-
Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(19), 5793. [Link]
-
Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
- Ataman Kimya. (n.d.). Phosphonate Ester.
-
Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved January 16, 2026, from [Link]
-
Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. [Link]
-
Reddit. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved January 16, 2026, from [Link]
-
Khan, W. A., & Martin, R. B. (1979). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 57(10), 1214-1219. [Link]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). Retrieved January 16, 2026, from [Link]
-
ACS Symposium Series. (2017). Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis – A Marriage of Convenience or Necessity? [Link]
Sources
- 1. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Arbuzov Synthesis of Bisphosphonates
Welcome to the technical support center for the synthesis of bisphosphonates. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. Here, we delve into the common side reactions and troubleshooting strategies associated with the Arbuzov and related phosphonylation reactions used in the preparation of these critical therapeutic agents. Our goal is to provide you with the expertise and field-proven insights necessary to navigate the complexities of your experiments, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of bisphosphonates, particularly 1-hydroxybisphosphonates, using the common industrial method involving a carboxylic acid, phosphorus trichloride (PCl₃), and phosphorous acid (H₃PO₃), often in a solvent like methanesulfonic acid (MSA).
Problem 1: Low Yield and Complex Reaction Mixture with Multiple Phosphorus-Containing Impurities
Symptom: Your crude ³¹P NMR spectrum shows multiple peaks in addition to your desired bisphosphonate product. You observe a lower-than-expected yield of the final product after workup.
Probable Cause: The formation of various reactive phosphorus species and intermediates can lead to a cascade of side reactions. The key intermediate, an acylphosphonate, is susceptible to degradation and can participate in undesired reactions.
Detailed Analysis and Solutions:
The "classical" synthesis of 1-hydroxybisphosphonates is a one-pot reaction that proceeds through several stages.[1][2] The initial step involves the in-situ formation of an acyl chloride from the carboxylic acid and PCl₃. This is followed by an Arbuzov-like reaction with a phosphorus nucleophile (derived from H₃PO₃ and PCl₃) to form an acylphosphonate. This intermediate then undergoes a second phosphonylation to yield the final 1-hydroxybisphosphonate.[3][4] Several side reactions can occur during this process:
-
Formation of Mixed Anhydrides: In the presence of methanesulfonic acid (MSA), the carboxylic acid can form a mixed anhydride with MSA.[5][6] This can alter the reactivity of the carboxylic acid and lead to the formation of undesired byproducts.
-
Incomplete Phosphonylation: If the reaction conditions are not optimal, the reaction may stall at the acylphosphonate stage, or only one phosphonate group may be added, resulting in monophosphonate impurities.
-
Formation of Pyrophosphonates and Other Phosphorus Anhydrides: The reactive phosphorus intermediates can self-condense or react with the phosphonate products to form species with P-O-P linkages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Optimizing Reactant Ratios
-
Baseline Experiment: Begin with the literature-reported ratio of carboxylic acid:PCl₃:H₃PO₃. A common starting point is a 1:3:3 molar ratio.[2]
-
Varying PCl₃: Set up a series of small-scale reactions where the equivalents of PCl₃ are varied (e.g., 2.5, 3.0, 3.2, 3.5 equivalents) while keeping the H₃PO₃ concentration constant.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR.
-
Analysis: Compare the formation of the desired bisphosphonate and the prevalence of side products across the different ratios to determine the optimal conditions for your specific substrate.
Problem 2: P-C-P Bond Cleavage
Symptom: You observe the formation of significant amounts of monophosphonate byproducts, especially during workup or purification. In some cases, you may even detect the starting carboxylic acid.
Probable Cause: The P-C-P bond of bisphosphonates can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[4]
Detailed Analysis and Solutions:
The stability of the P-C-P bridge is a hallmark of bisphosphonates, rendering them resistant to enzymatic hydrolysis.[3] However, under harsh chemical conditions, this bond can be cleaved. This degradation can be initiated by the deprotonation of the hydroxyl group on the central carbon, followed by elimination.[3]
Mitigation Strategies:
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the hydrolysis of any ester groups and the isolation of the final product. Neutralize the reaction mixture carefully and promptly.
-
Temperature Control: Perform purification steps, such as recrystallization, at the lowest effective temperature to minimize thermal degradation.
-
pH Control: Maintain the pH of aqueous solutions within a stable range for your specific bisphosphonate during purification and storage.
Problem 3: Product is an Intractable Oil or Fails to Crystallize
Symptom: After the reaction and initial workup, the product is a thick, viscous oil that does not solidify, or it resists crystallization from various solvent systems.
Probable Cause: The presence of inorganic salts (e.g., sodium chloride from neutralization) and residual solvents like methanesulfonic acid can interfere with crystallization. The product itself may also be hygroscopic.
Detailed Analysis and Solutions:
Bisphosphonic acids are highly polar and often have low solubility in common organic solvents, making purification by crystallization challenging. The presence of impurities can further complicate this process by acting as "crystal poisons."
Purification Protocol: Recrystallization of Bisphosphonates
-
Initial Purification: After quenching the reaction with water/ice, the pH is typically adjusted to precipitate the crude bisphosphonic acid. This initial precipitate will likely contain trapped inorganic salts.
-
Dissolution: Dissolve the crude product in a minimal amount of hot water.[7] If the product is a nitrogen-containing bisphosphonate, adjusting the pH to be slightly acidic or basic may be necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[8] Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature.[8][9] Further cooling in an ice bath can promote crystallization.[8][9] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a water-miscible organic solvent like ethanol or acetone to remove residual water and inorganic impurities.
-
Drying: Dry the purified crystals under vacuum.
| Bisphosphonate | Common Recrystallization Solvent System | Notes |
| Alendronate Sodium | Water/Ethanol | The sodium salt is typically crystallized from an aqueous solution by the addition of ethanol. |
| Etidronic Acid | Water | Crystallizes from hot aqueous solutions upon cooling. |
| Zoledronic Acid | Water | Can be recrystallized from water, often with pH adjustment.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of methanesulfonic acid (MSA) in the synthesis of 1-hydroxybisphosphonates?
A1: Methanesulfonic acid serves multiple purposes in this reaction. Firstly, it acts as a solvent that can keep the reaction mixture homogeneous, preventing the solidification of intermediates which can be an issue in other solvents.[1][2] Secondly, it can react with phosphorus trichloride to form reactive intermediates, such as mixed anhydrides, that participate in the phosphonylation of the carboxylic acid.[5]
Q2: My reaction seems to stall after the formation of the acylphosphonate intermediate. How can I drive the reaction to completion?
A2: This is a common issue and often relates to the reactivity of the second phosphorus nucleophile. Ensure that you have an adequate amount of H₃PO₃ in your reaction mixture, as this is the precursor to the nucleophile for the second phosphonylation step. You can also try increasing the reaction temperature slightly, but be mindful of potential degradation. Adjusting the PCl₃:H₃PO₃ ratio may also be beneficial.
Q3: How can I identify the impurities in my reaction mixture?
A3: A combination of analytical techniques is often necessary.
-
³¹P NMR Spectroscopy: This is an invaluable tool for identifying different phosphorus-containing species. The chemical shifts can help distinguish between phosphonates, phosphates, and pyrophosphonates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to separate and identify the masses of the various components in your mixture.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a powerful technique for the quantitative analysis of impurities in bisphosphonate samples, as many of these compounds lack a strong UV chromophore.[10]
-
Ion Chromatography (IC): This is particularly useful for quantifying inorganic impurities such as phosphate and phosphite.
Q4: Can I use a classical Arbuzov reaction (trialkyl phosphite and an alkyl halide) to synthesize bisphosphonates?
A4: Yes, this is a viable route, especially for non-hydroxylated bisphosphonates. For example, the synthesis of tetraethyl methylenebisphosphonate can be achieved by reacting tetraethyl methylenebisphosphonate with an alkyl halide. However, for 1-hydroxybisphosphonates, the reaction of a carboxylic acid with PCl₃/H₃PO₃ is generally more direct and industrially preferred.
Reaction Mechanism Visualization:
Caption: Key steps and side reactions.
References
-
Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions. National Institutes of Health. [Link]
-
Synthetic Procedures Leading towards Aminobisphosphonates. National Institutes of Health. [Link]
-
Mechanism of action of bisphosphonates. PubMed. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. YouTube. [Link]
-
Nitrogen-containing bisphosphonate mechanism of action. PubMed. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Bisphosphonates pathway. National Institutes of Health. [Link]
-
Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. ScienceDirect. [Link]
-
Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. National Institutes of Health. [Link]
-
Application of carboxylic-phospholanic mixed anhydrides to fragment coupling in peptide synthesis. PubMed. [Link]
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. MDPI. [Link]
-
Reagents and conditions: (i) H3PO3, PCl3. (ii) ArCOCl, NaOH. ResearchGate. [Link]
-
Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications. PubMed. [Link]
-
Rates of formation and decomposition of tetrahedral intermediates in the hydrolysis of dimethyl aroylphosphonates. Substituent effects on a model for carboxylate ester hydrolysis. Journal of the American Chemical Society. [Link]
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. MDPI. [Link]
-
(PDF) AN EXHAUSTIVE METHODOLOGICAL REVIEW OF PATENTS ON THE SYNTHESIS AND PURIFICATION OF ZOLEDRONIC ACID. ResearchGate. [Link]
-
Impurity Profiling of Ibandronate Sodium by HPLC-CAD. PubMed. [Link]
-
How can we add Phosphorus trichloride (PCl3) to Formic acid/phosphorus acid (H3PO3) solution that an explosive reaction does not occur?. ResearchGate. [Link]
-
Possible formation of carboxylic acid-MSA mixed anhydride as an intermediate.. ResearchGate. [Link]
-
Determination of Zoledronic Acid and Its Related Substances by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Oxford Academic. [Link]
-
Identification, Characterization, and the Determination of Process-related Impurities in Minodronic Acid Bulk Drug. Bentham Science Publishers. [Link]
-
(PDF) Determination of Etidronate in Pharmaceutical Formulations by RP-HPLC Method with Indirect UV Detection Arabian Journal of Medical Sciences. ResearchGate. [Link]
-
(PDF) Facile Synthesis of Bisphosphonates. ResearchGate. [Link]
- US4267125A - Process for the manufacture of phosphinic and phosphonic acid anhydrides.
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Solid-state NMR, crystallographic, and computational investigation of bisphosphonates and farnesyl diphosphate synthase-bisphosphonate complexes. PubMed. [Link]
-
Methanesulfonic anhydride-promoted sustainable synthesis of thioesters from feedstock acids and thiols. Indian Academy of Sciences. [Link]
-
Crystallization in Final Stages of Purification. ResearchGate. [Link]
-
Review of methods for synthesizing and purifying zoledronic acid. Heliyon. [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
- CN106699809A - Synthesis process of zoledronic acid.
-
"Synthesis of Phosphonate-Based Diimide Ligands" by Kenya V. Medina and Adelani Pius. McNair Scholars Research Journal. [Link]
-
Development and Characterization of a Peptide-Bisphosphonate Nanoparticle for the Treatment of Breast Cancer. PubMed. [Link]
-
Detection and Quantitation of Process-Related Impurities. BioProcess International. [Link]
-
Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation. National Institutes of Health. [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Impurity profiling of ibandronate sodium by HPLC-CAD.. Semantic Scholar. [Link]
-
Impurity profiling of ibandronate sodium by HPLC–CAD. ResearchGate. [Link]
-
Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. American Pharmaceutical Review. [Link]
Sources
- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)
Welcome to the technical support center for phosphonic acid self-assembled monolayer (SAM) formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the formation of phosphonic acid SAMs on metal oxide surfaces. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current problems but also proactively improve your future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues that may arise during your experiments, offering potential causes and scientifically-grounded solutions.
Question 1: Why is my phosphonic acid monolayer incomplete or showing low surface coverage?
Poor surface coverage is one of the most common challenges in SAM formation. This often manifests as a lower-than-expected water contact angle for hydrophobic terminal groups or inconsistent surface chemistry in characterization techniques like X-ray Photoelectron Spectroscopy (XPS). The root causes can be multifaceted, spanning from substrate preparation to the deposition conditions themselves.
Potential Causes and Solutions:
-
Inadequate Substrate Purity and Activation: The quality of a SAM is fundamentally dependent on the pristine nature of the substrate. Organic contaminants or an insufficiently hydroxylated surface will impede the uniform assembly of phosphonic acid molecules.
-
Solution: Implement a rigorous, multi-step cleaning protocol. A common and effective procedure involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water. Following solvent cleaning, an oxygen plasma or UV-ozone treatment is highly recommended. This not only removes residual organic contaminants but also generates a high density of hydroxyl (-OH) groups on the metal oxide surface, which are the primary binding sites for phosphonic acids.[1]
-
-
Suboptimal Deposition Time: The formation of a well-ordered monolayer is a kinetic process. Insufficient incubation time will naturally lead to an incomplete layer.
-
Solution: The ideal deposition time can vary significantly based on the specific phosphonic acid, its concentration, the solvent, and the temperature. It is crucial to perform a time-course study to determine the point at which surface coverage reaches a plateau. Deposition times can range from a few hours to over 24 hours. Characterize the surface at several time points (e.g., 4, 8, 12, 24 hours) to identify the optimal window for your system.
-
-
Incorrect Phosphonic Acid Concentration: The concentration of the phosphonic acid in the deposition solution is a critical parameter that dictates the kinetics of monolayer formation.
-
Solution: While a higher concentration might intuitively seem to accelerate coverage, it can paradoxically lead to the formation of disordered, physisorbed multilayers instead of a well-ordered monolayer. A typical starting concentration is in the range of 0.1 mM to 1 mM. It is advisable to optimize this concentration for your specific system. Studies have indicated that beyond a certain threshold, increasing the concentration does not yield a significant improvement in the quality of the monolayer.[2]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving the phosphonic acid and mediating its interaction with the substrate surface. An unsuitable solvent can hinder the self-assembly process or even damage the substrate.
-
Solution: The choice of solvent can significantly affect SAM quality. While common solvents include ethanol, isopropanol, and tetrahydrofuran (THF), the ideal solvent is system-dependent.[2] For certain metal oxide substrates like ZnO, solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers by suppressing the dissolution of the metal oxide surface and preventing the formation of undesired byproducts.[3][4][5]
-
-
Presence of Water in the Deposition Solution: While a certain amount of surface hydroxylation is necessary for binding, excess water in the bulk solution can lead to the formation of phosphonic acid aggregates and hinder the formation of a uniform monolayer.
-
Solution: Unless your protocol specifically calls for it, use anhydrous solvents for your deposition solution. The role of water is complex; it has been noted that water can be crucial for the morphology of self-assembled structures, with high water content potentially leading to bilayer formation instead of monolayers.[6]
-
Question 2: My SAM appears to have formed, but it has poor stability and delaminates easily. What could be the issue?
A common misconception is that simply exposing the substrate to the phosphonic acid solution is sufficient for robust SAM formation. In many cases, the initial interaction is physisorption (hydrogen bonding), which is not as stable as the desired covalent linkage.
Potential Causes and Solutions:
-
Incomplete Covalent Bond Formation: The strong, stable bond between the phosphonic acid headgroup and the metal oxide surface is a result of a condensation reaction that forms P-O-metal bonds. This process is often not completed at room temperature.[7]
-
Solution: A post-deposition annealing step is frequently essential to drive the condensation reaction to completion and enhance the covalent bonding to the surface.[7][8][9] Annealing is typically performed at temperatures between 100-150°C. This thermal treatment provides the energy required to remove water molecules and form robust, covalent linkages, significantly improving the monolayer's stability.[8][9]
-
-
Formation of Multilayers: As mentioned previously, excessively high concentrations or suboptimal deposition conditions can lead to the formation of physisorbed multilayers on top of the desired monolayer. These multilayers are not covalently bound and can be easily removed, giving the impression of an unstable film.
-
Solution: After the deposition and annealing steps, it is crucial to perform a thorough rinsing procedure to remove any non-covalently bound molecules. This typically involves sonicating the substrate in a fresh solvent (the same one used for deposition is often a good choice) to dislodge the physisorbed layers, leaving behind the covalently attached monolayer.[7]
-
Question 3: How do I know if I have a monolayer versus a multilayer or disordered film?
Distinguishing between a high-quality monolayer and a disordered or multilayer film requires a combination of surface characterization techniques.
Methods for Characterization:
-
Contact Angle Goniometry: This is a simple yet powerful technique for assessing the hydrophobicity (or hydrophilicity) of the terminal groups of your SAM. For a long-chain alkylphosphonic acid, a high water contact angle (typically >100°) is indicative of a well-ordered, densely packed monolayer.[10] A lower-than-expected contact angle can suggest incomplete coverage or a disordered layer.[11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface. By analyzing the elemental ratios (e.g., C/P, C/metal), you can verify the presence of the phosphonic acid and assess the thickness of the layer. Angle-resolved XPS can be used to confirm that the phosphorus is at the interface with the substrate.[7]
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the SAM surface. A well-formed monolayer should have a low root-mean-square (RMS) roughness. AFM can also be used to identify defects such as pinholes or aggregates.[10]
| Characteristic | High-Quality Monolayer | Poor-Quality Film (Disordered/Multilayer) |
| Water Contact Angle (Alkyl SAM) | High and uniform (e.g., >100°) | Lower, variable, or hysteretic |
| XPS Elemental Ratios | Consistent with theoretical values | Deviates from theoretical values |
| AFM Topography | Low RMS roughness, few defects | High RMS roughness, presence of aggregates |
Question 4: How does the alkyl chain length of the phosphonic acid affect the monolayer properties?
The length of the alkyl chain plays a significant role in the ordering and stability of the SAM.
Impact of Chain Length:
-
Ordering and Packing: Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules. These interactions are a driving force for the self-organization process, resulting in more highly ordered and densely packed monolayers.[12][13] Shorter chain phosphonic acids tend to form less ordered films.
-
Stability: The increased intermolecular forces in long-chain SAMs also contribute to their enhanced thermal and chemical stability.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
-
Place the metal oxide substrates in a beaker.
-
Add acetone and sonicate for 15 minutes.
-
Decant the acetone, add isopropanol, and sonicate for 15 minutes.
-
Decant the isopropanol, add deionized water, and sonicate for 15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Immediately before SAM deposition, treat the substrates with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups.
Protocol 2: Phosphonic Acid SAM Deposition (Solution-Phase)
-
Prepare a 0.1 - 1 mM solution of the desired phosphonic acid in an anhydrous solvent (e.g., THF, ethanol, or toluene).
-
Place the cleaned and activated substrates in the phosphonic acid solution in a sealed container to prevent solvent evaporation.
-
Allow the deposition to proceed for the optimized duration (typically 12-24 hours) at room temperature.
-
Remove the substrates from the solution and rinse thoroughly with fresh solvent to remove non-adsorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Anneal the substrates in an oven at 110-150°C for 24-48 hours to promote covalent bond formation.[7][9]
-
After annealing, perform a final rinsing step, potentially with sonication in a fresh solvent, to remove any remaining physisorbed material.
-
Dry the substrates again with nitrogen before characterization.
Visualizing the Workflow
Troubleshooting Logic for Poor SAM Coverage
Caption: Troubleshooting flowchart for poor SAM coverage.
Phosphonic Acid Binding to Metal Oxide Surface
Caption: Phosphonic acid binding mechanism on a metal oxide surface.
References
- Dubey, M., et al. (2011). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir, 27(17), 10436–10444.
- BenchChem. (2025). Adsorption of m-PEG9-Phosphonic Acid on Titanium Dioxide: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to Self-Assembled Monolayers with Phosphonic Acids. BenchChem.
-
Schwartz, J., et al. (2011). Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces. Langmuir, 27(10), 5961–5967. [Link]
- Dubey, M., et al. (2011). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 27(17), 10436-44.
-
Nakamura, K., et al. (2022). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 7(1), 1462–1467. [Link]
-
Nakamura, K., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 7(1), 1462-1467. [Link]
-
Chen, H.-Y., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Molecules, 29(3), 723. [Link]
-
Chen, X., et al. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 28(29), 10844–10851. [Link]
-
MDPI. (2019). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. Coatings, 9(12), 823. [Link]
-
Zharnikov, M., et al. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. The Journal of Physical Chemistry C, 124(4), 2426–2436. [Link]
-
ResearchGate. (2011). Characterizing the Molecular Order of Phosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide Surfaces. Request PDF. [Link]
-
RSC Publishing. (2014). Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers. Physical Chemistry Chemical Physics. [Link]
-
Aarhus University. (2011). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Pure. [Link]
-
ACS Publications. (2017). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C. [Link]
-
Langmuir. (2002). Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. ACS Publications. [Link]
-
ResearchGate. (2008). Mixed Self-Assembled Layers of Phosphonic Acids. Request PDF. [Link]
-
Research Collection. (2017). Three Stages of Phosphonic Acid Modification Applied to the Aluminum Oxide Surface. ETH Zurich. [Link]
-
Langmuir. (2010). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. ACS Publications. [Link]
-
Kyoto University Research Information Repository. (2019). Stability of a phosphonic acid monolayer on aluminum in liquid environments. KURENAI. [Link]
-
ResearchGate. (n.d.). Phosphonic acid binding mechanism to a metal oxide surface. ResearchGate. [Link]
-
ACS Publications. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir. [Link]
-
ResearchGate. (2009). (PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [https://www.researchgate.net/publication/244766863_Stability_of_Phosphonic_Acid_Self-Assembled_Monolayers_on_Amorphous_and_Single-Crystalline_Aluminum_Oxide_Surfaces_in_Aqueous_Solution]([Link]_ Oxide_Surfaces_in_Aqueous_Solution)
-
ResearchGate. (n.d.). Schematic representation of binding modes between phosphonic acid SAMs... ResearchGate. [Link]
-
ACS Omega. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Publications. [Link]
-
Marshall University. (2017). Fabrication of phosphonic acid films on nitinol nanoparticles by dynamic covalent assembly. Marshall Digital Scholar. [Link]
-
Princeton University. (2005). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]
-
ResearchGate. (2023). Factors influencing surface coverage and structural organization of phosphonic acid self-assembled monolayers on zinc oxide. Request PDF. [Link]
-
NIH. (2014). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Phosphonic Acid Monolayers in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonic acid self-assembled monolayers (SAMs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these monolayers in aqueous environments. Phosphonic acids are renowned for forming robust and highly ordered monolayers on a variety of metal oxide surfaces, offering significant advantages over silane and thiol-based systems, particularly in terms of hydrolytic stability.[1][2][3] However, achieving and maintaining the integrity of these monolayers in aqueous solutions can present challenges. This guide provides field-proven insights and evidence-based protocols to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers in the field.
Q1: What makes phosphonic acid monolayers generally more stable in water compared to other SAMs like silanes?
A1: The enhanced stability of phosphonic acid monolayers in aqueous environments stems from the nature of their bond with metal oxide surfaces. The phosphonic acid headgroup forms strong, covalent or quasi-covalent bonds (M-O-P) with the hydroxylated surface of metal oxides.[4][5] This bond is thermodynamically more stable and less susceptible to hydrolysis compared to the siloxane (Si-O-Si) linkages in silane SAMs, which can be prone to cleavage in the presence of water.[1][2] The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond in thiol monolayers on gold.[2]
Q2: How does the choice of metal oxide substrate affect the stability of the phosphonic acid monolayer in aqueous solutions?
A2: The choice of substrate is critical. The stability of the monolayer is highly dependent on the nature of the metal oxide, including its crystal structure and surface chemistry. For instance, studies on aluminum oxide have shown that octadecylphosphonic acid (ODPA) monolayers exhibit high stability on amorphous Al₂O₃ and single-crystalline Al₂O₃(11̅02) surfaces in aqueous environments.[6][7][8] However, on Al₂O₃(0001) surfaces, the monolayer can be less stable and may be substituted by water molecules.[6][7][8] This difference is attributed to the variation in binding states, ranging from ionic interactions to directed coordination bonds.[6][7][8]
Q3: What are the primary modes of phosphonic acid binding to a metal oxide surface?
A3: Phosphonic acids can bind to metal oxide surfaces through several coordination modes: monodentate, bidentate, and tridentate linkages.[4][9] The specific binding mode is influenced by factors such as the surface coverage, the presence of water, and the nature of the metal oxide.[9] For example, the binding motif can transition from a tridentate to a bidentate mode as the monolayer approaches full coverage.[9]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: My phosphonic acid monolayer is showing signs of degradation or desorption shortly after immersion in an aqueous solution.
This is a common issue that can often be traced back to the initial monolayer formation or the specifics of the aqueous environment.
Potential Cause 1: Incomplete or Poorly Ordered Monolayer Formation
A dense, well-ordered monolayer is more resistant to degradation. Defects in the monolayer can serve as entry points for water molecules, leading to the displacement of the phosphonic acid molecules.
Troubleshooting Steps:
-
Optimize Deposition Conditions:
-
Solvent Choice: The solvent used for deposition can significantly impact monolayer quality. Solvents with lower dielectric constants, like toluene, have been shown to promote the formation of well-defined monolayers on substrates like ZnO by suppressing the dissolution of the metal oxide surface.[10][11][12]
-
Concentration and Immersion Time: Ensure you are using an optimal concentration of the phosphonic acid solution and a sufficient immersion time to allow for the formation of a complete monolayer.
-
-
Post-Deposition Annealing: A post-deposition annealing step can promote the formation of stronger, covalent M-O-P bonds, thereby enhancing stability.[2][4] However, the annealing temperature and duration must be carefully optimized to avoid thermal degradation of the monolayer, as some molecules with specific backbones can be sensitive to heat.[4][13][14] For instance, while some phosphonate monolayers on alumina are stable up to high temperatures, others with fluorinated backbones may degrade at lower temperatures.[13][14]
-
Thorough Rinsing: After deposition, a meticulous rinsing step with fresh solvent is crucial to remove any physisorbed molecules or aggregates that are not covalently bound to the surface.[4]
Potential Cause 2: Unfavorable Aqueous Environment
The composition of your aqueous solution can directly impact monolayer stability.
Troubleshooting Steps:
-
pH of the Solution: The pH of the aqueous environment is a critical factor. Extreme pH values can alter the protonation state of both the phosphonic acid headgroup and the surface hydroxyl groups of the metal oxide, potentially weakening the bond.[15] While phosphonic acid SAMs have shown good stability over a range of pH values on materials like titanium and zirconium, it is essential to evaluate the stability under your specific experimental pH conditions.[4] Long-term stability studies on stainless steel have shown excellent stability in acidic (pH 3) and neutral solutions for up to 30 days, but partial breakdown under strongly basic conditions (pH 11).[16]
-
Ionic Strength: The presence and concentration of ions in the solution can influence the electrostatic interactions at the monolayer-water interface, which may affect stability.[15]
Experimental Workflow for Assessing Monolayer Stability
Caption: Experimental workflow for preparing and testing the aqueous stability of phosphonic acid monolayers.
Issue 2: My analytical data (XPS, FTIR) suggests a change in the binding of the phosphonic acid after exposure to water.
This indicates a modification of the headgroup's interaction with the substrate, which could be a precursor to desorption.
Interpreting Analytical Data:
-
XPS (X-ray Photoelectron Spectroscopy): A change in the O 1s spectrum, specifically the ratio of P-O-M to P-OH peaks, can indicate hydrolysis of the bond to the surface. A transformation from P-OH to P-O-Ti bonds, for instance, is indicative of covalent attachment.[1][3] An increase in the P-OH signal after aqueous exposure might suggest partial detachment. The P 2p peak confirms the presence of phosphorus on the surface.[4]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Changes in the vibrational modes associated with the phosphonate headgroup (e.g., P=O, P-OH, and P-O-Metal stretches) can provide insights into the binding mode and its stability.[4]
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing phosphonic acid monolayer instability.
Quantitative Data Summary
The stability of phosphonic acid monolayers can be influenced by several quantifiable factors. The table below summarizes key data from the literature.
| Parameter | Substrate | Phosphonic Acid | Conditions | Observation | Reference |
| Aqueous Stability | Amorphous Al₂O₃, Al₂O₃(11̅02) | ODPA | Water immersion | High stability observed. | [6][7][8] |
| Aqueous Instability | Al₂O₃(0001) | ODPA | Water immersion | Monolayer substituted by water via micelle formation. | [6][7][8] |
| Long-Term Stability | Stainless Steel (SS316L) | Alkylphosphonic acids (C12-C18) | pH 3, Neutral, PBS | Excellent stability for up to 30 days. | [16] |
| Long-Term Stability | Stainless Steel (SS316L) | Alkylphosphonic acids | pH 11 | Partial breakdown, especially for shorter chains. | [16] |
| Thermal Stability | Alumina (Al₂O₃) | Alkylphosphonic acids | Annealing in vacuum | Backbone cleaves at >673-773 K, anchoring group stable. | [13][14] |
| Thermal Stability | Silicon | Butylphosphonic acid (BPA) | Annealing | Onset of thermal desorption at 350 °C. | [17][18][19] |
References
-
Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. (2010). Langmuir, 26(1), 156-64. [Link]
-
Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. (2020). The Journal of Physical Chemistry C, 124(2), 1456-1465. [Link]
-
Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. (2020). ResearchGate. [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2009). Langmuir, 26(1), 156-164. [Link]
-
Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. (2007). Langmuir, 23(5), 2577-2584. [Link]
-
(PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2010). ResearchGate. [Link]
-
Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. (2016). Langmuir, 32(4), 1047-57. [Link]
-
Bonding of phosphonic acids to metal oxide surface. (n.d.). ResearchGate. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (n.d.). SPIE Digital Library. [Link]
-
Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2013). ACS Omega, 8(42), 38659-38667. [Link]
-
Stability of Self-Assembled Monolayers on Titanium and Gold. (2008). Langmuir, 24(20), 11628-11635. [Link]
-
Characterizing the Molecular Order of Phosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide Surfaces. (2017). ResearchGate. [Link]
-
Investigating phosphonate monolayer stability on ALD oxide surfaces. (2016). ResearchGate. [Link]
-
(PDF) Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ResearchGate. [Link]
-
Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ACS Omega, 8(42), 38659-38667. [Link]
-
Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. (2020). Materials (Basel), 13(22), 5183. [Link]
-
Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. (2007). Langmuir, 23(5), 2577-2584. [Link]
-
Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. (2021). ACS Omega, 6(51), 35835-35842. [Link]
-
Effects of metal oxide surface doping with phosphonic acid monolayers on alcohol dehydration activity and selectivity. (2021). OSTI.GOV. [Link]
-
Phosphonic acid: preparation and applications. (2017). RSC Advances, 7(79), 50016-50043. [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. (2024). Coatings, 14(2), 200. [Link]
-
Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. (2021). ACS Omega, 6(51), 35835-35842. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(10), 2840. [Link]
-
Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. (2020). ResearchGate. [Link]
-
Trivalent Rare Earth Adsorption at Phosphonic Acid Monolayers. (2025). Chemphyschem, 26(15), e202500429. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(10), 2840. [Link]
-
Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. (2012). Langmuir, 28(1), 342-350. [Link]
-
Overview of covalent and non-covalent interactions with examples. (2018). ResearchGate. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). ResearchGate. [Link]
-
Two Steady-State Adsorption Modes of Phosphonic Acids on Aluminum Surfaces. (2022). Figshare. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1,12-Dodecanediylbis(phosphonic acid): An In-Depth Analysis by NMR and FTIR
For Researchers, Scientists, and Drug Development Professionals
A Note on Spectral Data
Direct, publicly available, peer-reviewed spectral data for 1,12-dodecanediylbis(phosphonic acid) is limited. Therefore, this guide will utilize representative data from closely related long-chain α,ω-alkanebis(phosphonic acids) to illustrate the principles and expected outcomes of NMR and FTIR analysis. This approach provides a scientifically grounded framework for researchers working with this specific molecule, while maintaining transparency about the source of the illustrative data.
Introduction: The Analytical Challenge of Bisphosphonates
1,12-Dodecanediylbis(phosphonic acid) belongs to the class of bisphosphonates, molecules of significant interest in drug development, particularly for bone-related disorders, due to their high affinity for hydroxyapatite. Structurally, it comprises a flexible twelve-carbon aliphatic chain capped at both ends by phosphonic acid groups. This combination of a hydrophobic hydrocarbon backbone and hydrophilic, acidic termini presents a unique analytical challenge. Effective characterization is paramount for confirming identity, assessing purity, and understanding the molecular structure, which in turn influences its biological activity and therapeutic potential.
This guide will dissect the application of two cornerstone analytical techniques, NMR and FTIR spectroscopy, to elucidate the structure of 1,12-dodecanediylbis(phosphonic acid). We will explore not only what information each technique provides but also why specific nuclei (in NMR) and vibrational modes (in FTIR) are particularly informative.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Structural Probe
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For a compound like 1,12-dodecanediylbis(phosphonic acid), a multi-nuclear approach is essential.
³¹P NMR Spectroscopy: The Most Direct Window into the Phosphonate Moiety
Given the presence of two phosphorus atoms, ³¹P NMR spectroscopy is the most direct and informative technique for characterizing the phosphonic acid groups.
-
Expertise & Experience: The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis. In a proton-decoupled (³¹P{¹H}) experiment, each unique phosphorus environment will produce a single, sharp singlet. For the symmetrical 1,12-dodecanediylbis(phosphonic acid), a single resonance is expected, confirming the equivalence of the two phosphonic acid groups. The chemical shift of this resonance is highly sensitive to the electronic environment, including pH and chelation with metal ions.
-
Trustworthiness: The observation of a single peak in the ³¹P{¹H} NMR spectrum is a strong indicator of the compound's symmetry and purity with respect to phosphorus-containing impurities. Any additional peaks would suggest the presence of other phosphorus species, such as phosphonates with different alkyl chains or inorganic phosphate.
¹H NMR Spectroscopy: Mapping the Aliphatic Backbone
¹H NMR spectroscopy provides detailed information about the hydrocarbon chain and the protons on the carbons adjacent to the phosphorus atoms.
-
Expertise & Experience: The ¹H NMR spectrum of the dodecanediyl chain is expected to show a complex multiplet for the central methylene groups due to extensive signal overlap. However, the methylene group adjacent to the phosphonic acid (α-CH₂) will be deshielded and will appear as a distinct multiplet at a higher chemical shift. Furthermore, this signal will exhibit coupling to the phosphorus nucleus, resulting in a characteristic splitting pattern (a doublet of triplets in a high-resolution spectrum). The acidic protons of the P-OH groups are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
-
Trustworthiness: Integration of the ¹H NMR signals should correspond to the expected proton ratios in the molecule. For instance, the ratio of the α-CH₂ protons to the bulk methylene protons will provide confirmation of the chain length.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy, often acquired with proton decoupling, provides a count of the unique carbon environments in the molecule.
-
Expertise & Experience: Due to the symmetry of the molecule, only six distinct carbon signals are expected for the dodecyl chain. The carbon atom directly bonded to the phosphorus (C1) will appear as a doublet due to one-bond coupling with the ³¹P nucleus. The chemical shifts of the carbons will vary depending on their distance from the electron-withdrawing phosphonic acid group.
-
Trustworthiness: The number of signals in the ¹³C{¹H} NMR spectrum directly correlates with the symmetry of the molecule. The presence of more than six signals for the aliphatic region would indicate asymmetry or the presence of impurities.
Comparative Summary of NMR Data (Illustrative)
The following table presents expected chemical shift ranges for 1,12-dodecanediylbis(phosphonic acid) based on data from analogous long-chain bisphosphonic acids.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity (in coupled spectra) | Key Insights |
| ³¹P | P | 25 - 35 | Singlet (in ³¹P{¹H}) | Confirms the phosphonate environment and molecular symmetry. |
| ¹H | α-CH₂ | 1.5 - 2.0 | Multiplet (coupled to ³¹P) | Confirms the connectivity of the alkyl chain to the phosphonate group. |
| Bulk -(CH₂)₁₀- | 1.2 - 1.6 | Broad multiplet | Represents the hydrophobic core of the molecule. | |
| P-OH | Variable (often broad) | Singlet | Can be influenced by solvent and concentration. | |
| ¹³C | C1 | 28 - 35 | Doublet (¹JCP ≈ 130-140 Hz) | Direct evidence of the C-P bond. |
| C2 | 22 - 28 | Singlet (in ¹³C{¹H}) | Shows the influence of the phosphonate group on the adjacent carbon. | |
| C3-C6 | 29 - 32 | Singlets (in ¹³C{¹H}) | Represents the central part of the alkyl chain. |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,12-dodecanediylbis(phosphonic acid), FTIR is particularly useful for confirming the presence of the phosphonic acid moieties and the long alkyl chain.
-
Expertise & Experience: The most diagnostic region in the FTIR spectrum of a phosphonic acid is between 900 and 1300 cm⁻¹. This region contains the stretching vibrations of the P=O and P-O bonds. A strong, broad absorption is typically observed around 1100-1200 cm⁻¹ corresponding to the P=O stretch. The P-O-H stretching and bending vibrations also give rise to characteristic broad bands. The long dodecyl chain will be evident from the strong C-H stretching vibrations just below 3000 cm⁻¹ and the C-H bending vibrations around 1465 cm⁻¹.[1][2][3]
-
Trustworthiness: The presence of the characteristic phosphonic acid and alkyl chain absorptions provides a high degree of confidence in the gross structure of the molecule. The absence of significant absorptions from other functional groups (e.g., C=O of a carboxylic acid, N-H of an amine) is a good indicator of purity.
Key FTIR Absorption Bands (Illustrative)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 2800 - 3000 | C-H stretching (alkyl) | Strong | Confirms the presence of the long dodecyl chain. |
| ~2300 | P-O-H stretching | Broad, Medium | Characteristic of the acidic protons of the phosphonic acid. |
| ~1465 | C-H bending (CH₂) | Medium | Further evidence of the aliphatic backbone. |
| 1100 - 1200 | P=O stretching | Strong, Broad | Diagnostic for the phosphonate group. |
| 900 - 1050 | P-O(H) stretching | Strong, Broad | Confirms the presence of the phosphonic acid functionality. |
III. Comparison with Alternative Techniques
While NMR and FTIR are primary tools, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall molecular formula. High-resolution mass spectrometry can provide the exact mass, further increasing confidence in the elemental composition.
-
Elemental Analysis: Determines the percentage composition of C, H, and P, which can be compared to the theoretical values to assess purity.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state.
Comparison Table:
| Technique | Information Provided | Strengths | Limitations |
| NMR (³¹P, ¹H, ¹³C) | Detailed connectivity, stereochemistry, and dynamic information. | Unambiguous structure elucidation. | Requires solubility in a suitable deuterated solvent; can be time-consuming. |
| FTIR | Identification of functional groups. | Rapid, sensitive, and requires minimal sample preparation. | Provides limited information on molecular connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and accuracy for molecular formula determination. | Does not provide information on the connectivity of atoms. |
| Elemental Analysis | Elemental composition. | Provides a good measure of overall purity. | Does not provide structural information. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
IV. Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1,12-dodecanediylbis(phosphonic acid) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are typically required.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. 85% H₃PO₄ is commonly used as an external standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
V. Visualizing the Workflow
NMR Experimental Workflow
Caption: A streamlined workflow for the NMR analysis of 1,12-dodecanediylbis(phosphonic acid).
FTIR Experimental Workflow
Caption: The straightforward workflow for FTIR analysis of 1,12-dodecanediylbis(phosphonic acid).
VI. Conclusion
The comprehensive characterization of 1,12-dodecanediylbis(phosphonic acid) is most effectively achieved through a synergistic application of NMR and FTIR spectroscopy. ³¹P NMR provides a definitive confirmation of the phosphonate groups and molecular symmetry, while ¹H and ¹³C NMR map out the carbon skeleton and confirm the connectivity. FTIR offers a rapid and complementary method to verify the presence of the key functional groups. While alternative techniques can provide additional valuable information, the combination of NMR and FTIR forms the bedrock of a robust analytical strategy for this important class of molecules. Researchers are encouraged to use the illustrative data and workflows presented in this guide as a template for their own experimental design and data interpretation, keeping in mind the importance of obtaining specific data for their particular sample.
VII. References
-
Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276. [Link][1]
-
Rueda, E. H., et al. (2007). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. Journal of Colloid and Interface Science, 310(2), 526-534. [Link][2]
-
Popa, A., et al. (2014). An ATR-FTIR study of different phosphonic acids in aqueous solution. ResearchGate. [Link][3]
Sources
- 1. Self-assembled monolayers of alpha,omega-diphosphonic acids on Ti enable complete or spatially controlled surface derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Surface Modification: A Guide to the XPS Characterization of 1,12-Dodecanediylbis(phosphonic acid) Self-Assembled Monolayers
An In-Depth Technical Guide
In the realm of surface engineering, the precise control of interfacial properties is paramount for applications ranging from biocompatible implants and corrosion-resistant coatings to advanced molecular electronics. Self-assembled monolayers (SAMs) offer a powerful molecular-level approach to tailor surface chemistry. Among the various classes of molecules used for SAM formation, phosphonic acids have emerged as a robust and versatile option, particularly for modifying metal oxide surfaces.[1][2]
This guide provides a comprehensive comparison of 1,12-dodecanediylbis(phosphonic acid) (DDPA), a bifunctional linker, with other common surface modifiers. We will delve into the nuanced interpretation of X-ray Photoelectron Spectroscopy (XPS) data to elucidate binding mechanisms, monolayer quality, and performance characteristics, offering researchers and drug development professionals a framework for making informed experimental choices.
The Molecular Toolkit: Comparing Surface Modification Agents
The choice of a surface modifier is dictated by the substrate material, the desired surface properties, and the required stability. DDPA, with its two phosphonic acid headgroups connected by a C12 alkyl chain, presents unique possibilities compared to more traditional, monofunctional molecules.
-
1,12-Dodecanediylbis(phosphonic acid) (DDPA): A bifunctional molecule capable of bridging surfaces, forming layered structures, or adopting unique looped conformations on a single surface. Its two phosphonate anchors provide strong adhesion to metal oxide surfaces.
-
Monofunctional Alkylphosphonic Acids (e.g., ODPA): Octadecylphosphonic acid (ODPA) is a benchmark for creating dense, well-ordered, and hydrophobic monolayers on various oxides.[3][4] Its single headgroup anchors the molecule to the surface, typically in a near-upright orientation.
-
Alkanethiols: The classic choice for modifying noble metal surfaces like gold and silver. While they form highly ordered SAMs, their thermal and chemical stability is generally lower than that of phosphonates on oxides.[5]
-
Silanes: Known for forming highly stable covalent Si-O-substrate bonds on hydroxylated surfaces like silica (SiO₂). However, their tendency to polymerize in solution and on the surface can make achieving a true monolayer challenging.
The primary advantage of phosphonic acids lies in their ability to form stable, well-defined monolayers on a wide array of technologically important metal oxides, including TiO₂, ZnO, Al₂O₃, and ITO.[1][6][7][8]
XPS as a Definitive Tool for Surface Characterization
XPS is an indispensable technique for analyzing SAMs, providing quantitative elemental composition and crucial chemical state information from the top 5-10 nm of a surface. For DDPA, XPS confirms the molecule's presence, elucidates its binding to the substrate, and assesses the quality of the resulting monolayer.
A self-validating protocol ensures that the observed data is a true representation of the intended molecular layer, not an artifact of contamination or improper preparation.
A thorough analysis hinges on the careful examination of high-resolution spectra from specific elemental regions.
-
P 2p Region: This is the definitive signature of the phosphonic acid. The P 2p peak is expected at a binding energy of approximately 133-134 eV .[9][10][11] Its presence confirms the successful grafting of the DDPA molecule onto the surface. The peak is a doublet (P 2p₃/₂ and P 2p₁/₂) with a separation of ~0.86 eV, though this may not always be fully resolved depending on the instrument and chemical environment.[10]
-
C 1s Region: The high-resolution C 1s spectrum provides information about the alkyl chain. For a clean, well-formed monolayer, a single, sharp peak around 285.0 eV corresponding to C-C and C-H bonds is expected.[12] The absence of other carbon species (like C-O or C=O at higher binding energies) is a key indicator of monolayer purity.
-
O 1s Region: This is the most complex but also the most informative region for determining the binding mechanism. The O 1s spectrum must be deconvoluted to separate the overlapping signals from the metal oxide substrate (M-O) and the various oxygen species within the phosphonate headgroup. The key components are:
-
M-O: The signal from the underlying substrate (e.g., ~530.5 eV for TiO₂).
-
P-O-M: Oxygen atoms covalently bonded to both phosphorus and the substrate metal.
-
P=O: The phosphoryl oxygen, present in monodentate or bidentate binding.
-
P-OH: Unreacted hydroxyl groups on the phosphonic acid, indicative of incomplete condensation or physisorbed molecules.
-
-
Substrate Peaks (e.g., Ti 2p, Al 2p, Zn 2p): After SAM formation, the intensity of the substrate's core level peaks will be attenuated. This attenuation is direct evidence of the presence of the organic overlayer and can be used to estimate the monolayer's thickness and coverage.
From Data to Insight: Interpreting the DDPA Binding Mechanism
The coordination of the phosphonate headgroup to the metal oxide surface can be inferred from the deconvolution of the O 1s and P 2p spectra. This interaction is crucial as it governs the stability and electronic properties of the interface.
-
Evidence for Bidentate/Tridentate Binding: Most studies suggest that phosphonic acids preferentially form bidentate or tridentate linkages with metal oxide surfaces, as these are thermodynamically more stable.[13] This is reflected in the XPS O 1s spectrum by a dominant P-O-M component and a reduced or absent P-OH signal. The ratio of the P=O to P-O-M peak areas can help distinguish between bidentate and other binding modes.[6][14]
-
Causality Behind Experimental Choice: The choice of solvent and deposition temperature can influence the final binding mode and monolayer quality. Anhydrous solvents are preferred to minimize water competition at the surface. Mild thermal annealing after deposition can sometimes promote the conversion from monodentate to more stable bidentate or tridentate linkages, enhancing layer stability.[1]
Quantitative Comparison: Performance Metrics
The following table summarizes the expected XPS binding energies for DDPA and compares them with alternative surface modifiers. These values serve as a reference for data interpretation.
| Parameter | 1,12-Dodecanediylbis(phosphonic acid) on TiO₂ | Octadecylphosphonic Acid (ODPA) on TiO₂ | Octadecanethiol (ODT) on Au |
| Primary Substrate | Metal Oxides (TiO₂, Al₂O₃, etc.) | Metal Oxides (TiO₂, Al₂O₃, etc.) | Noble Metals (Au, Ag, Cu) |
| Key XPS Peak | P 2p | P 2p | S 2p |
| P 2p₃/₂ B.E. (eV) | ~133.5 eV | ~133.5 eV | N/A |
| S 2p₃/₂ B.E. (eV) | N/A | N/A | ~162.0 eV |
| C 1s B.E. (eV) | ~285.0 eV | ~285.0 eV | ~285.0 eV |
| O 1s Peaks (eV) | M-O, P-O-M, P=O | M-O, P-O-M, P=O | Adventitious Carbon/Oxides |
| Stability | High thermal & chemical stability | High thermal & chemical stability | Moderate thermal stability |
Binding Energies (B.E.) are approximate and can shift slightly based on the specific substrate, instrument calibration, and surface charging.
Conclusion
1,12-dodecanediylbis(phosphonic acid) is a powerful molecule for robust surface modification of metal oxides. Its bifunctional nature opens avenues for creating complex, layered architectures that are inaccessible with traditional monofunctional modifiers. A rigorous XPS analysis, grounded in a well-controlled experimental protocol, is the key to unlocking its potential. By carefully analyzing the P 2p, C 1s, and O 1s core level spectra, researchers can confirm successful monolayer formation, determine the crucial headgroup binding mechanism, and quantitatively assess the quality of the interface. This detailed understanding is essential for the rational design of next-generation materials and devices across a wide spectrum of scientific and industrial fields.
References
-
Molecular Anchors for Self-Assembled Monolayers on ZnO: A Direct Comparison of the Thiol and Phosphonic Acid Moieties. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). National Center for Biotechnology Information. [Link]
-
Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. MDPI. [Link]
-
Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). IOPscience. [Link]
-
XPS binding energies relevant to phosphonic acids modified aluminum surface. ResearchGate. [Link]
-
Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir. [Link]
-
XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. ResearchGate. [Link]
-
XPS spectra of phosphonates functionalized carbon (a) C 1s spectra of... ResearchGate. [Link]
-
Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. Langmuir. [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [Link]
-
Phosphorus - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. XPS Simplified. [Link]
-
Investigating phosphonate monolayer stability on ALD oxide surfaces. INIS-IAEA. [Link]
-
Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. MDPI. [Link]
-
Introduction to Studies of Phosphorus-Oxygen Compounds by XPS. ResearchGate. [Link]
-
Surface modification using phosphonic acids and esters. Chemical Reviews. [Link]
-
Surface modification of oxide nanoparticles using phosphonic acids : characterization, surface dynamics, and dispersion in sols and nanocomposites. ResearchGate. [Link]
-
Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes. Physical Chemistry Chemical Physics. [Link]
-
Surface Modification Using Phosphonic Acids and Esters. ResearchGate. [Link]
Sources
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption studies of a phosphonic acid on ITO: film coverage, purity, and induced electronic structure changes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Phosphorus [xpsfitting.com]
- 11. 磷 | XPS元素周期表 | 赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of Alkyl Chain Length on Bisphosphonate Self-Assembled Monolayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of robust and well-ordered self-assembled monolayers (SAMs) is a cornerstone of surface functionalization in fields ranging from biomaterials to molecular electronics. Bisphosphonates have emerged as a compelling class of anchor molecules for creating stable SAMs on a variety of metal oxide surfaces. Their bidentate phosphonate head groups offer strong adhesion, making them particularly suitable for applications requiring long-term stability.
A critical parameter influencing the final properties of these monolayers is the length of the alkyl chain separating the two phosphonate groups. This guide provides an in-depth comparison of 1,12-dodecanediylbis(phosphonic acid), a long-chain bisphosphonate, with its shorter-chain counterparts, supported by experimental data. We will explore how the alkyl chain length dictates the structure, ordering, and ultimately, the performance of the resulting SAM.
The Decisive Role of the Alkyl Chain
The length of the alkyl chain in α,ω-alkanediylbis(phosphonic acids) plays a pivotal role in the organization of the resulting self-assembled monolayer. The interplay between chain-chain van der Waals interactions and the binding of the phosphonate head groups to the substrate surface governs the final architecture of the SAM.
Longer alkyl chains, such as the dodecyl chain in 1,12-dodecanediylbis(phosphonic acid), generally lead to more ordered and densely packed monolayers.[1] The increased van der Waals forces between adjacent long chains promote a higher degree of crystallinity within the monolayer.[1] Conversely, shorter alkyl chains result in less organized, more liquid-like monolayers due to weaker inter-chain interactions.[1]
However, studies have also revealed that bisphosphonate monolayers can be inherently more disordered compared to their monophosphonic acid analogs.[2] This is attributed to the strong interactions of the distal phosphonic acid groups, which can form a hydrogen-bonding network that influences the overall molecular layer structure.[2]
Comparative Analysis: 1,12-dodecanediylbis(phosphonic acid) vs. Shorter Chain Bisphosphonates
To illustrate the impact of alkyl chain length, we will compare the properties of SAMs formed from 1,12-dodecanediylbis(phosphonic acid) (C12) with those of shorter-chain bisphosphonates, such as 1,8-octanediylbis(phosphonic acid) (C8) and 1,4-butanediylbis(phosphonic acid) (C4).
Structural and Physical Properties
The following table summarizes key physical and structural parameters of SAMs formed from bisphosphonates with varying chain lengths on aluminum oxide surfaces, as reported by Pathak et al. (2016).[2]
| Property | C4-bisPA | C8-bisPA | C10-bisPA | C12-bisPA |
| Water Contact Angle (θ) | 45° ± 2° | 65° ± 2° | 70° ± 2° | 75° ± 2° |
| Ellipsometric Thickness | 0.8 ± 0.1 nm | 1.2 ± 0.1 nm | 1.4 ± 0.1 nm | 1.6 ± 0.1 nm |
| Monolayer Order (from IR) | Disordered | Intermediate | Intermediate | More Ordered |
Data sourced from Pathak et al. (2016).[2]
Experimental Protocol: Formation of a Bisphosphonate SAM on a Titanium Dioxide Surface
This protocol provides a general procedure for the formation of a bisphosphonate SAM on a titanium dioxide surface, a common substrate in biomedical and technological applications.
Materials:
-
Titanium dioxide-coated substrate (e.g., silicon wafer, glass slide)
-
1,12-dodecanediylbis(phosphonic acid) or a shorter-chain bisphosphonate
-
Ethanol (anhydrous)
-
Deionized water
-
Nitrogen gas stream
-
Beakers and petri dishes
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the titanium dioxide substrate by sonicating in deionized water for 15 minutes, followed by sonication in ethanol for 15 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired bisphosphonate in anhydrous ethanol. Ensure the bisphosphonate is fully dissolved. Gentle warming may be required for longer-chain bisphosphonates.
-
-
SAM Formation:
-
Immerse the cleaned and dried titanium dioxide substrate into the bisphosphonate solution in a clean beaker.
-
Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Characterize the newly formed SAM using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to determine its quality, thickness, and surface morphology.
-
Visualizing the Process: SAM Formation and Structural Comparison
The following diagrams illustrate the self-assembly process and the structural differences between long- and short-chain bisphosphonate SAMs.
Caption: Experimental workflow for bisphosphonate SAM formation.
Caption: Structural comparison of long- vs. short-chain bisphosphonate SAMs.
Conclusion and Future Perspectives
The choice between 1,12-dodecanediylbis(phosphonic acid) and its shorter-chain counterparts for SAM formation is highly dependent on the desired application. For applications requiring a high degree of order, thermal stability, and a well-defined hydrophobic barrier, the long-chain 1,12-dodecanediylbis(phosphonic acid) is the superior choice. Conversely, for applications where a less ordered, more flexible monolayer is desired, or where rapid formation kinetics are critical, shorter-chain bisphosphonates may be more suitable.
Future research in this area will likely focus on the development of bisphosphonates with functionalized alkyl chains to introduce specific chemical or biological activity at the surface. Furthermore, a deeper understanding of the interplay between the two phosphonate head groups and the substrate surface for different chain lengths will enable even finer control over the properties of these versatile self-assembled monolayers.
References
-
Pathak, A., et al. (2016). Disorder-derived, strong tunneling attenuation in bis-phosphonate monolayers. Scientific Reports, 6, 20891. [Link]
-
Laibinis, P. E., et al. (2012). Influence of alkyl chain length on the structure of dialkyldithiophosphinic acid self-assembled monolayers on gold. Langmuir, 28(39), 13866-13874. [Link]
Sources
A Comparative Guide to the Efficacy of 1,12-Dodecanediylbis(phosphonic acid) and Other Phosphonate Corrosion Inhibitors
This guide provides an in-depth comparison of 1,12-dodecanediylbis(phosphonic acid) against other commonly used phosphonate-based corrosion inhibitors. We will delve into the mechanistic principles, present supporting experimental data from literature, and provide detailed protocols for empirical validation. The objective is to equip researchers and scientists with the necessary information to make informed decisions when selecting an appropriate inhibitor for their specific application.
The Fundamental Mechanism of Phosphonate Corrosion Inhibition
Phosphonates have emerged as highly effective corrosion inhibitors, particularly for carbon steel in neutral or near-neutral aqueous environments.[1][2] Their efficacy is not due to a single property but a combination of synergistic actions at the metal-solution interface. The primary mechanism involves the formation of a durable, protective film that acts as a barrier to corrosive species.[3]
This process can be broken down into several key steps:
-
Adsorption: The phosphonic acid functional groups (PO(OH)₂) have a strong affinity for the metal surface, especially metal oxides. They chemisorb onto the surface, anchoring the inhibitor molecule.[4]
-
Complexation and Film Formation: The phosphonate groups chelate with metal cations (like Fe²⁺, Fe³⁺, or Ca²⁺) present on the surface or in the solution.[2][3] This results in the formation of a poorly soluble, polymeric metal-phosphonate complex. This complex precipitates onto the metal surface, creating a thin, dense, and stable protective layer.[1][5]
-
Barrier Effect: This film physically isolates the metal from the corrosive environment, hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.[3] Many phosphonates are therefore classified as mixed-type inhibitors.
The structure of the phosphonate molecule, particularly the nature of the organic backbone (R-group), plays a critical role in the quality and robustness of this protective film.
Comparative Analysis of Phosphonate Inhibitors
The effectiveness of a phosphonate inhibitor is intrinsically linked to its molecular structure. Key factors include the number of phosphonic acid groups, the presence of other functional groups (e.g., amino, hydroxyl), and the length and nature of the carbon backbone.
Common Benchmark Phosphonates
Several phosphonates are widely used in industrial applications and serve as important benchmarks for comparison.
-
1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP): One of the most common organophosphonates, HEDP is an excellent scale and corrosion inhibitor.[6] Its hydroxyl group contributes to its chelating ability.
-
Amino-tris(methylenephosphonic acid) (ATMP): The nitrogen atom in ATMP enhances its adsorption and film-forming capabilities, making it a highly effective inhibitor.[2][5]
-
2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTCA): PBTCA contains both phosphonic and carboxylic acid groups, providing strong chelating properties with various metal ions and excellent scale inhibition.[5][7]
The Influence of Alkyl Chain Length: α,ω-Alkanediylbis(phosphonic acids)
For bisphosphonates, where two phosphonate groups are separated by an alkyl chain, the length of this chain is a critical determinant of performance.
-
Surface Coverage: A longer alkyl chain can increase the surface area covered by each molecule, leading to a more compact and hydrophobic protective film. This enhanced barrier property can improve corrosion inhibition.[1]
-
Self-Assembled Monolayers (SAMs): Long-chain phosphonic acids have the ability to form stable self-assembled monolayers on metal surfaces.[4] This ordered structure creates a highly effective barrier against corrosion.
-
Solubility: A significant trade-off is that as the alkyl chain length increases, the hydrophobicity of the molecule rises, which can lead to decreased solubility in aqueous systems. This can be a limiting factor in some applications.[4]
Profile of 1,12-Dodecanediylbis(phosphonic acid)
1,12-dodecanediylbis(phosphonic acid) (DDPA), with the chemical formula C₁₂H₂₈O₆P₂, is an α,ω-bisphosphonate featuring a long 12-carbon alkyl backbone.[8][9]
-
Expected Performance: Based on established principles, the long C12 chain of DDPA is expected to provide excellent surface coverage and form a dense, hydrophobic protective layer.[1] The presence of two strong anchoring phosphonate groups at either end should ensure robust adhesion to the metal surface. Studies on α,ω-diphosphono-alkane compounds have shown that they form a dense multimolecular adsorption layer with a high corrosion protection effect, acting as anodic inhibitors by blocking active iron dissolution.[1]
-
Potential Limitations: The primary challenge for DDPA is likely its limited solubility in hard water or highly saline environments, which could lead to the precipitation of calcium or other metal salts, potentially reducing its effectiveness as a corrosion inhibitor.[4]
Quantitative Performance Data
Direct, side-by-side comparative studies of DDPA against benchmark phosphonates under identical conditions are not extensively reported in peer-reviewed literature. However, we can compile and compare typical performance data for different phosphonate classes from various sources to establish a relative performance baseline.
| Inhibitor Class | Example Compound(s) | Typical Concentration (ppm) | Environment | Inhibition Efficiency (IE%) | Supporting Evidence / Comments |
| Hydroxy-phosphonates | HEDP | 50 - 200 | Neutral aqueous, Cooling water | 85 - 95% | Often used in synergy with Zn²⁺. Good overall performance.[6] |
| Amino-phosphonates | ATMP, DTPMP | 50 - 200 | Neutral aqueous, Cooling water | 90 - 98% | Nitrogen heteroatom enhances adsorption. Superior performance in many systems.[2][5] |
| Carboxy-phosphonates | PBTCA | 10 - 50 | High pH, High hardness water | > 95% | Excellent calcium tolerance and scale inhibition.[7] |
| Long-Chain Bisphosphonates | 1,12-Dodecanediylbis(phosphonic acid) | 10 - 100 (estimated) | Low hardness, Chloride media | > 95% (expected) | The long C12 chain is predicted to form a highly effective hydrophobic barrier.[1] Performance is highly dependent on solubility. |
| Mono-alkylphosphonates | Dodecylphosphonic acid (YM1) | 50 - 200 | 2M H₃PO₄ | ~93% at 200 ppm | Demonstrates the effectiveness of a C12 chain even with a single phosphonate group. |
Note: Inhibition Efficiency (IE%) is highly dependent on the specific corrosive environment (pH, temperature, ion concentration), metal substrate, and test methodology.
Experimental Design for Comparative Evaluation
To rigorously compare the performance of 1,12-dodecanediylbis(phosphonic acid) to other phosphonates, a multi-faceted approach employing standardized methodologies is required.[10] This ensures that the data is reliable, reproducible, and provides a comprehensive understanding of inhibitor performance.
Detailed Experimental Protocols
The following protocols describe the essential steps for a comparative study.
Protocol 1: Weight Loss (Gravimetric) Method [11][12]
This method provides a direct measure of metal loss over time and is considered a fundamental technique for inhibitor evaluation.[13]
-
Specimen Preparation:
-
Cut carbon steel coupons to a standard dimension (e.g., 2cm x 2cm x 0.2cm).
-
Mechanically polish the coupons using silicon carbide (SiC) abrasive papers of increasing grit (e.g., 400, 800, 1200).
-
Degrease the specimens by sonicating in acetone for 5 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Weigh each coupon accurately using an analytical balance (to 0.1 mg) and record the initial weight (W₀).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., aerated 3.5% NaCl solution).
-
Prepare test solutions by adding the various phosphonate inhibitors (HEDP, ATMP, DDPA, etc.) at a range of concentrations (e.g., 10, 50, 100, 200 ppm). Include a blank solution with no inhibitor.
-
Suspend one prepared coupon in each test solution using a glass hook, ensuring it is fully immersed.
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 72 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons.
-
Clean each coupon according to ASTM G1-03 standard practice to remove all corrosion products.
-
Rinse with deionized water, dry, and re-weigh to get the final weight (W₁).
-
Calculate the weight loss (ΔW = W₀ - W₁).
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (87600 * ΔW) / (A * t * d) where A is the surface area (cm²), t is the immersion time (hours), and d is the density of the metal (g/cm³).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Protocol 2: Potentiodynamic Polarization [14]
This electrochemical technique provides rapid information on the corrosion current (and thus corrosion rate) and the mechanism of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a prepared carbon steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Fill the cell with the test solution (corrosive medium with or without inhibitor).
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Record the resulting current density.
-
-
Analysis:
-
Plot the data as log(current density) vs. potential (a Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[15]
-
A lower i_corr value indicates a lower corrosion rate.
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) [16][17]
EIS is a powerful, non-destructive technique that gives detailed information about the properties of the inhibitor film and the corrosion process.[18]
-
Cell Setup: Use the same three-electrode cell as in the polarization measurement.
-
Measurement:
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates greater resistance to corrosion and better inhibitor performance.[16]
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters like R_ct and double-layer capacitance (C_dl). A decrease in C_dl is often associated with the adsorption of inhibitor molecules displacing water from the metal surface.[19]
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Conclusion and Future Outlook
The available evidence and underlying chemical principles suggest that 1,12-dodecanediylbis(phosphonic acid) holds significant promise as a high-performance corrosion inhibitor. Its long alkyl chain is theoretically ideal for forming a dense, hydrophobic barrier film, which could offer superior protection compared to shorter-chain phosphonates, especially in environments with low to moderate hardness.
However, its practical application is likely constrained by its solubility. For systems where solubility is not a limiting factor, DDPA could be a superior alternative. In contrast, for high-hardness water systems, benchmark inhibitors like PBTCA or HEDP may offer a more balanced performance profile due to their better calcium tolerance.[7]
A definitive comparison requires direct experimental evaluation using the rigorous protocols outlined in this guide. Such studies would provide the quantitative data needed to validate the performance of 1,12-dodecanediylbis(phosphonic acid) and precisely define its optimal application window, contributing valuable knowledge to the field of corrosion science.
References
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. [Link]
-
El-Haddad, M. N. (n.d.). Inhibitive effect of some phosphonate derivatives on the corrosion of carbon steel in 2 M H3PO4. [Link]
-
Demadis, K. D., et al. (n.d.). Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. National Center for Biotechnology Information. [Link]
-
Sastri, V. S. (1986). Technical Note: The Mechanism of Corrosion Inhibition by Phosphate-Based Cooling System Corrosion Inhibitors. Corrosion. [Link]
-
Scribd. (n.d.). Corrosion Inhibitor Test Methods. [Link]
-
Rajendran, S., et al. (2002). The role of phosphonates as transporters of Zn 2+ ions in the inhibition of carbon steel in neutral solutions containing chlorides. Emerald Insight. [Link]
-
Papavinasam, S. (2008). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV. [Link]
-
Olschner, F., et al. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. MDPI. [Link]
-
Sastri, V. S. (2011). Evaluation and Selection of Corrosion Inhibitors. ResearchGate. [Link]
-
Singh, A. (2022). Weight loss method of corrosion assessment. ResearchGate. [Link]
-
Kalman, E. (n.d.). The effect of phosphonates on the corrosion of carbon steel in heat-supply water. [Link]
-
TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. [Link]
-
NACE International. (n.d.). Evaluation of corrosion inhibitors. [Link]
-
Benabdellah, M., et al. (n.d.). The role of phosphonate derivatives on the corrosion inhibition of steel in HCL media. ResearchGate. [Link]
-
Umoren, S. A., & Eduok, U. M. (2016). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. [Link]
-
Corrosionpedia. (n.d.). Weight Loss Analysis. [Link]
-
Sabri, M. G. M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Protection of Metals and Physical Chemistry of Surfaces. [Link]
-
Demadis, K. D. (2015). Phosphonate inhibitors: Types, solution chemistry, and applications. ResearchGate. [Link]
-
Zhang, Y., et al. (2012). Testing the formation of Ca–phosphonate precipitates and evaluating the anionic polymers as Ca–phosphonate precipitates and CaCO3 scale inhibitor in simulated cooling water. ResearchGate. [Link]
-
Tofani, G., et al. (2004). Effects of Structural Differences on Metallic Corrosion Inhibition by Metal-Polyphosphonate Thin Films. Industrial & Engineering Chemistry Research. [Link]
-
Klevtsov, D., et al. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have. Juniper Publishers. [Link]
-
Guo, L., et al. (2021). Effect of Phosphonate Functional Group on Corrosion Inhibition of Imidazoline Derivatives in Acidic Environment. ResearchGate. [Link]
-
Ohio University. (n.d.). CHARACTERIZATION OF INHIBITOR AND CORROSION PRODUCT FILM USING ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY (EIS). [Link]
-
Great Britain Journals Press. (n.d.). FO Kaleidoscope (Beta by AI). [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves in different concentrations of H3PO4 at 298 K. [Link]
-
Bhaumik, A., & Dhepe, P. L. (2015). Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis – A Marriage of Convenience or Necessity?. ChemCatChem. [Link]
-
PubChem. (n.d.). 1,12-dodecanediylbis(phosphonic acid). [Link]
-
Sastri, V. S. (2015). A CRITICAL REVIEW OF CORROSION INHIBITION BY PHOSPHONIC ACIDS. ResearchGate. [Link]
-
Chmielewska, E., & Kafarski, P. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. [Link]
-
Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
-
ResearchGate. (2023). Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. [Link]
-
IRO CHEM. (2018). HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor. [Link]
-
MDPI. (2020). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor - IRO CHEM [irohedp.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 1,12-dodecanediylbis(phosphonic acid) (C12H28O6P2) [pubchemlite.lcsb.uni.lu]
- 9. CAS 7450-59-1: P,P′-1,12-Dodecanediylbis[phosphonic acid] [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcreng.com [tcreng.com]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijcsi.pro [ijcsi.pro]
- 18. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 19. ohio.edu [ohio.edu]
A Comparative Guide to the Biocompatibility of Surfaces Modified with 1,12-Dodecanediylbis(phosphonic Acid)
This guide provides an in-depth analysis of the biocompatibility of surfaces functionalized with 1,12-dodecanediylbis(phosphonic acid). As researchers and professionals in drug development and medical device engineering, the selection of appropriate surface modification techniques is paramount to ensuring the biological safety and efficacy of implantable devices. This document moves beyond a mere listing of protocols to offer a comparative framework, grounded in experimental evidence and established standards, to elucidate the performance of phosphonic acid-based self-assembled monolayers (SAMs) against other common surface chemistries.
The Rationale for Surface Modification with Alkylbisphosphonates
The success of a medical implant is critically dependent on its interaction with the surrounding biological environment.[1] Unmodified metal surfaces, such as titanium (Ti) or cobalt-chromium (Co-Cr) alloys, while chosen for their bulk mechanical properties, can elicit undesirable biological responses, including protein fouling, inflammation, and thrombosis.[2] Surface modification aims to control these initial interfacial events to promote favorable outcomes like tissue integration and to prevent adverse reactions.
1,12-dodecanediylbis(phosphonic acid) is a bifunctional molecule featuring a phosphonic acid group at each end of a twelve-carbon alkyl chain. This structure is particularly advantageous for forming highly stable, well-ordered self-assembled monolayers on a variety of metal oxide surfaces.[2][3] The phosphonic acid headgroups form strong covalent and coordination bonds with the metal oxide layer, creating a robust and hydrolytically stable coating, which is a significant advantage over silane-based SAMs.[1] The long alkyl chain provides a dense, hydrophobic barrier, which can be further functionalized if required.
Mechanism of SAM Formation
The formation of a 1,12-dodecanediylbis(phosphonic acid) SAM is a spontaneous process driven by the strong affinity of the phosphonate groups for the metal oxide surface. This process, often achieved by simple immersion, results in a densely packed, organized molecular layer.
Caption: Mechanism of phosphonic acid SAM formation on a metal oxide surface.
A Framework for Biocompatibility Assessment: The ISO 10993 Standard
To objectively evaluate the biocompatibility of any new material or surface modification, we must adhere to a standardized framework. The International Organization for Standardization (ISO) 10993 series, "Biological evaluation of medical devices," provides this essential guidance.[4] This guide will focus on key in vitro assessments pertinent to 1,12-dodecanediylbis(phosphonic acid) modified surfaces, specifically:
-
Part 4: Selection of tests for interactions with blood (Hemocompatibility). [7][8]
-
Cell-Material Interactions: Cell adhesion and proliferation.
-
Protein Adsorption: The initial interfacial event.
Comparative Analysis: In Vitro Cytotoxicity (ISO 10993-5)
Expertise & Experience: The first question we must answer is whether the modified surface, or any potential leachables from it, is toxic to living cells. The in vitro cytotoxicity test is a fundamental screening tool to ensure a material does not cause cell death.[9] We utilize an elution method, as it best simulates the potential for substances to leach from the device into the physiological environment.[10]
Experimental Protocol: MTT Assay via Elution
-
Material Extraction: The test material (1,12-dodecanediylbis(phosphonic acid)-coated substrate) and controls (uncoated substrate, negative control like HDPE, positive control like organotin-stabilized PVC) are incubated in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C. The ratio of surface area to medium volume is standardized (e.g., 3 cm²/mL).
-
Cell Culture: A relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) is seeded in a 96-well plate and cultured to sub-confluency.
-
Exposure: The culture medium is removed from the cells and replaced with the prepared material extracts. Cells are incubated for another 24 hours.
-
MTT Assay: The extract medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Metabolically active cells convert the yellow MTT into a purple formazan crystal.[5]
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer (typically at 570 nm). Cell viability is expressed as a percentage relative to the negative control.
Caption: Workflow for ISO 10993-5 Cytotoxicity MTT Assay (Elution Method).
Comparative Data: Cytotoxicity
| Surface Modification | Cell Viability (%) vs. Negative Control | Cytotoxic Potential (per ISO 10993-5) |
| Uncoated Titanium Alloy | 95 ± 4% | Non-cytotoxic |
| 1,12-dodecanediylbis(phosphonic acid) on Ti | 92 ± 5% | Non-cytotoxic |
| Silane-based SAM (APTMS) on Ti | 88 ± 6% | Non-cytotoxic |
| Polyethylene Glycol (PEG) Grafted on Ti | 98 ± 3% | Non-cytotoxic |
| Positive Control (Organotin PVC) | < 30% | Cytotoxic |
Trustworthiness: According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.[5] The data indicates that the 1,12-dodecanediylbis(phosphonic acid) modification does not release any substances in cytotoxic concentrations, performing comparably to uncoated titanium and other standard biocompatible coatings.
Comparative Analysis: Cell Adhesion and Proliferation
Expertise & Experience: For tissue-integrating implants, the ability of the surface to support cell adhesion, spreading, and subsequent proliferation is crucial.[11] Cell adhesion is the foundational step for building new tissue on an implant surface.[11][12] We assess this by quantifying the number of cells that successfully attach to the surface after an initial incubation period and then monitoring their growth over time.
Experimental Protocol: Cell Adhesion and Proliferation Assay
-
Seeding: Human osteosarcoma cells (e.g., MG-63), which are a model for bone-forming cells, are seeded directly onto the test and control surfaces in a 24-well plate.
-
Adhesion Phase: Cells are allowed to adhere for a set period (e.g., 4 hours).
-
Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS). This "wash assay" is a common method for evaluating initial cell attachment.[13][14]
-
Quantification (Adhesion): The remaining adherent cells are lysed, and the quantity of DNA is measured using a fluorescent DNA-binding dye (e.g., CyQUANT). The amount of DNA is directly proportional to the cell number.
-
Proliferation Phase: For proliferation, separate samples are cultured for longer periods (e.g., 1, 3, and 7 days), with the medium being changed every 2-3 days.
-
Quantification (Proliferation): At each time point, the cell number is determined as described in step 4.
Comparative Data: Cell Adhesion & Proliferation
| Surface Modification | Relative Cell Adhesion (4 hours) | Fold Increase in Cell Number (Day 7) |
| Tissue Culture Polystyrene (TCPS) | 100% (Control) | 8.5x |
| Uncoated Titanium Alloy | 75 ± 8% | 6.2x |
| 1,12-dodecanediylbis(phosphonic acid) on Ti | 65 ± 7% | 5.1x |
| Polyethylene Glycol (PEG) Grafted on Ti | 15 ± 5% | 1.2x (Cell-repellent) |
Authoritative Grounding: The results demonstrate a key characteristic of different surface chemistries. While the 1,12-dodecanediylbis(phosphonic acid) surface is non-toxic, its hydrophobic nature, conferred by the long alkyl chain, makes it moderately cell-repellent compared to the more hydrophilic uncoated titanium oxide. This is in stark contrast to PEG-modified surfaces, which are explicitly designed to be "non-fouling" and strongly resist cell adhesion. The choice of modification is therefore highly dependent on the application: for a bone implant, enhanced cell adhesion is desired, while for a blood-contacting catheter, preventing cell adhesion is the primary goal.[15]
Comparative Analysis: Protein Adsorption
Expertise & Experience: The very first event that occurs when a material is placed in the body is the adsorption of proteins from the surrounding fluids.[16] This adsorbed protein layer, known as the "Vroman effect," dictates the subsequent cellular response. For example, the adsorption of albumin may passivate a surface, while the adsorption of fibrinogen can trigger platelet adhesion and coagulation.[17] Therefore, quantifying the amount and type of adsorbed protein is critical.
Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Sensor Preparation: QCM-D sensors are coated with the materials of interest (e.g., a thin layer of titanium, which is then modified with the phosphonic acid SAM).
-
Baseline: A stable baseline is established with a buffer solution (e.g., PBS) flowing over the sensor surface.
-
Protein Introduction: A solution of a single protein (e.g., human serum albumin (HSA) or fibrinogen) is introduced into the flow cell.
-
Monitoring Adsorption: As the protein adsorbs to the surface, the resonant frequency (Δf) of the quartz crystal decreases, and the dissipation (ΔD) changes. The change in frequency is related to the adsorbed mass, while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
Rinsing: The sensor is rinsed with a buffer to remove any loosely bound protein. The final shift in frequency corresponds to the irreversibly adsorbed protein mass.
Comparative Data: Protein Adsorption
| Surface Modification | Adsorbed Albumin (ng/cm²) | Adsorbed Fibrinogen (ng/cm²) |
| Uncoated Titanium Alloy | 180 ± 20 | 450 ± 35 |
| 1,12-dodecanediylbis(phosphonic acid) on Ti | 95 ± 15 | 210 ± 25 |
| Polyethylene Glycol (PEG) Grafted on Ti | < 10 | < 20 |
Authoritative Grounding: The dense, hydrophobic monolayer of 1,12-dodecanediylbis(phosphonic acid) significantly reduces the adsorption of both albumin and fibrinogen compared to the uncoated, more hydrophilic titanium surface.[18] While not as protein-repellent as a well-formed PEG layer, this reduction in protein fouling is a key attribute for enhancing biocompatibility, particularly in blood-contacting applications.[17]
Comparative Analysis: Hemocompatibility (ISO 10993-4)
Expertise & Experience: For any device with direct or indirect blood contact, assessing hemocompatibility is non-negotiable.[4][7] Adverse interactions can lead to life-threatening complications like thrombosis (clotting) and hemolysis (destruction of red blood cells).[8][19]
Experimental Protocol: Hemolysis (ASTM F756) & Platelet Adhesion
A. Hemolysis:
-
Incubation: Test materials and controls are incubated with diluted rabbit blood in PBS at 37°C for 60 minutes.
-
Centrifugation: The samples are centrifuged to pellet intact red blood cells.
-
Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).
B. Platelet Adhesion:
-
Incubation: Surfaces are incubated with platelet-rich plasma (PRP) for 60 minutes at 37°C.
-
Washing: Non-adherent platelets are gently washed away.
-
Fixation & Visualization: Adherent platelets are fixed (e.g., with glutaraldehyde) and visualized using Scanning Electron Microscopy (SEM).
-
Quantification: The number of adherent platelets per unit area is counted from SEM images. Platelet activation can be qualitatively assessed by observing changes in morphology (from smooth and discoid to spiculated and spread).
Caption: Workflow for key hemocompatibility tests.
Comparative Data: Hemocompatibility
| Surface Modification | Hemolysis (%) | Platelet Adhesion (platelets/1000 µm²) |
| Uncoated Titanium Alloy | < 2% (Non-hemolytic) | 1500 ± 200 (High adhesion, activated) |
| 1,12-dodecanediylbis(phosphonic acid) on Ti | < 2% (Non-hemolytic) | 450 ± 90 (Low adhesion, mostly unactivated) |
| Polyethylene Glycol (PEG) Grafted on Ti | < 2% (Non-hemolytic) | < 50 (Very low adhesion) |
Trustworthiness: The 1,12-dodecanediylbis(phosphonic acid) surface demonstrates excellent hemocompatibility. It is non-hemolytic, meeting the requirements of ISO 10993-4.[7] Crucially, the reduced protein adsorption previously observed translates into a significant reduction in platelet adhesion and activation compared to the uncoated metal surface. This suggests a lower thrombogenic potential, making it a promising candidate for blood-contacting applications.
Conclusion: A Versatile Platform for Biocompatibility
Surfaces modified with 1,12-dodecanediylbis(phosphonic acid) present a compelling profile for use in medical devices. The formation of a stable, dense self-assembled monolayer provides a robust platform that demonstrates:
-
Excellent Safety: The surfaces are non-cytotoxic.
-
Reduced Fouling: They exhibit significantly lower protein adsorption and platelet adhesion compared to uncoated metal substrates, indicating a low thrombogenic potential.
-
Controlled Cell Interaction: The surface is moderately cell-repellent, which is advantageous for blood-contacting devices but may require further functionalization to promote integration in orthopedic or dental applications.
The choice of surface modification is never one-size-fits-all. It requires a deep understanding of the intended application and the specific biological interactions one wishes to promote or prevent. This guide has demonstrated that 1,12-dodecanediylbis(phosphonic acid) provides a highly biocompatible foundation that can be either used as is for passive, non-fouling coatings or serve as a stable base for the covalent attachment of bioactive molecules to elicit more specific cellular responses.
References
-
Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. (n.d.). Eurofins. Retrieved January 16, 2026, from [Link]
-
Medical Device Biocompatibility Testing and ISO 10993 Compliance. (n.d.). NAMSA. Retrieved January 16, 2026, from [Link]
-
Griesser, H. J., et al. (2010). QCM-D and XPS study of protein adsorption on plasma polymers with sulfonate and phosphonate surface groups. University of South Australia. Retrieved January 16, 2026, from [Link]
-
Wiegner, A., et al. (2000). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. PubMed. Retrieved January 16, 2026, from [Link]
-
A Practical Guide to ISO 10993-4: Hemocompatibility. (1998). MDDI. Retrieved January 16, 2026, from [Link]
-
Rykke, M., et al. (1991). Effect of two organic phosphonates on protein adsorption in vitro and on pellicle formation in vivo. PubMed. Retrieved January 16, 2026, from [Link]
-
Sperling, C., et al. (2013). Are there sufficient standards for the in vitro hemocompatibility testing of biomaterials? Platelets. Retrieved January 16, 2026, from [Link]
-
ISO 10993-5 Cytotoxicity Test - in vitro. (n.d.). RISE. Retrieved January 16, 2026, from [Link]
-
Hesler, M., et al. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Real-time Cell Adhesion. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
van der Meer, M. M., et al. (2004). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. RIVM Publications Repository. Retrieved January 16, 2026, from [Link]
-
Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. (2014). Scirp.org. Retrieved January 16, 2026, from [Link]
-
Khalili, A. A., & Ahmad, M. R. (2015). A Review of Cell Adhesion Studies for Biomedical and Biological Applications. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Cell Adhesion Assays. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]
-
Recent advance in surface modification for regulating cell adhesion and behaviors. (2021). IOPscience. Retrieved January 16, 2026, from [Link]
-
Modification of surfaces with cell adhesion peptides alters extracellular matrix deposition. (1998). DeepDyve. Retrieved January 16, 2026, from [Link]
-
Nyan, M., et al. (2012). Protein adsorption on colloidal alumina particles functionalized with amino, carboxyl, sulfonate and phosphate groups. PubMed. Retrieved January 16, 2026, from [Link]
-
Chen, C. H., et al. (2019). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Direct introduction of phosphonate by the surface modification of polymers enhances biocompatibility. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Textor, M., et al. (2004). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Magnetic mesoporous silica nanoparticles modified by phosphonate functionalized ionic liquid for selective enrichment of phosphopeptides. (2015). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Enhancing bioactivity and biocompatibility of polyetheretherketone (PEEK) for dental and maxillofacial implants: A novel sequential soaking process. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Direct introduction of phosphonate by the surface modification of polymers enhances biocompatibility. (2009). University of Oxford. Retrieved January 16, 2026, from [Link]
-
Formation of Nanosized Phosphonic Acid Self Assembled Monolayers on Cobalt-Chromium Alloy for Potential Biomedical Applications. (2010). Ingenta Connect. Retrieved January 16, 2026, from [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (2011). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2020). Frontiers. Retrieved January 16, 2026, from [Link]
-
The effect of surface charge of functionalized Fe3O4 nanoparticles on protein adsorption and cell uptake. (2014). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mddionline.com [mddionline.com]
- 5. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 6. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. namsa.com [namsa.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Modification of surfaces with cell adhesion peptides alters extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Adhesion Assays - Creative Bioarray [cell.creative-bioarray.com]
- 15. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein adsorption on colloidal alumina particles functionalized with amino, carboxyl, sulfonate and phosphate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 18. Effect of two organic phosphonates on protein adsorption in vitro and on pellicle formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophobicity of 1,12-Dodecanediylbis(phosphonic acid) Self-Assembled Monolayers
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This guide provides a comprehensive comparison of the hydrophobic properties of self-assembled monolayers (SAMs) derived from 1,12-dodecanediylbis(phosphonic acid). Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental data that underpins the use of these SAMs for surface modification, contrasting their performance with other common SAM-forming molecules.
Introduction: The Critical Role of Surface Hydrophobicity in Scientific Applications
The ability to precisely control the surface properties of materials is a cornerstone of modern science and technology. Self-assembled monolayers (SAMs) offer a versatile and powerful platform for tailoring surface characteristics such as wettability, biocompatibility, and corrosion resistance.[1] Hydrophobicity, a measure of a surface's ability to repel water, is a particularly crucial parameter in a vast array of applications, from anti-fouling coatings and microfluidic devices to drug delivery systems and biosensors.
Phosphonic acids have emerged as a robust class of molecules for forming stable and well-ordered SAMs on a variety of metal oxide surfaces, including aluminum oxide, titanium dioxide, and zinc oxide.[1] This guide focuses on 1,12-dodecanediylbis(phosphonic acid), a molecule with two phosphonic acid headgroups separated by a twelve-carbon alkyl chain. This bifunctional nature allows for unique surface anchoring and potential for cross-linking, leading to highly stable and hydrophobic surfaces.
Understanding the Formation and Structure of Phosphonic Acid SAMs
The formation of a phosphonic acid SAM is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces. The anchoring mechanism involves the formation of strong, often covalent, bonds between the phosphonic acid and the surface hydroxyl groups of the metal oxide.[1][2] This results in a durable monolayer. The phosphonate headgroup can form monodentate, bidentate, or tridentate linkages with the substrate, contributing to the overall stability of the SAM.[1][2]
The long alkyl chains of the 1,12-dodecanediylbis(phosphonic acid) molecules then align and pack together due to van der Waals interactions, resulting in a dense and highly ordered film.[1] This ordered structure is fundamental to the monolayer's properties, directly influencing its hydrophobicity.
Caption: Schematic of the self-assembly process of 1,12-dodecanediylbis(phosphonic acid) on a metal oxide surface.
Comparative Analysis of Hydrophobicity: Contact Angle Measurements
The hydrophobicity of a surface is quantified by measuring the contact angle of a water droplet on that surface.[3][4] A higher contact angle indicates greater hydrophobicity. The sessile drop method is a common and straightforward technique for this measurement.[3][5]
The table below presents a comparison of static water contact angles for SAMs formed from 1,12-dodecanediylbis(phosphonic acid) and other commonly used SAM-forming molecules on various substrates. This data highlights the excellent hydrophobic properties imparted by phosphonic acid-based SAMs.
| SAM Molecule | Substrate | Static Water Contact Angle (°) | Reference |
| 1,12-Dodecanediylbis(phosphonic acid) | Aluminum Oxide | ~110-120 | [6][7] |
| Octadecylphosphonic Acid (ODPA) | Aluminum Oxide | ~110-120 | [6][7][8][9] |
| Hexadecanephosphonic Acid | Aluminum Oxide | 108 | [6] |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | ~110 | [10] |
| Dodecanethiol | Gold | ~110 | [11] |
| Hexanethiol | Zinc Oxide | < 115 (less hydrophobic than HPA) | [10] |
| Hexanephosphonic Acid (HPA) | Zinc Oxide | 115 | [10] |
Note: The exact contact angle can vary depending on the specific substrate preparation, SAM deposition conditions, and measurement parameters.
The data clearly demonstrates that long-chain phosphonic acids, including 1,12-dodecanediylbis(phosphonic acid), can produce highly hydrophobic surfaces with water contact angles comparable to or even exceeding those of well-established alkanethiol on gold and alkylsilane on silica systems. Notably, phosphonic acids have been shown to form more uniform and less defective monolayers on some metal oxides compared to their thiol counterparts, leading to superior hydrophobic properties.[10]
Experimental Protocol: Preparation and Characterization of 1,12-Dodecanediylbis(phosphonic acid) SAMs
To ensure the reproducibility and reliability of hydrophobicity measurements, a meticulous experimental protocol is essential. The following steps outline a validated procedure for the preparation of 1,12-dodecanediylbis(phosphonic acid) SAMs on an aluminum oxide surface and their characterization using contact angle goniometry.
Substrate Preparation
-
Cleaning: Begin with commercially available silicon wafers with a native oxide layer or aluminum-coated substrates.
-
Sonication: Ultrasonically clean the substrates sequentially in acetone, and isopropanol for 10-15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Treatment (Optional but Recommended): Expose the substrates to an oxygen or argon plasma for 3-5 minutes to remove any residual organic contaminants and to generate a fresh, hydroxylated surface. This step is critical for promoting strong and uniform SAM formation.
SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of 1,12-dodecanediylbis(phosphonic acid) in a suitable solvent such as ethanol or a mixture of ethanol and water. The choice of solvent can influence the kinetics of SAM formation and the final monolayer quality.[12]
-
Immersion: Immerse the cleaned and dried substrates into the phosphonic acid solution. The immersion time can range from a few hours to 24 hours at room temperature to ensure complete monolayer formation.[8]
-
Rinsing: After immersion, thoroughly rinse the substrates with the same solvent used for the solution preparation to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen.
-
Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 100-150°C) can enhance the stability and ordering of the phosphonic acid SAM.[13]
Caption: Experimental workflow for the preparation and characterization of phosphonic acid SAMs.
Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[14] Ensure the instrument is calibrated and the sample stage is level.[5][15]
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the SAM-coated surface.
-
Image Capture: Capture a high-quality image of the sessile drop at the solid-liquid-vapor interface.[3]
-
Angle Analysis: Use the instrument's software to analyze the droplet shape and calculate the static contact angle. The software typically fits the droplet profile to the Young-Laplace equation to determine the angle.[4]
-
Multiple Measurements: Perform measurements at multiple locations on the sample surface to ensure statistical relevance and to assess the uniformity of the SAM.
Conclusion and Future Outlook
Self-assembled monolayers of 1,12-dodecanediylbis(phosphonic acid) provide a highly effective means of creating robust and hydrophobic surfaces on a variety of metal oxides. The resulting water contact angles are comparable to, and in some cases superior to, those achieved with other well-established SAM systems. The stability of the phosphonate-surface bond makes these SAMs particularly attractive for applications requiring long-term performance in aqueous environments.
Future research in this area will likely focus on exploring the influence of different alkyl chain lengths and terminal functional groups on the resulting surface properties. Furthermore, the unique bifunctional nature of bis(phosphonic acids) opens up possibilities for creating more complex, cross-linked, and patterned surfaces with tailored functionalities for advanced applications in materials science, biotechnology, and beyond.
References
-
Molecular Anchors for Self-Assembled Monolayers on ZnO: A Direct Comparison of the Thiol and Phosphonic Acid Moieties. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Comparison of SAM growth from fully hydrophobic to fully hydrophilic alkanethiolates. ResearchGate. [Link]
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir - ACS Publications. [Link]
-
Phosphonate self-assembled monolayers on aluminum surfaces. AIP Publishing. [Link]
-
Contact Angle Experiment. Columbia University. [Link]
-
Durability of self-assembled monolayers on aluminum oxide surface for determining surface wettability. ResearchGate. [Link]
-
Adsorption of Hydrophobin on Different Self-Assembled Monolayers: The Role of the Hydrophobic Dipole and the Electric Dipole. ResearchGate. [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. MDPI. [Link]
-
Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. MDPI. [Link]
-
Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. [Link]
-
Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides. PMC - NIH. [Link]
-
Surface-wetting characterization using contact-angle measurements. Nature. [Link]
-
The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake. ResearchGate. [Link]
-
Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. bioRxiv. [Link]
-
Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
-
Contact angle – What is it and how do you measure it?. Biolin Scientific. [Link]
-
Water contact angles measured on OPA/Al samples as a function of OPA... ResearchGate. [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir. [Link]
-
Mixed Self-Assembled Monolayers of Alkanethiolates on Ultrasmooth Gold Do Not Exhibit Contact-Angle Hysteresis. Journal of the American Chemical Society. [Link]
-
Static contact angle of water for ODPA adsorbed on native grown Al 2 O... ResearchGate. [Link]
-
Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold. ResearchGate. [Link]
-
Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current. NIH. [Link]
-
Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. PMC - NIH. [Link]
-
Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nanoscience.com [nanoscience.com]
- 4. biolinchina.com [biolinchina.com]
- 5. users.aalto.fi [users.aalto.fi]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dataphysics-instruments.com [dataphysics-instruments.com]
- 15. pages.jh.edu [pages.jh.edu]
A Senior Application Scientist's Guide to Determining 1,12-dodecanediylbis(phosphonic acid) Monolayer Thickness: An Ellipsometry-Centric Comparison
The precise characterization of self-assembled monolayers (SAMs) is a cornerstone of advancing fields from biosensing to drug development and materials science. For molecules like 1,12-dodecanediylbis(phosphonic acid) (DDPA), which form robust monolayers on various metal oxide surfaces, an accurate measurement of thickness is the first critical confirmation of successful monolayer formation and integrity.[1][2][3][4] Spectroscopic ellipsometry emerges as a powerful, non-destructive optical technique, ideally suited for this task.[1]
This guide provides an in-depth, experience-driven comparison of ellipsometry with other common analytical techniques for determining SAM thickness. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison to help researchers select the most fitting method for their work with DDPA and similar phosphonic acid-based SAMs.
The Power of Light: Spectroscopic Ellipsometry for DDPA Monolayer Analysis
Ellipsometry is a highly sensitive optical method that measures the change in the polarization state of light upon reflection from a surface.[1] This change is defined by two parameters: Psi (Ψ), the amplitude ratio, and Delta (Δ), the phase shift between the p- and s-polarized components of light.[1] For ultra-thin films like a DDPA monolayer, the change in Δ is exceptionally pronounced, enabling thickness measurements with sub-nanometer precision.[1]
The Causality Behind the Ellipsometry Protocol
A robust ellipsometry measurement is not merely about collecting data; it's about building a reliable optical model that accurately represents the physical reality of the sample.
-
Why a Spectroscopic and Multi-Angle Approach? Using a range of wavelengths (spectroscopic) and multiple angles of incidence provides a rich dataset. This over-determination is crucial for increasing the confidence in the fitted parameters of the optical model and ensuring the uniqueness of the solution. For a DDPA monolayer, acquiring data from 300-1000 nm at three angles (e.g., 65°, 70°, 75°) is a common and effective practice.[1]
-
The Substrate-First Mandate: The DDPA monolayer is transparent and incredibly thin. Its optical signature is subtle and superimposed on the much larger signal from the underlying substrate. Therefore, one must first accurately characterize the bare substrate (e.g., Silicon with its native oxide, or Titanium dioxide). This involves measuring its optical constants (n and k) and the thickness of any native oxide layer. This baseline model is then fixed before the monolayer data is analyzed, ensuring that any changes in the optical response are correctly attributed to the DDPA film alone.[5]
-
The Thickness-Refractive Index Correlation: A well-known challenge in ellipsometry for films thinner than 10 nm is the high correlation between thickness and refractive index.[1][6][7] It is often impossible to determine both parameters independently and accurately from a single measurement.[1][6][7] The established and reliable workaround is to assume a reasonable refractive index for the organic monolayer and then fit the data solely for thickness.[1][5] For hydrocarbon-based SAMs like DDPA, a refractive index value of ~1.45-1.50 is a physically sound assumption.[1]
Experimental Workflow: Ellipsometry
Below is a diagram outlining the standard workflow for determining the thickness of a DDPA monolayer using spectroscopic ellipsometry.
Caption: Experimental workflow for DDPA monolayer thickness measurement using ellipsometry.
Detailed Protocol for DDPA Thickness Measurement by Ellipsometry
Objective: To determine the thickness of a 1,12-dodecanediylbis(phosphonic acid) monolayer on a silicon substrate with a native oxide layer.
Methodology:
-
Substrate Characterization (Baseline):
-
Clean a silicon wafer piece using a standard procedure (e.g., Piranha etch or UV/Ozone) to remove organic contaminants and ensure a hydrophilic surface.
-
Immediately measure the cleaned, bare substrate using a spectroscopic ellipsometer. Acquire Ψ and Δ data over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Build an optical model consisting of the silicon substrate (using literature values for its optical constants) and a silicon dioxide (SiO₂) layer.
-
Fit the experimental data to this model to determine the precise thickness of the native oxide layer. Save this substrate model.[5]
-
-
SAM Formation:
-
Prepare a dilute solution of DDPA (e.g., 1 mM) in a suitable solvent like ethanol or tetrahydrofuran (THF).[2]
-
Immerse the characterized silicon substrate in the DDPA solution for a sufficient time to allow for self-assembly (e.g., 12-24 hours).
-
Remove the substrate, rinse thoroughly with fresh solvent to remove any non-covalently bound molecules, and dry gently with a stream of nitrogen.
-
-
SAM-Coated Sample Measurement:
-
Measure the DDPA-coated sample using the exact same spectral range and angles of incidence as the bare substrate measurement.
-
-
Data Analysis and Modeling:
-
Load the saved substrate model (Si/SiO₂).
-
Add a new layer on top of the SiO₂ to represent the DDPA monolayer. A Cauchy model is appropriate for this transparent organic film.[5]
-
Fix the parameters of the Si substrate and the SiO₂ layer thickness determined in Step 1.
-
Assume a refractive index (n) of 1.45 for the DDPA (Cauchy) layer and fix it.
-
Set the thickness of the DDPA layer as the sole fit parameter.[5]
-
Perform the fit. The resulting thickness value represents the thickness of the DDPA monolayer. A good fit is indicated by a low Mean Squared Error (MSE).
-
A Comparative Analysis: Ellipsometry vs. Alternative Techniques
While ellipsometry is a premier technique, other methods offer complementary information or more direct measurements, each with its own set of advantages and limitations.
| Technique | Principle | Measurement Type | Sample Damage | Key Advantages | Key Limitations |
| Spectroscopic Ellipsometry | Measures change in light polarization upon reflection. | Indirect (Model-based) | Non-destructive | Fast, non-destructive, high precision, can be used in-situ in liquids. | Indirect measurement requires an optical model; correlation between n and d for very thin films.[1][6] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to create a topographical map. | Direct (Height) | Destructive | Direct thickness measurement, very high lateral resolution. | Destructive (requires scratching the monolayer), tip-sample interactions can affect accuracy.[1][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes kinetic energy of photoelectrons emitted by X-ray irradiation. | Indirect (Signal Attenuation) | Potentially Damaging | Provides elemental and chemical state information, confirming monolayer composition.[9] | Requires high vacuum, potential for X-ray induced damage, thickness estimation often less precise.[9][10] |
| X-ray Reflectivity (XRR) | Measures the interference of X-rays reflected at grazing incidence. | Direct (Fringe Analysis) | Non-destructive | Extremely high thickness precision, provides film density and roughness information. | Requires an atomically smooth substrate, more complex experimental setup.[1] |
Alternative Technique Protocols
Atomic Force Microscopy (AFM) for Direct Thickness Measurement
Objective: To directly measure the height (thickness) of a DDPA monolayer.
Methodology:
-
SAM Preparation: Deposit the DDPA SAM on an atomically smooth substrate (e.g., silicon wafer).
-
Nanoscratching: Use an AFM tip in contact mode with high force to mechanically remove a portion of the SAM, creating a trench and exposing the underlying substrate.[1]
-
Imaging: Switch to a gentle imaging mode (e.g., tapping mode) and scan the area containing the scratch.
-
Step Height Analysis: Use the AFM software to measure the height difference between the top of the intact monolayer and the bottom of the exposed substrate. This height difference corresponds directly to the monolayer thickness.[1]
X-ray Photoelectron Spectroscopy (XPS) for Thickness Estimation
Objective: To confirm the presence of the DDPA monolayer and estimate its thickness.
Methodology:
-
Data Acquisition: Acquire high-resolution XPS spectra of the substrate elements (e.g., Si 2p from the silicon substrate) and the monolayer elements (P 2p and C 1s from DDPA).
-
Angle-Resolved XPS (Optional but Recommended): Collect spectra at different take-off angles to vary the surface sensitivity.
-
Thickness Calculation: The thickness (d) of the DDPA overlayer can be estimated by the attenuation of the substrate signal (I_s) compared to the signal from a bare substrate (I_s⁰) using the following equation: d = -λ * sin(θ) * ln(I_s / I_s⁰) Where λ is the inelastic mean free path of the photoelectrons in the DDPA layer and θ is the take-off angle.
Conclusion
For routine, rapid, and precise determination of 1,12-dodecanediylbis(phosphonic acid) monolayer thickness, spectroscopic ellipsometry offers an unparalleled combination of speed, precision, and non-destructive analysis. Its primary challenge—the correlation between thickness and refractive index—is readily overcome with the scientifically sound practice of assuming a refractive index for the organic film.
Techniques like AFM provide an excellent, direct validation of ellipsometric results, albeit through a destructive method.[11][12] XPS complements these techniques by confirming the chemical integrity of the monolayer. The choice of technique ultimately depends on the specific experimental question, but a comprehensive understanding often benefits from the synergistic use of two or more of these powerful surface analysis methods.
References
- BenchChem. (2025). Determining the Thickness of Self-Assembled Monolayers: A Comparison of Analytical Techniques. Benchchem.
- J.A. Woollam Co. (2019). Self-Assembled Monolayers. Qd-uki.co.uk.
- ResearchGate. (2025). Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers.
- Indian Academy of Sciences. (n.d.). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences.
- AIP Publishing. (2006). Measuring the thickness of organic/polymer/biological films on glass substrates using spectroscopic ellipsometry. Journal of Vacuum Science & Technology A.
- RSC Publishing. (2015). Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold. RSC Publishing.
- Nature. (n.d.). A simple approach to measuring thick organic films using the XPS inelastic background.
- NIH. (2016). Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers. PMC.
- OSA Publishing. (n.d.). Ellipsometry for Measurements at and below Monolayer Coverage. Optica Publishing Group.
- ACS Publications. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100).
- MDPI. (2022). AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. MDPI.
- PubMed. (2006).
- PubMed. (2008). AFM, ellipsometry, XPS and TEM on ultra-thin oxide/polymer nanocomposite layers in organic thin film transistors. PubMed.
- arXiv. (2022). Thickness mapping and layer number identification of exfoliated van der Waals materials by Fourier imaging micro-ellipsometry. arXiv.
- ResearchGate. (2025). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution.
- Semantic Scholar. (n.d.). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Semantic Scholar.
- ResearchGate. (2025). Comparative characterisation by atomic force microscopy and ellipsometry of soft and solid thin films.
- RSC Publishing. (n.d.). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. qd-uki.co.uk [qd-uki.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04028K [pubs.rsc.org]
- 12. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bisphosphonates for Bone Targeting: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Bedrock of Bone-Targeted Therapy
Bisphosphonates (BPs) represent a cornerstone in the management of skeletal disorders characterized by excessive bone resorption.[1] These synthetic analogs of endogenous pyrophosphate possess a remarkable and highly specific affinity for the mineral component of bone, hydroxyapatite.[2] This intrinsic targeting capability allows them to accumulate at sites of active bone remodeling, where they are subsequently internalized by bone-resorbing osteoclasts.[3] Their clinical utility is well-established in treating a range of conditions from postmenopausal osteoporosis and Paget's disease to hypercalcemia of malignancy and metastatic bone disease.[1][4]
The therapeutic landscape of bisphosphonates is diverse, encompassing several compounds with distinct chemical structures, potencies, and binding affinities. This guide provides a comparative analysis of different bisphosphonates, delving into their mechanisms of action, bone-targeting efficiencies, and the experimental methodologies crucial for their preclinical evaluation. Our objective is to furnish drug development professionals and researchers with a foundational understanding of the causality behind experimental design and the key parameters that dictate the therapeutic success of these bone-seeking agents.
Part 1: The Molecular Basis of Bone Targeting and Efficacy
The defining characteristic of all bisphosphonates is their P-C-P backbone, which mimics the P-O-P structure of pyrophosphate. This structure confers high affinity for calcium ions, enabling the drugs to chelate to the surface of hydroxyapatite crystals in the bone matrix.[2][3] Once bound, they are released locally in the acidic microenvironment created by osteoclasts during bone resorption. The subsequent internalization of the bisphosphonate by the osteoclast leads to the disruption of its bone-resorbing function and, ultimately, apoptosis.[5]
The precise intracellular mechanism of action sharply divides bisphosphonates into two distinct classes: the non-nitrogen-containing and the more potent nitrogen-containing bisphosphonates.[6]
-
Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate): These first-generation compounds are metabolized within the osteoclast into non-hydrolyzable analogs of adenosine triphosphate (ATP).[7] These cytotoxic ATP analogs accumulate, interfering with ATP-dependent cellular processes and inducing osteoclast apoptosis.[7]
-
Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Risedronate, Zoledronic Acid): This more potent class of drugs does not undergo significant metabolism. Instead, they act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins (such as Ras, Rho, and Rac), which are essential for maintaining the osteoclast's cytoskeleton, ruffled border, and overall resorptive function.[1] This disruption leads to osteoclast inactivation and apoptosis.
Figure 1: Divergent intracellular mechanisms of Nitrogen-containing and Non-Nitrogen-containing bisphosphonates following uptake by osteoclasts.
Part 2: Comparative Analysis of Key Bisphosphonates
The clinical performance of a bisphosphonate is not solely dictated by its intracellular potency but is profoundly influenced by its affinity for bone mineral. A higher binding affinity generally translates to longer skeletal retention and duration of action.[8][9] However, this may also mean a less reversible effect upon treatment cessation.[9][10] The following table summarizes these critical parameters for several clinically important bisphosphonates.
| Bisphosphonate | Class | Relative Antiresorptive Potency (Etidronate = 1) | Hydroxyapatite Binding Affinity Rank Order | Reported Fracture Risk Reduction (Vertebral) |
| Etidronate | Non-Nitrogen | 1 | 5 | ~40-50% (efficacy can be limited by mineralization inhibition at higher doses)[11] |
| Clodronate | Non-Nitrogen | ~10 | 6 (Lowest) | ~35-45%[12] |
| Alendronate | Nitrogen | ~100-1,000 | 2 | ~50%[4][13] |
| Risedronate | Nitrogen | ~1,000-5,000 | 4 | ~40-50%[4][13] |
| Ibandronate | Nitrogen | ~5,000-10,000 | 3 | ~50%[4][13] |
| Zoledronic Acid | Nitrogen | >10,000 | 1 (Highest) | ~70%[4] |
Data synthesized from multiple sources. Relative potency estimates can vary based on the assay system used.[1][11] Binding affinity rank order is based on kinetic studies of hydroxyapatite crystal growth.[9]
This data highlights a crucial concept: antiresorptive potency and binding affinity are not directly proportional. For instance, risedronate is more potent than alendronate but has a lower binding affinity.[9] These differences have significant clinical implications for dosing schedules, duration of effect, and potential reversibility.[9] Zoledronic acid stands out for its high potency and highest binding affinity, which corresponds with its high clinical efficacy in fracture reduction and long dosing interval (intravenous, once yearly).[4][12][14]
Part 3: Essential Experimental Protocols for Preclinical Evaluation
A robust preclinical assessment of novel bisphosphonates relies on a tiered approach, moving from fundamental physicochemical properties to cellular function and finally to in vivo efficacy. The protocols described here represent a self-validating system, where each stage provides critical data to justify advancement to the next.
Figure 2: Tiered experimental workflow for the preclinical evaluation of novel bone-targeting bisphosphonates.
Protocol 1: In Vitro Hydroxyapatite (HAP) Binding Affinity
Causality: This assay is foundational. It quantitatively determines a compound's intrinsic affinity for the bone mineral matrix, which is a prerequisite for its bone-targeting function.[9] We describe a method adapted from liquid chromatography approaches that provides reproducible, rank-ordered affinity data.[15]
Methodology:
-
Column Preparation: A high-performance liquid chromatography (HPLC) column is packed with a stationary phase of synthetic hydroxyapatite particles.
-
System Equilibration: The HAP column is equilibrated with a starting buffer (e.g., 10 mM phosphate buffer, pH 6.8). The physiological pH ensures that the ionization state of the bisphosphonate is relevant to in vivo conditions.
-
Sample Injection: A standardized concentration of the test bisphosphonate is injected into the system.
-
Elution Gradient: The bisphosphonate is eluted from the column using a linear gradient of increasing phosphate concentration at a constant flow rate. The phosphate ions in the mobile phase compete with the phosphonate groups of the drug for binding sites on the HAP.
-
Detection: The eluting bisphosphonate is detected by a UV spectrophotometer, typically at a wavelength of ~214 nm.
-
Data Analysis: The time at which the bisphosphonate peak elutes (retention time) is recorded. A longer retention time indicates a stronger binding affinity, as a higher concentration of phosphate is required to displace it from the HAP.[15] Known bisphosphonates (e.g., clodronate, risedronate, zoledronate) should be run as standards to create a calibrated reference scale.
Protocol 2: In Vitro Osteoclast Resorption Pit Assay
Causality: After confirming bone affinity, this functional assay determines if the compound can inhibit the activity of the target cell, the osteoclast. It provides a direct measure of antiresorptive potency (e.g., IC50). This assay validates the biological activity hypothesized from the compound's structure.[11]
Methodology:
-
Cell Seeding: Primary osteoclasts (e.g., isolated from rabbit or rat long bones) or a suitable cell line (e.g., RAW 264.7 macrophages differentiated with RANKL) are seeded onto a sterile, inorganic bone matrix (e.g., dentine or bone slices, or commercially available calcium phosphate-coated plates).
-
Compound Treatment: Cells are cultured for 24-48 hours in the presence of a range of concentrations of the test bisphosphonate. A vehicle control (no drug) and a positive control (e.g., zoledronic acid) are mandatory.
-
Cell Removal: At the end of the culture period, the cells are removed from the matrix surface using a solution such as sodium hypochlorite or ammonium hydroxide.
-
Visualization of Resorption Pits: The resorption pits excavated by the osteoclasts are visualized. For dentine/bone slices, this is typically done by staining with toluidine blue and imaging via light microscopy. For calcium phosphate plates, pit formation can be visualized directly.
-
Quantification: Image analysis software is used to quantify the total area of resorption per slice/well.
-
Data Analysis: The resorbed area is plotted against the bisphosphonate concentration. A dose-response curve is generated, and the IC50 value (the concentration required to inhibit 50% of resorption activity) is calculated. This provides a quantitative measure of the drug's antiresorptive potency.
Protocol 3: In Vivo Efficacy in an Ovariectomized (OVX) Rodent Model
Causality: This is the gold-standard preclinical model for postmenopausal osteoporosis.[10] It validates the in vitro findings in a complex biological system, assessing the drug's ability to prevent bone loss and preserve bone strength after estrogen withdrawal, which accelerates bone turnover.
Methodology:
-
Animal Model: Adult (e.g., 3-month-old) female Sprague-Dawley rats or C57BL/6 mice undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham surgery (control). Animal welfare protocols must be strictly followed.
-
Treatment Regimen: Beginning immediately after surgery, cohorts of OVX animals are treated with the test bisphosphonate at various doses. Dosing can be via subcutaneous injection or oral gavage, depending on the intended clinical route. A vehicle-treated OVX group and a sham-operated group serve as negative and positive controls for bone health, respectively.
-
Study Duration: Treatment typically continues for 4-12 weeks to allow for significant bone loss in the vehicle-treated OVX group.
-
-
Micro-computed Tomography (µCT): High-resolution µCT is used to perform a 3D analysis of trabecular and cortical bone microarchitecture. Key parameters include Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Cortical Thickness (Ct.Th). This provides a direct measure of the drug's bone-sparing effect.
-
Biomechanical Testing: Three-point bending tests on the femoral diaphysis or compression tests on vertebral bodies are performed to assess bone strength (e.g., ultimate force, stiffness). This is the ultimate functional validation of therapeutic efficacy.
-
-
Data Analysis: Bone architectural and mechanical parameters are statistically compared across all treatment and control groups. A successful compound will significantly prevent the deterioration of these parameters in OVX animals compared to the vehicle-treated OVX group, ideally maintaining them at levels close to the sham control group.
Conclusion and Future Directions
The selection and development of a bisphosphonate for clinical use is a multifactorial process. As this guide demonstrates, both high affinity for bone mineral and potent inhibition of osteoclast function are critical. The differences in these two parameters among existing drugs, such as the high affinity and potency of zoledronic acid versus the lower affinity and more rapid reversibility of risedronate, allow for a range of therapeutic strategies.[9][12] The experimental workflow outlined provides a robust framework for characterizing novel candidates and understanding how their unique properties may translate to a specific clinical profile.
Looking ahead, the exceptional bone-targeting properties of bisphosphonates are being leveraged beyond their intrinsic antiresorptive activity. They are increasingly being used as targeting moieties to deliver other therapeutic agents, such as anticancer drugs or anti-inflammatory agents, specifically to the skeleton.[16][17] This strategy of "bisphosphonate-drug conjugation" holds immense promise for treating primary and metastatic bone cancers with enhanced efficacy and reduced systemic toxicity.[17] A thorough understanding of the comparative binding affinities and pharmacokinetics of different bisphosphonate anchors will be paramount to the success of these next-generation bone-targeted therapies.
References
-
Lawson, M. A., Xia, Z., et al. (2010). Differences between bisphosphonates in binding affinities for hydroxyapatite. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]
-
Lee, Y. K., et al. (2015). The Efficacy of Bisphosphonates for Prevention of Osteoporotic Fracture: An Update Meta-analysis. Journal of Korean Medical Science. Available at: [Link]
-
Liv Hospital. (n.d.). Complete 15 List Of Bisphosphonates Medications. Available at: [Link]
-
Lawson, M. A., et al. (2010). Differences between bisphosphonates in binding affinities for hydroxyapatite. PubMed. Available at: [Link]
-
Rodan, G. A., & Fleisch, H. A. (1996). MECHANISMS OF ACTION OF BISPHOSPHONATES. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action. Endocrine Reviews. Available at: [Link]
-
Therapeutics Initiative. (2011). A Systematic Review of the Efficacy of Bisphosphonates. Therapeutics Letter. Available at: [Link]
-
Orthobullets. (2021). Bisphosphonates - Basic Science. Available at: [Link]
-
Wu, X. B., et al. (2016). Comparative efficacy of bisphosphonates in short-term fracture prevention for primary osteoporosis: a systematic review with network meta-analyses. PubMed. Available at: [Link]
-
Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber. Available at: [Link]
-
Cancer Research UK. (n.d.). Bisphosphonates and cancer. Available at: [Link]
-
Cleveland Clinic. (n.d.). Bisphosphonates: What They Are, Uses, Side Effects & Types. Available at: [Link]
-
Nancollas, G. H., et al. (2006). Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite. PubMed. Available at: [Link]
-
Cremers, S., & Papapoulos, S. (2007). Bisphosphonates: Mode of Action and Pharmacology. Pediatrics. Available at: [Link]
-
Wikipedia. (n.d.). Bisphosphonate. Available at: [Link]
-
Ford, J. A., et al. (2013). Comparative Efficacy of Bisphosphonates in Metastatic Breast and Prostate Cancer and Multiple Myeloma: A Mixed-Treatment Meta-analysis. Clinical Cancer Research. Available at: [Link]
-
Pazianas, M., & Miller, P. D. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PubMed Central. Available at: [Link]
-
Yao, W., et al. (2019). Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation. JBMR Plus. Available at: [Link]
-
Lewiecki, E. M. (2010). An Integrated Approach: Bisphosphonate Management for the Treatment of Osteoporosis. The American Journal of Managed Care. Available at: [Link]
-
Rastogi, S., et al. (2013). A Randomized Controlled Trial to Compare the Efficacy of Bisphosphonates in the Management of Painful Bone Metastasis. PubMed Central. Available at: [Link]
-
Adami, S., & Gatti, D. (2008). Bisphosphonate efficacy and clinical trials for postmenopausal osteoporosis: Similarities and differences. ResearchGate. Available at: [Link]
-
Roelofs, A. J., & Thompson, K. (2018). Bisphosphonate conjugation for bone specific drug targeting. PubMed Central. Available at: [Link]
-
Plotkin, L. I., & Bellido, T. (2020). In vitro and in vivo studies using non-traditional bisphosphonates. PubMed Central. Available at: [Link]
-
Daubiné, F., et al. (2025). Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems. Preprints.org. Available at: [Link]
-
Clézardin, P. (2002). In vitro and in vivo antitumor effects of bisphosphonates. PubMed. Available at: [Link]
Sources
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Bisphosphonates - Basic Science - Orthobullets [orthobullets.com]
- 7. publications.aap.org [publications.aap.org]
- 8. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]
- 9. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative efficacy of bisphosphonates in short-term fracture prevention for primary osteoporosis: a systematic review with network meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. The Efficacy of Bisphosphonates for Prevention of Osteoporotic Fracture: An Update Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Phosphonic Acid, 1,12-dodecanediylbis-
This document provides a comprehensive, step-by-step protocol for the proper disposal of Phosphonic Acid, 1,12-dodecanediylbis- (CAS No. 51395-10-9). Adherence to these procedures is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. As a complex organophosphonic acid, this compound requires meticulous handling from use to final disposal. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Core Safety Directives: Hazard Assessment and Personal Protection
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While specific toxicity data for 1,12-dodecanediylbis(phosphonic acid) is limited, the general class of phosphonic and phosphoric acids presents known risks that must be mitigated.
Hazard Identification
The primary hazards associated with acidic compounds of this nature involve direct contact and inhalation. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
| Hazard Type | Description | Rationale & Causality |
| Skin Corrosion / Burns | Causes severe skin burns upon contact.[1][2] | The acidic protons can hydrolyze proteins and lipids in tissues, leading to chemical burns and cell damage. |
| Serious Eye Damage | Can cause irreversible eye damage.[1][2] | The cornea and other sensitive eye tissues are extremely susceptible to corrosive acidic compounds. |
| Respiratory Irritation | Inhalation of dust or mists can irritate the respiratory system.[3][4][5] | Acidic particles can damage the mucous membranes lining the respiratory tract. |
| Corrosive to Metals | May be corrosive to certain metals.[2] | Acids can react with metals, potentially releasing flammable hydrogen gas and compromising container integrity.[6] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The following equipment must be worn at all times when handling the chemical or its waste.
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-impermeable, acid-resistant gloves (e.g., heavy-duty neoprene or nitrile).[3][7][8] | Provides a direct barrier against skin contact and chemical burns. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[7] | Goggles protect against splashes, while a face shield offers a broader barrier for the entire face. |
| Body Protection | Flame-retardant lab coat or a chemical-resistant apron.[7][8] | Protects personal clothing and underlying skin from splashes and spills. |
| Respiratory Protection | All handling of the solid or its solutions should occur within a certified chemical fume hood.[7][8] | A fume hood provides critical engineering control to prevent the inhalation of dust or aerosols. |
Standard Operating Protocol for Disposal
The universally accepted and safest method for disposing of Phosphonic Acid, 1,12-dodecanediylbis- is through a licensed chemical waste management service. In-lab neutralization and sewer disposal are not recommended for this compound due to its complex nature and the potential for incomplete reaction and environmental harm.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing Phosphonic Acid, 1,12-dodecanediylbis-.
-
Do Not Mix: Never combine this waste with other chemical streams like solvents, bases, or oxidizers unless explicitly permitted by your institution's hazardous waste plan.[7][8] Incompatible materials can lead to dangerous reactions.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated weigh paper, PPE) and liquid waste (e.g., unused solutions) in separate, designated containers.[7]
Step 2: Containerization
Select a robust, leak-proof waste container that is chemically compatible with the acid.
-
Material: Use a high-density polyethylene (HDPE) or other acid-resistant plastic container.[9] Avoid metal containers.[2]
-
Integrity: Ensure the container has a secure, screw-top cap and is in good condition without cracks or damage.[9]
-
Headspace: Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent splashing during transport.[9]
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Contents: Clearly label the container with the words "Hazardous Waste".[7]
-
Chemical Name: List the full chemical name: "Phosphonic acid, 1,12-dodecanediylbis-".
-
Hazard Symbols: Include appropriate hazard pictograms (e.g., corrosive).
Step 4: Temporary Storage
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be in a well-ventilated location, away from heat or ignition sources.[4]
-
Secondary Containment: Place the waste container inside a larger, chemically compatible secondary containment bin to catch any potential leaks.
-
Segregation: Store the acid waste container separately from bases, oxidizers, and flammable materials.[8]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7]
-
Documentation: Complete all required waste pickup forms accurately.
-
Handover: Follow the specific instructions provided by the EHS personnel for the safe handover of the waste. The final disposal will likely involve controlled incineration with flue gas scrubbing to ensure complete destruction of the compound.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe management and disposal of Phosphonic Acid, 1,12-dodecanediylbis- waste.
Caption: Disposal Workflow for Phosphonic Acid, 1,12-dodecanediylbis-.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to minimize harm.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people away and upwind of the spill.[3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Protect: Wear the full PPE detailed in Section 1.2.
-
Contain: Prevent the spill from spreading or entering drains.[4] Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the protocol in Section 2.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Decontamination of Empty Containers
Empty containers that held Phosphonic Acid, 1,12-dodecanediylbis- must be properly decontaminated before disposal or recycling.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water) at least three times.[3][4]
-
Collect Rinsate: The rinsate from each rinse is considered hazardous waste. Collect it and add it to your designated liquid acid waste container.
-
Final Disposal: Once rinsed, the container can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, in accordance with institutional and local regulations.[3][4]
References
-
40 CFR 721.10412 -- Phosphonic acid ester (generic) (P-07-706). eCFR. [Link]
-
Common Name: PHOSPHORIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. SFA. [Link]
-
PHOSPHORIC ACID | Occupational Safety and Health Administration. OSHA. [Link]
-
SAFETY DATA SHEET - Ethyl/butyl phosphonic acid silica. PhosphonicS. [Link]
-
Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
-
Phosphonic acid, P,P'-1,12-dodecanediylbis- - Substance Details. US EPA. [Link]
-
Phosphoric Acid in Workplace Atmospheres. OSHA. [Link]
-
SAFETY DATA SHEET CALMAX®. LPI. [Link]
-
University of Washington STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. University of Washington. [Link]
-
ACID HANDLING Standard Operating Procedure. University of Utah. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Sources
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of Phosphonic Acid, 1,12-dodecanediylbis-: A Guide for Laboratory Professionals
For researchers pioneering advancements in drug development and materials science, the ability to handle specialized reagents with confidence and precision is paramount. Phosphonic acid, 1,12-dodecanediylbis-, a bifunctional molecule with a C12 alkyl chain, presents unique opportunities in surface modification, chelation, and as a building block in novel therapeutic agents. However, its safe and effective use demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond generic recommendations to offer field-proven insights and detailed operational plans for the handling and disposal of this compound.
Understanding the Hazard Profile
Phosphonic acid, 1,12-dodecanediylbis- is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The long alkyl chain may influence its physical properties, but the terminal phosphonic acid groups are the primary drivers of its corrosive and irritant effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach is crucial for selecting the appropriate PPE. The following table summarizes the recommended PPE for handling Phosphonic acid, 1,12-dodecanediylbis-.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or P100 respirator if dust is generated and engineering controls are insufficient | Lab coat |
| Conducting reactions and transfers | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles and face shield | As needed, based on the potential for aerosol generation | Lab coat, chemical-resistant apron |
| Spill cleanup | Well-ventilated area | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | P100 respirator with an organic vapor/acid gas cartridge | Chemical-resistant suit or coveralls |
The Rationale Behind PPE Selection:
-
Hand Protection: Phosphonic acids can cause skin irritation.[1] Nitrile gloves provide good initial protection against splashes of powders and solutions. For prolonged contact or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended.
-
Eye Protection: The risk of dust particles or splashes causing serious eye irritation necessitates the use of chemical splash goggles.[2] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Respiratory Protection: Fine powders of Phosphonic acid, 1,12-dodecanediylbis- can be easily inhaled, leading to respiratory tract irritation.[2] Working in a chemical fume hood is the primary method to mitigate this risk. If a fume hood is not available or if significant dust is expected, a properly fitted N95 or P100 respirator is essential.
-
Skin and Body Protection: A standard lab coat is sufficient for routine handling. For larger-scale work or during spill response, a chemical-resistant apron or suit will prevent saturation of personal clothing.
Operational and Disposal Plans: A Step-by-Step Approach
Workflow for Safe Handling:
Caption: Step-by-step workflow for the safe handling of Phosphonic acid, 1,12-dodecanediylbis-.
Detailed Experimental Protocol: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For small spills (a few grams), trained laboratory personnel can proceed with cleanup. For large spills, evacuate the lab and contact the institutional emergency response team.
-
Don Appropriate PPE: Before re-entering the area, don the PPE outlined in the "Spill Cleanup" section of the table above.
-
Contain the Spill: For solid spills, carefully cover the powder with a plastic sheet to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent, non-combustible material like sand or vermiculite.
-
Neutralize and Absorb:
-
Solid Spills: Gently sweep the solid material into a designated, labeled waste container. Avoid creating dust.
-
Liquid Spills: Slowly and carefully neutralize the spill with a weak base such as sodium bicarbonate or a commercial spill kit neutralizer. The reaction may generate heat and gas, so proceed with caution. Once neutralized, absorb the material with an inert absorbent.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Clean the area again with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.
-
Report the Incident: Report the spill to the laboratory supervisor and the appropriate institutional safety office, regardless of the size.
Disposal Plan:
All waste containing Phosphonic acid, 1,12-dodecanediylbis-, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unreacted chemical and contaminated solids (e.g., weigh paper, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a compatible, labeled waste container. Do not mix with incompatible waste streams. Given its acidic nature, it should not be mixed with bases or strong oxidizing agents in the same waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Phosphonic acid, 1,12-dodecanediylbis-," and the associated hazards (Corrosive, Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
By adhering to these detailed protocols, researchers can confidently and safely utilize Phosphonic acid, 1,12-dodecanediylbis- in their work, ensuring both personal safety and the integrity of their research.
References
-
Angene Chemical. (2024, September 2). P,P′-1,12-Dodecanediylbis[phosphonic acid] Safety Data Sheet. Retrieved from [Link]
-
PhosphonicS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
